molecular formula C6H4ClFN2O2 B011740 5-Chloro-4-fluoro-2-nitroaniline CAS No. 104222-34-6

5-Chloro-4-fluoro-2-nitroaniline

Cat. No.: B011740
CAS No.: 104222-34-6
M. Wt: 190.56 g/mol
InChI Key: VRJKEIWZSOHDOH-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H4ClFN2O2 and its molecular weight is 190.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJKEIWZSOHDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333729
Record name 5-Chloro-4-fluoro-2-nitroaniline
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Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104222-34-6
Record name 5-Chloro-4-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
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Record name 5-Chloro-4-fluoro-2-nitroaniline
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Record name 5-Chloro-4-fluoro-2-nitroaniline
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Foundational & Exploratory

physical and chemical properties of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on an aniline scaffold, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of the , a detailed synthesis protocol, and an exploration of its applications, particularly in the realm of drug discovery and agrochemical development.

Molecular Structure and Identifiers

The structural attributes of this compound are foundational to its chemical behavior. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups on the benzene ring creates a molecule with specific sites susceptible to various chemical transformations.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 104222-34-6[1][2]
Molecular Formula C6H4ClFN2O2[1][2]
Molecular Weight 190.56 g/mol [1][2]
InChI InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2[1]
InChIKey VRJKEIWZSOHDOH-UHFFFAOYSA-N[1]
SMILES C1=C(C(=CC(=C1Cl)F)--INVALID-LINK--[O-])N[1]
Synonyms 5-chloro-4-fluoro-2-nitrobenzenamine, 3-Chloro-4-fluoro-6-nitroaniline[1]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity in synthetic applications.

Physical Properties

This compound is typically a solid at room temperature, with a color ranging from yellow to brown. Its melting point is a key indicator of purity.

PropertyValueSource
Physical State Solid, crystals or powder[3]
Appearance Light yellow to brown[3]
Melting Point 140.0 to 146.0 °C[4]
Molecular Weight 190.56 g/mol [1][2]
Solubility Information not widely available, but likely soluble in common organic solvents.
Chemical Properties

The chemical reactivity of this compound is governed by its functional groups. The nitro group can be reduced to an amine, the amino group can undergo diazotization and other reactions, and the aromatic ring is susceptible to nucleophilic aromatic substitution, although the electron-withdrawing groups make electrophilic substitution challenging. The compound is also noted to be sensitive to light and heat.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks for its functional groups. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching of the nitro group will be observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will be present in the fingerprint region. An IR spectrum is available from the NIST WebBook.[2]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M+) for this compound would be expected at m/z 190, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak). Mass spectral data is available from the NIST Chemistry WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related nitroanilines. A common strategy involves the nitration of a suitable aniline precursor.

Experimental Protocol: Synthesis via Nitration of 3-Chloro-4-fluoroaniline

This protocol is a representative method and may require optimization.

  • Protection of the Amino Group:

    • Dissolve 3-Chloro-4-fluoroaniline in a suitable solvent such as acetic anhydride.

    • The amino group is acylated to form the corresponding acetanilide. This protection is necessary to prevent oxidation of the amino group during nitration and to control the regioselectivity of the nitration.

  • Nitration:

    • The protected aniline is then carefully added to a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C).

    • The nitro group is introduced onto the aromatic ring, directed by the acetylamino and halogen substituents.

  • Hydrolysis (Deprotection):

    • The resulting nitro-acetanilide is hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl protecting group and regenerate the free amino group.

    • The final product, this compound, is then isolated by filtration, washed, and purified, typically by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection A 3-Chloro-4-fluoroaniline C 3-Chloro-4-fluoroacetanilide A->C Acylation B Acetic Anhydride B->C E 5-Chloro-4-fluoro-2-nitroacetanilide C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G This compound E->G Hydrolysis F Acid/Base Hydrolysis F->G

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Other Industries

This compound is a versatile building block in organic synthesis, with its applications spanning pharmaceuticals, agrochemicals, and the dye industry.[6][7]

Pharmaceutical Intermediate

The compound's structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group allows for its conversion to an amino group, which can then be further functionalized. The halogen substituents can also be modified or can play a role in the binding of the final drug molecule to its biological target. It is particularly noted for its use in developing therapies for bacterial infections and cancer.[6]

Agrochemical Synthesis

In the agrochemical industry, this compound is used in the preparation of herbicides and fungicides.[6] The specific combination of functional groups can contribute to the biological activity and selectivity of the resulting pesticides.

Dyes and Pigments

The chromophoric and auxochromic groups present in this compound make it a useful precursor in the synthesis of azo dyes and other colorants for textiles and various materials.[6]

Applications cluster_fields cluster_products A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Dyes & Pigments A->D B1 Cancer Therapies B->B1 B2 Antibacterial Agents B->B2 C1 Herbicides C->C1 C2 Fungicides C->C2 D1 Azo Dyes D->D1

Caption: Major application areas of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.

  • Precautionary Statements: Users should avoid breathing dust, wear protective gloves, clothing, eye, and face protection, and use only in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined physical and chemical properties, coupled with a versatile reactivity profile, make it an essential building block for the synthesis of a wide range of valuable compounds. Researchers and professionals in drug development and other chemical industries should have a thorough understanding of its characteristics and safe handling procedures to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: A Key Intermediate in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Chloro-4-fluoro-2-nitroaniline is a halogenated nitroaromatic compound of significant interest in the chemical industry. Its trifunctionalized structure, featuring chloro, fluoro, and nitro groups on an aniline scaffold, makes it a versatile and highly reactive building block. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a plausible synthesis pathway based on established chemical principles, and its diverse applications. It is intended for researchers, process chemists, and drug development professionals who utilize advanced chemical intermediates.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Structure Elucidation

The formal IUPAC name for this compound is This compound .[1] Its structure consists of a benzene ring substituted with an amino group at position 1, a nitro group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5. The Chemical Abstracts Service (CAS) has assigned the registry number 104222-34-6 to this specific molecule.[1]

The arrangement of these functional groups dictates the molecule's reactivity. The electron-donating amino group strongly activates the ring, while the nitro group is a powerful electron-withdrawing and deactivating group. The halogen substituents also exhibit electron-withdrawing inductive effects. This electronic interplay is fundamental to its role in subsequent synthetic transformations.

G start Start: 3-Chloro-4-fluoroaniline (CAS: 367-21-5) step1 Step 1: Nitration Reagent Preparation (e.g., H₂SO₄ + HNO₃) start->step1 Precursor step2 Step 2: Electrophilic Aromatic Substitution Controlled temperature addition step1->step2 Generates NO₂⁺ electrophile step3 Step 3: Reaction Quench Poured onto ice step2->step3 Reaction mixture step4 Step 4: Product Isolation Filtration step3->step4 Precipitated solid step5 Step 5: Purification Recrystallization step4->step5 Crude product end_node End Product: This compound step5->end_node Purified product

References

spectroscopic data for 5-Chloro-4-fluoro-2-nitroaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitroaniline

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of modern drug discovery and materials science. This compound is a substituted aromatic amine whose unique electronic and structural features make it a valuable intermediate in organic synthesis. This guide provides a comprehensive analysis of the spectroscopic techniques required to fully characterize this molecule. We will delve into the practical and theoretical aspects of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating established experimental data with predictive analysis, this document serves as a robust framework for researchers, offering not just data, but the strategic rationale behind its acquisition and interpretation.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is crucial to understand the molecule's architecture, as this dictates its spectral behavior.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₄ClFN₂O₂[1]

  • Molecular Weight: 190.56 g/mol [1][2]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 517835)

The benzene ring is substituted with five groups: an amino (-NH₂), a nitro (-NO₂), a chlorine atom (-Cl), a fluorine atom (-F), and two aromatic protons (-H). The relative positions of these groups, particularly the electron-withdrawing nitro and halogen groups ortho and para to the electron-donating amino group, create a complex electronic environment that is reflected in its spectroscopic fingerprint.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for unambiguous structural elucidation. The logical workflow involves determining the molecular mass and formula, identifying functional groups, and finally, mapping the precise connectivity of the atoms.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's volatility, allowing for separation from potential impurities prior to mass analysis.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable volatile solvent like ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is effective for separating halogenated aromatic compounds.

    • Injector: Set to 250 °C.

    • Oven Program: Start at 100 °C, ramp up to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular weight is 190.56 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit two molecular ion peaks at m/z 190 (for C₆H₄³⁵ClFN₂O₂) and m/z 192 (for C₆H₄³⁷ClFN₂O₂) in an approximate 3:1 intensity ratio.[3] This isotopic signature is a definitive indicator of a single chlorine atom.

  • Fragmentation Pattern: The high-energy EI process induces fragmentation, providing a structural fingerprint. Publicly available GC-MS data confirms key fragments.[1]

Table 1: Key Mass Spectrometry Fragments

m/zProposed FragmentInterpretation
190[M]⁺Molecular ion containing ³⁵Cl.
144[M - NO₂]⁺Loss of the nitro group, a common fragmentation pathway for nitroaromatics.
117[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the aniline ring structure.
126[M - NO₂ - H₂O]⁺Potential rearrangement and loss of water.

The observed fragmentation, especially the initial loss of the nitro group (-46 Da), is highly characteristic and supports the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the method of choice for solid samples as it requires minimal preparation and provides high-quality data.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum is interpreted by assigning the observed absorption bands to the vibrational modes of the molecule's functional groups. Data from the NIST/EPA Gas-Phase Infrared Database and PubChem provide experimental spectra for this compound.[1][2]

Table 2: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct peaks in this region is characteristic of a primary amine, confirming the -NH₂ group.
1620 - 1590N-H Scissoring (Bending)Primary Amine (-NH₂)Confirms the presence of the amine group.
1570 - 1500N-O Asymmetric StretchNitro Group (-NO₂)A very strong absorption band, indicative of the nitro functionality. Aromatic nitro groups absorb strongly in this region.[4]
1370 - 1300N-O Symmetric StretchNitro Group (-NO₂)Another strong, characteristic absorption for the nitro group.
1500 - 1400C=C Aromatic StretchBenzene RingMultiple sharp bands are expected, indicating the aromatic nature of the core structure.
1250 - 1020C-F StretchAryl-FluorineA strong absorption band confirming the presence of the C-F bond.
800 - 600C-Cl StretchAryl-ChlorineA moderate to strong band indicating the C-Cl bond.

The combination of these bands—especially the distinct double peak for the amine N-H stretches and the two very strong nitro N-O stretches—provides a definitive fingerprint for the key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and the connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Note: As of this writing, publicly accessible, peer-reviewed experimental NMR data for this compound is limited. The following sections are based on established principles of NMR spectroscopy and predictive analysis based on the known effects of the substituents.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the amine protons, which might otherwise exchange too rapidly.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is typically rapid.[5][6]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The aromatic region will show two distinct signals for the two protons on the ring.

  • H-3: This proton is ortho to the -NH₂ group and meta to the -Cl group. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (⁴JHF). Its chemical shift will be upfield due to the electron-donating effect of the amine. Predicted δ ≈ 6.8-7.0 ppm.

  • H-6: This proton is ortho to the -NO₂ group and meta to the -F group. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The strong deshielding effect of the nitro group will shift this proton significantly downfield. Predicted δ ≈ 8.0-8.2 ppm.

  • -NH₂: The two amine protons will likely appear as a broad singlet due to hydrogen bonding with the solvent and the ortho nitro group. Predicted δ ≈ 7.5-7.8 ppm.

Predicted ¹³C NMR Spectrum (Proton-Decoupled)

The molecule has six unique carbon atoms, so six distinct signals are expected in the proton-decoupled spectrum. The chemical shifts are influenced by the attached substituents and will show splitting due to coupling with fluorine (JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

CarbonPredicted δ (ppm)Expected C-F CouplingRationale
C1 (-NH₂)~145-150Small (⁴JCF)Attached to the electron-donating amine group, but ortho to the withdrawing nitro group.
C2 (-NO₂)~130-135Small (³JCF)Attached to the strongly electron-withdrawing nitro group.
C3~115-120Doublet (³JCF)Shielded by the ortho-amino group.
C4 (-F)~150-155Large Doublet (¹JCF)Directly bonded to fluorine, resulting in a downfield shift and a very large one-bond coupling constant.
C5 (-Cl)~120-125Doublet (²JCF)Attached to chlorine, ortho to fluorine.
C6~125-130Doublet (²JCF)Deshielded by the ortho-nitro group.
Predicted ¹⁹F NMR Spectrum (Proton-Decoupled)

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine.[6]

  • A single fluorine environment exists in the molecule.

  • In a proton-decoupled spectrum, this would appear as a singlet .

  • In a proton-coupled spectrum, the signal would be split into a doublet of doublets due to coupling to H-3 (⁴JFH) and H-6 (³JFH).

  • The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃.[7]

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. MS confirms the molecular weight and the presence of a single chlorine atom. IR spectroscopy provides a rapid and definitive fingerprint of the primary amine and nitro functional groups. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR, even when predicted, offers an unambiguous map of the atomic connectivity. This guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this and structurally related compounds, ensuring scientific integrity in their developmental pipelines.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the critical safety data and handling protocols for 5-Chloro-4-fluoro-2-nitroaniline (CAS No: 104222-34-6), a halogenated nitroaniline derivative increasingly utilized in pharmaceutical and chemical synthesis.[1] The information herein is curated for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.

Understanding the Inherent Risks: Hazard Identification and Analysis

This compound is a potent chemical that presents significant health risks upon exposure. A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice. The compound is classified as highly toxic through oral, dermal, and inhalation routes of exposure.[2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The aggregated GHS information for this compound is as follows:[2]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerSkull and Crossbones
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDangerSkull and Crossbones
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledDangerSkull and Crossbones
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposureWarningHealth Hazard
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects--

Expert Insight: The "Danger" signal word and the skull and crossbones pictogram underscore the acute toxicity of this compound. The potential for target organ damage with repeated exposure necessitates stringent containment measures and health monitoring for personnel working with this chemical over extended periods.

Proactive Safety: Engineering Controls and Personal Protective Equipment

Given the high toxicity of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements for handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of the compound, it is advisable to consult glove manufacturer's compatibility charts to select the most resistant material. Double gloving is a recommended practice.

    • Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.[4]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][6]

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risks associated with this compound.

Handling
  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust during handling.[5][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Grounding: Take precautionary measures against static discharges, as dust can form an explosive mixture with air.[3][8]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8]

  • Security: Store in a locked cabinet or a restricted access area.[3]

Emergency Response: First-Aid and Spill Management

Prompt and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.[3][4] If breathing has stopped, provide artificial respiration.[4]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek immediate medical attention.[3][4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, rinse mouth.[3] Do NOT induce vomiting.[4] Seek immediate medical attention.[4]

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4][7] For larger spills, follow your institution's emergency procedures.

  • PPE: All personnel involved in the clean-up must wear the appropriate PPE as described in Section 2.2.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below:

PropertyValue
Molecular FormulaC₆H₄ClFN₂O₂
Molecular Weight190.56 g/mol [2]
AppearanceLight yellow to brown powder or crystals[10]
Melting Point140.0 to 144.0 °C[10]
SolubilityLikely mobile in the environment due to its water solubility.[3]

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Toxicological Information

The primary toxicological concern with this compound is its acute toxicity via all routes of exposure.[2][3] Chronic exposure may lead to damage to organs.[3] There is limited data available on the carcinogenic, mutagenic, or reproductive effects of this specific compound. However, related nitroaniline compounds have been shown to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[3][8]

Visual Workflow: Emergency Response for Exposure

Emergency_Response cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_medical_attention Medical Response cluster_reporting Internal Reporting Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Remove Remove from Exposure Source Exposure->Remove Report Report Incident to Supervisor/EHS Exposure->Report FirstAid Administer First Aid (as per Section 4.1) Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency response workflow for exposure to this compound.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-4-fluoro-2-nitroaniline is a pivotal intermediate in the synthesis of high-value specialty chemicals, including pharmaceuticals and advanced materials. Its journey from a starting material to a final product is intrinsically linked to its interaction with various solvents. A profound understanding of its solubility is not merely an academic exercise but a cornerstone for process optimization, yield maximization, and ensuring product purity. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. While extensive quantitative data is not publicly cataloged, this guide empowers the reader with the foundational principles and robust experimental protocols necessary to generate reliable solubility data in-house.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the realm of chemical synthesis and pharmaceutical development, solubility is a critical physical property that governs the efficiency of nearly every step. For a key intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification Processes: Crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery systems.

  • Process Safety and Handling: Knowledge of solubility aids in the safe handling and transfer of chemical substances, preventing blockages in process equipment and ensuring predictable process performance.

This guide delves into the theoretical underpinnings of solubility for this specific molecule, provides a detailed methodology for its experimental determination, and discusses expected trends in various organic solvent classes.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound offers several clues to its solubility behavior.

2.1. Molecular Structure and Intermolecular Forces

This compound (C₆H₄ClFN₂O₂) is a substituted aromatic amine with a molecular weight of approximately 190.56 g/mol .[1] Its key functional groups and their contributions to intermolecular interactions are:

  • Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. It contributes significantly to the molecule's dipole moment and can act as a hydrogen bond acceptor.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, creating polar C-Cl and C-F bonds that contribute to dipole-dipole interactions.

  • Aromatic Ring: The benzene ring itself is largely non-polar and can engage in π-π stacking and van der Waals (dispersive) forces.

Given this combination of a polar, hydrogen-bonding head (amino and nitro groups) and a halogenated aromatic body, we can anticipate that this compound will exhibit its highest solubility in polar organic solvents. Its solubility in non-polar solvents, such as alkanes, is expected to be limited.

2.2. Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[1][2] A solvent with HSP values close to those of the solute is likely to be a good solvent. To use this method, the HSP of this compound would first need to be determined or estimated. The principle is that the "distance" between the solute and solvent in the three-dimensional Hansen space should be minimal for good solubility.[2]

  • UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures.[3][4][5] It allows for the prediction of solubility by calculating the activity coefficients based on the functional groups present in the solute and solvent molecules.[3][4] This powerful predictive tool can be used when experimental data is scarce.[3]

Expected Solubility Trends in Common Organic Solvents

Based on the theoretical principles, the following trends in the solubility of this compound can be anticipated:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and nitro groups of the solute.[6][7]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents possess significant dipole moments and can accept hydrogen bonds, facilitating the dissolution of the polar solute. Aromatic nitro compounds are generally soluble in these types of organic solvents.[8]
Halogenated Dichloromethane, ChloroformModerate These solvents are polar and can engage in dipole-dipole interactions. The presence of chlorine in both solute and solvent may enhance compatibility.
Aromatic Toluene, BenzeneLow to Moderate While the aromatic ring of the solute can interact favorably with these solvents via van der Waals forces, the highly polar functional groups will limit overall solubility.
Non-Polar Hexane, CyclohexaneVery Low The large mismatch in polarity and the inability of these solvents to form hydrogen bonds or strong dipole-dipole interactions will result in poor solubility.
Experimental Determination of Solubility: A Validated Protocol

Since published quantitative data is sparse, an experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[9]

4.1. Principle

A saturated solution is prepared by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined, which represents the solubility at that temperature.

4.2. Required Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

4.3. Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Determine the concentration of the dissolved solute in the filtered sample. Two common methods are:

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the dried solute is achieved. The mass of the dissolved solute and the mass of the solvent can then be calculated.[10][11][12]

    • Spectroscopic/Chromatographic Method: Dilute an accurately measured aliquot of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using UV-Vis spectroscopy or HPLC.

4.4. Data Calculation (Gravimetric Method Example)
  • Weight of empty vial = W₁

  • Weight of vial + filtered saturated solution = W₂

  • Weight of vial + dried solute = W₃

  • Mass of dissolved solute = W₃ - W₁

  • Mass of solvent = W₂ - W₃

  • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

4.5. Self-Validation and Trustworthiness

To ensure the reliability of the obtained data:

  • Confirm Equilibrium: Take samples at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility remains constant, it indicates that equilibrium has been reached.[10]

  • Purity of Materials: Use high-purity solute and solvents, as impurities can significantly affect solubility.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.[6][13]

  • Replicate Experiments: Perform each solubility measurement in triplicate to assess the precision of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solute to known volume of solvent B Seal and place in thermostatic shaker bath A->B C Agitate at constant T (e.g., 24-72h) B->C D Let solids settle (≥2h at constant T) C->D E Withdraw supernatant D->E F Filter with syringe filter (0.45 µm) E->F G Quantify concentration (Gravimetric or HPLC/UV-Vis) F->G H H G->H Calculate Solubility

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers and development scientists are well-equipped to generate the critical data needed for process optimization, purification, and formulation. The anticipated high solubility in polar solvents provides a strategic starting point for solvent screening, enabling more efficient and targeted process development.

References

The Strategic Utility of 5-Chloro-4-fluoro-2-nitroaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 5-Chloro-4-fluoro-2-nitroaniline, a halogenated nitroaromatic compound, has emerged as a highly versatile and reactive building block in medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—provides a scaffold ripe for diverse chemical transformations, enabling the synthesis of complex heterocyclic systems with significant pharmacological potential. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its derivatization, and present data on the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their own research endeavors.

Introduction: The Chemical Potential of a Multifunctional Scaffold

This compound is a yellow to brown crystalline solid with the molecular formula C₆H₄ClFN₂O₂.[1] Its utility in medicinal chemistry stems from the specific arrangement of its functional groups, which impart a unique reactivity profile. The presence of both a chloro and a fluoro group, coupled with a nitro group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry.[2] The nitro group, a strong electron-withdrawing group, activates the ring for such substitutions, while the halogens can act as leaving groups. Furthermore, the nitro and amino moieties provide orthogonal handles for a variety of chemical transformations, including reduction, diazotization, and cyclization reactions. This multifunctionality allows for the construction of a diverse array of molecular architectures from a single, readily available starting material.[2][3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, the chloro group can modulate the electronic properties and lipophilicity of a molecule. The nitro group, while often reduced to an amine in the final steps of a synthesis, can itself contribute to the biological activity of a compound.[5] Thus, this compound represents a pre-validated scaffold, containing key elements often sought after in the design of new drug molecules.

Core Application: Synthesis of Benzimidazole-Based Urease Inhibitors

A prime example of the synthetic utility of this compound is in the preparation of substituted benzimidazoles with potent urease inhibitory activity. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is therefore a validated therapeutic strategy for the treatment of these conditions.[6]

A recent study by Hussain et al. (2022) demonstrated a straightforward and efficient synthesis of a series of novel benzimidazole derivatives starting from this compound.[6] The synthetic strategy hinges on the sequential modification of the functional groups on the aniline ring, culminating in the formation of the benzimidazole core.

Synthetic Workflow and Mechanistic Rationale

The overall synthetic workflow can be broken down into three key steps:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of this compound with an amine nucleophile, in this case, N-ethylpiperazine. In this reaction, the chlorine atom is displaced by the piperazine moiety. The choice of dimethyl sulfoxide (DMSO) as the solvent and reflux conditions facilitates this SNAr reaction. The fluorine atom, being more electronegative, might be expected to be the better leaving group; however, the position of the chlorine atom para to the strongly electron-withdrawing nitro group makes it more susceptible to nucleophilic attack.[6]

  • Reduction of the Nitro Group: The resulting nitroaniline derivative is then subjected to reduction to convert the nitro group into an amine. This is a critical step, as it generates the ortho-phenylenediamine functionality required for the subsequent cyclization to form the benzimidazole ring. A variety of reducing agents can be employed for this transformation; a common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas.[4]

  • Cyclization to form the Benzimidazole Core: The final step involves the condensation of the in situ-generated ortho-phenylenediamine with a substituted benzaldehyde. This reaction, often carried out in a protic solvent like ethanol and sometimes with a catalytic amount of acid, leads to the formation of the benzimidazole ring system. The diversity of commercially available benzaldehydes allows for the generation of a library of compounds with different substituents at the 2-position of the benzimidazole core.[6]

Visualizing the Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the synthetic workflow from this compound to the final benzimidazole derivatives.

synthetic_workflow start This compound intermediate1 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline start->intermediate1 N-ethylpiperazine, DMSO, reflux intermediate2 4-(4-ethylpiperazin-1-yl)-5-fluoro-benzene-1,2-diamine intermediate1->intermediate2 Reduction (e.g., Pd/C, H2) final_product 2-Aryl-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole intermediate2->final_product Ar-CHO, Ethanol, reflux

Caption: Synthetic workflow for the preparation of benzimidazole derivatives.

Experimental Protocols

The following protocols are adapted from the work of Hussain et al. (2022) and represent a validated methodology for the synthesis of the described compounds.[6]

Protocol 1: Synthesis of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline

  • To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (15 mL), add N-ethylpiperazine (2.5 mmol).

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the desired product.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazoles

  • Reduce the nitro group of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline to the corresponding diamine. A typical procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol) and adding a reducing agent such as stannous chloride (SnCl₂) or using catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst).

  • To the resulting ortho-phenylenediamine (1.0 mmol) in ethanol (20 mL), add the desired substituted benzaldehyde (1.0 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzimidazole derivative.

Biological Activity Data

The synthesized benzimidazole derivatives were evaluated for their in vitro urease inhibitory activity. The results, summarized in the table below, demonstrate that several of the synthesized compounds exhibit potent inhibition of the enzyme, with IC₅₀ values in the low micromolar range. Thiourea was used as a standard inhibitor for comparison.[6]

Compound IDAr-group (substituent at 2-position)Urease Inhibition IC₅₀ (µM)[6]
8a 4-hydroxyphenyl2.12 ± 0.01
8b 4-methoxyphenyl1.98 ± 0.03
8c 4-fluorophenyl1.87 ± 0.02
8d 4-chlorophenyl1.76 ± 0.01
8e 4-bromophenyl1.69 ± 0.05
8f 4-nitrophenyl1.54 ± 0.02
Thiourea (Standard)21.25 ± 0.15

The data clearly indicate that the synthesized benzimidazoles are significantly more potent than the standard inhibitor, thiourea. The structure-activity relationship (SAR) suggests that electron-withdrawing groups on the 2-phenyl ring enhance the inhibitory activity, with the 4-nitrophenyl derivative (8f ) being the most potent compound in the series.

Potential Future Applications

While the synthesis of urease inhibitors provides a concrete example of the utility of this compound, its potential applications extend to other areas of medicinal chemistry.

Kinase Inhibitors

There is a strong rationale for the use of this compound in the synthesis of kinase inhibitors. Many approved kinase inhibitors, such as lapatinib and gefitinib, feature a substituted aniline moiety. The structurally similar compound, 3-chloro-4-fluoroaniline, is a known key intermediate in the synthesis of these drugs.[7] The presence of the nitro group in this compound provides a synthetic handle for the introduction of further diversity and the construction of more complex heterocyclic systems that are common in kinase inhibitor scaffolds.

Antimicrobial Agents

The benzimidazole core is a well-known pharmacophore in antimicrobial drug discovery.[8] The presence of halogen atoms on the benzimidazole ring has been shown to enhance antimicrobial activity. Therefore, the derivatives synthesized from this compound, which contain both a chloro and a fluoro substituent, are promising candidates for evaluation as antibacterial and antifungal agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex heterocyclic compounds with significant therapeutic potential. The successful synthesis of potent benzimidazole-based urease inhibitors serves as a compelling case study, highlighting the strategic advantages of this starting material. The detailed protocols and biological data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new medicines. Future investigations into its use for the synthesis of kinase inhibitors and other antimicrobial agents are warranted and hold considerable promise.

References

The Strategic Utility of 5-Chloro-4-fluoro-2-nitroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Unseen Workhorse of Complex Molecule Synthesis

In the intricate world of organic synthesis, particularly within the demanding landscape of pharmaceutical and agrochemical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available building blocks, 5-Chloro-4-fluoro-2-nitroaniline has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern—a trifecta of electron-withdrawing and directing groups on an aniline core—provides a powerful handle for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the chemical properties, key reactions, and strategic applications of this pivotal intermediate.

Core Attributes of a Privileged Building Block

This compound is a yellow to brown crystalline solid, a seemingly unassuming compound that packs a significant punch in terms of its synthetic potential.[1][2] Its utility is rooted in the specific arrangement of its functional groups, which imparts a unique and predictable reactivity.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 104222-34-6[1]
Molecular Formula C₆H₄ClFN₂O₂[1]
Molecular Weight 190.56 g/mol [1]
Appearance Light yellow to brown powder/crystal[2]
Melting Point 140-146 °C[2]

The key to its synthetic prowess lies in the interplay of its substituents:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Its position ortho to the amino group and para to the chlorine atom profoundly influences the regioselectivity of incoming nucleophiles. Furthermore, the nitro group can be readily reduced to an amine, providing a crucial stepping stone for the formation of heterocyclic systems.

  • The Fluorine Atom (-F): Located para to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions, often displaying superior reactivity compared to other halogens in this context.[3] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic attack.

  • The Chlorine Atom (-Cl): The chlorine atom provides an additional site for potential modification, although it is generally less reactive than the fluorine in SNAr reactions on this specific scaffold. Its presence, however, is often a key structural element in the final target molecule.

  • The Amino Group (-NH₂): This group serves as a foundational component for building more complex structures, most notably through cyclization reactions to form heterocycles like benzimidazoles, a common motif in medicinal chemistry.

Key Transformations: A Gateway to Molecular Diversity

The strategic value of this compound is realized through a series of well-established and reliable chemical transformations. This section will detail the core reactions that make this compound a cornerstone of synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most fundamental and widely exploited reaction of this compound is nucleophilic aromatic substitution. The strong activation provided by the ortho/para nitro group makes the fluorine atom at the C4 position highly susceptible to displacement by a wide range of nucleophiles.

Mechanism and Regioselectivity: An Expert's Perspective

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a resonance-stabilized Meisenheimer complex.[3] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly when good leaving groups are involved.[3] In the case of this compound, the attack of a nucleophile (Nu⁻) is overwhelmingly directed to the C4 position. This regioselectivity is a direct consequence of the powerful resonance stabilization of the negative charge in the intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group. The fluorine atom is a better leaving group than the chlorine atom in this activated system, leading to the selective formation of the C4-substituted product.

Caption: Generalized SNAr mechanism on this compound.

This predictable regioselectivity is a critical feature for synthetic chemists, as it allows for the precise installation of various functionalities at a specific position on the aromatic ring, which is essential for building the complex pharmacophores found in modern drugs.

Reduction of the Nitro Group: Paving the Way for Heterocycle Formation

A pivotal transformation in the synthetic utility of this compound and its SNAr-derived products is the reduction of the nitro group to a primary amine. This reaction converts the starting material into a substituted o-phenylenediamine, a key precursor for the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles.

Commonly employed reducing agents for this transformation include:

  • Catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel)[4]

  • Metal-acid systems (e.g., SnCl₂, Fe/HCl)

  • Transfer hydrogenation (e.g., hydrazine hydrate with a catalyst)[5]

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule and the desired scalability of the process. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields, but care must be taken to avoid dehalogenation, especially with palladium catalysts.[6]

A Validated Experimental Protocol: Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine

The following protocol provides a reliable method for the reduction of this compound to the corresponding diamine, a critical intermediate for further synthesis.

Materials:

  • This compound

  • Methanol

  • Zinc powder

  • Hydrazine hydrate

  • 90% Formic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Preparation of the Reducing Agent: Under ice-bath conditions, slowly add 12.5 mL of hydrazine hydrate to 12.5 mL of 90% formic acid to prepare hydrazine monoformate. Caution: This reaction is exothermic.

  • Reaction Setup: In a suitable reaction vessel, dissolve 6 g (0.03 mol) of this compound in 20 mL of methanol.[5]

  • Addition of Zinc: To the methanolic solution, add 4 g (0.06 mol) of zinc powder.[5]

  • Initiation of Reduction: Add the freshly prepared hydrazine monoformate dropwise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion of the reaction, filter the mixture to remove the zinc powder. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in dichloromethane and wash it twice with a saturated brine solution to remove any excess hydrazine monoformate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Expected Outcome: This procedure should afford 4-chloro-5-fluoro-o-phenylenediamine in high yield (typically around 89%) as a solid with a melting point of 84-86 °C.[5]

Application in Drug Development: Synthesis of a Benzimidazole Kinase Inhibitor Core

The true value of a building block is demonstrated in its application to the synthesis of biologically active molecules. The diamine intermediate, 4-chloro-5-fluorobenzene-1,2-diamine , derived from our starting material, is a key component in the synthesis of potent kinase inhibitors, a major class of modern therapeutics. One such example is the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, which has been investigated in clinical trials for various cancers.[7] While multiple synthetic routes exist, the benzimidazole core of this and similar inhibitors can be readily constructed from our diamine.

The following workflow illustrates a representative synthesis of a benzimidazole core structure relevant to FAK inhibitors, starting from this compound.

Synthetic_Workflow Start This compound Step1 Reduction of Nitro Group (e.g., Zn, Hydrazine Formate) Start->Step1 Intermediate 4-Chloro-5-fluoro-1,2-phenylenediamine Step1->Intermediate Step2 Cyclocondensation (with a Carboxylic Acid Derivative) Intermediate->Step2 Product Substituted Benzimidazole Core (Precursor to FAK Inhibitors) Step2->Product

Caption: Synthetic workflow from this compound to a benzimidazole core.

Step-by-Step Synthesis of a Benzimidazole Core

This protocol outlines the cyclocondensation of the diamine intermediate with a suitable carboxylic acid to form the benzimidazole ring system. This reaction, often referred to as the Phillips condensation, is a robust and widely used method.

Materials:

  • 4-Chloro-5-fluoro-1,2-phenylenediamine (from the previous step)

  • A suitable carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole, or a more complex carboxylic acid to install a desired R-group)

  • A dehydrating acid catalyst (e.g., polyphosphoric acid (PPA) or a strong mineral acid)

  • A high-boiling point solvent (if not using PPA as the solvent)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1 equivalent of 4-Chloro-5-fluoro-1,2-phenylenediamine with 1.1 equivalents of the chosen carboxylic acid.

  • Cyclization: Add polyphosphoric acid to the mixture to act as both a catalyst and a solvent. Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford the desired benzimidazole product.

This benzimidazole can then undergo further functionalization, such as N-alkylation or cross-coupling reactions, to complete the synthesis of complex kinase inhibitors like GSK2256098.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. In case of accidental contact, seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than just another chemical intermediate; it is a strategic building block that offers a reliable and predictable entry point into the synthesis of complex, high-value molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and subsequent nitro group reduction, allows for the efficient construction of key pharmacophores such as substituted benzimidazoles. For medicinal chemists and drug development professionals, a thorough understanding of the properties and reaction pathways of this compound is essential for designing and executing efficient synthetic routes to the next generation of therapeutics.

References

reactivity of the aniline and nitro groups in 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Chloro-4-fluoro-2-nitroaniline

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block for the synthesis of more complex molecules like pharmaceuticals and dyes.[1] Its chemical behavior is dictated by the intricate interplay of four distinct substituents on the benzene ring: a strongly activating amino group, a strongly deactivating nitro group, and two deactivating but ortho-, para-directing halogen atoms.[2][3] This guide provides an in-depth analysis of the molecule's reactivity, focusing on the aniline and nitro functional groups and the substitution patterns of the aromatic core, grounded in established principles of organic chemistry.

The IUPAC name for this compound is this compound.[4][5] Its structure and the electronic influence of its substituents are the foundation for understanding its chemical personality.

PropertyValueSource
Molecular Formula C₆H₄ClFN₂O₂[4][5][6]
Molecular Weight 190.56 g/mol [4]
CAS Number 104222-34-6[4][5][6]
Melting Point 140.0 to 144.0 °C
Appearance Light yellow to Brown powder/crystal

The reactivity of the aromatic ring is a product of the competing electronic effects of its substituents. The amino (-NH₂) group is a powerful activating group that donates electron density to the ring via a strong positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions.[2][7] Conversely, the nitro (-NO₂) group is one of the strongest deactivating groups, withdrawing electron density through both a negative inductive (-I) and a powerful negative mesomeric effect (-M), directing incoming electrophiles to the meta position.[2][8] The halogen substituents (-Cl, -F) exhibit a dual nature: they are deactivating due to their strong -I effect but are ortho-, para-directing because of their +M effect.[3][8]

G substituents Electronic Effects on the Aromatic Ring mol This compound NH2_effect +M (strong, activating) -I (moderate) mol->NH2_effect NH₂ NO2_effect -M, -I (strong, deactivating) mol->NO2_effect NO₂ F_effect +M (weak, o,p-directing) -I (strong, deactivating) mol->F_effect F Cl_effect +M (weak, o,p-directing) -I (strong, deactivating) mol->Cl_effect Cl

Caption: Electronic effects of substituents in this compound.

Part 1: Reactivity of the Aniline Group

The amino group (-NH₂) is a primary determinant of the molecule's character, acting as a potent nucleophile and a weak base. However, its reactivity is significantly modulated by the presence of the ortho-nitro group.

Basicity

Aniline is a weak base, but the presence of a powerful electron-withdrawing group like -NO₂ ortho to the amino group drastically reduces its basicity.[9] The nitro group's inductive and resonance effects pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[9][10] This effect is more pronounced when the nitro group is in the ortho or para position due to direct resonance delocalization.[9] Consequently, this compound is a very weak base, and reactions requiring protonation of the amine, such as direct nitration in strong acid, can lead to the formation of anilinium ions, which are meta-directing and further deactivate the ring.[7][11]

Acylation and Sulfonylation

The high nucleophilicity of the amino group makes it susceptible to reactions with electrophiles like acyl halides or anhydrides. Acylation is a fundamentally important reaction for this class of compounds.

Expertise & Experience: In synthetic workflows, the amino group is often intentionally acylated to form an amide (e.g., acetanilide). This strategic move serves two primary purposes:

  • Moderating Reactivity: The resulting amide group is still an ortho-, para-director but is significantly less activating than the amino group.[7] This moderation prevents over-reaction, such as poly-halogenation, during subsequent electrophilic aromatic substitution steps.[7]

  • Steric Hindrance: The bulkier amide group can sterically hinder reaction at the ortho position (C-3), favoring substitution at the para position (C-6).

A patent for the synthesis of 5-chloro-2-nitroaniline describes a similar strategy where 3-chloroaniline is first acylated with formic acid before the nitration step to control the regioselectivity.[12][13] This highlights the industrial and practical importance of this technique.

Experimental Protocol: Acylation of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent such as pyridine or glacial acetic acid.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride (or another acylating agent) to the solution at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the acetylated product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The product, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, can be purified further by recrystallization if necessary.

Part 2: Reactivity of the Nitro Group

The nitro group is predominantly an electrophilic center and is most valued for its ability to be reduced to a primary amine, a transformation that is a cornerstone of aromatic chemistry.

Reduction to an Amine

The conversion of the nitro group to an amine (-NH₂) dramatically alters the molecule's electronic properties, turning a strongly deactivated position into a strongly activated one. This transformation is pivotal for synthesizing diamino derivatives, which are precursors to many heterocyclic compounds. A wide array of reagents can accomplish this reduction.[14]

Trustworthiness & Causality: The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a highly efficient method but can be overly aggressive. A significant risk with halogenated compounds is hydrodehalogenation, where the C-Cl or C-F bonds are cleaved. While C-F bonds are generally strong, C-Cl bonds are more susceptible. Using catalysts like Raney Nickel can sometimes mitigate dehalogenation of aromatic chlorides.[15] A patent describing the synthesis of fluoroanilines notes that palladium-on-charcoal can catalyze both nitro reduction and hydrodechlorination.[16]

  • Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): These are classic, reliable methods that are often chemoselective.[15][17] They are generally tolerant of halogen substituents and are an excellent choice when hydrodehalogenation is a concern. Tin(II) chloride is particularly mild and effective for reducing nitro groups in the presence of other reducible functionalities.[15]

  • Sulfide Reagents (Na₂S, (NH₄)₂S): Sodium sulfide is useful for selective reductions. In polynitro compounds, it can sometimes reduce one nitro group while leaving others intact, often favoring the least sterically hindered group or one that is ortho to a hydroxyl or amino group.[15][18]

ReagentConditionsAdvantagesPotential Issues
H₂ / Pd-C H₂ gas, pressure, solvent (e.g., EtOH, EtOAc)High yield, clean reactionRisk of hydrodehalogenation (C-Cl, C-Br, C-I)
H₂ / Raney Ni H₂ gas, pressure, solvent (e.g., EtOH)Less prone to dehalogenating chlorides than Pd/CPyrophoric catalyst, requires careful handling
Fe / HCl or AcOH Refluxing acidInexpensive, effective, tolerant of halogensRequires acidic conditions, strenuous workup
SnCl₂ / HCl Room temp or gentle heat in EtOH/HClMild, chemoselective, tolerant of many functional groupsStoichiometric tin salts require removal
Na₂S or Na₂S₂O₄ Aqueous or alcoholic solutionCan be selective in polynitro compoundsUnpleasant odor, can be less efficient

Experimental Protocol: Reduction using Tin(II) Chloride

  • Setup: Suspend 1.0 equivalent of this compound in ethanol in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add 3-4 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reaction: Gently heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extraction & Isolation: Extract the aqueous slurry with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-chloro-4-fluoro-1,2-diaminobenzene.

Part 3: Reactivity of the Aromatic Ring

The reactivity of the benzene core towards substitution is a classic case of competing substituent effects.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this ring requires identifying the most powerful activating group. The amino group (-NH₂) is substantially more activating than the weak deactivating effects of the halogens are overriding. Therefore, the -NH₂ group will dictate the position of substitution.[19]

  • Directing Effects: The -NH₂ group is a strong ortho-, para-director.

    • The position ortho to the amino group (C-3) is sterically hindered by the adjacent nitro group.

    • The position para to the amino group (C-6) is the most electronically activated and sterically accessible site for an incoming electrophile.

Authoritative Grounding: When multiple substituents are present, the directing effect is controlled by the most powerfully activating group.[19] In this molecule, the hierarchy of activation is: -NH₂ (strong activator) >> -F, -Cl (weak deactivators) > -NO₂ (strong deactivator). Thus, electrophilic attack will be directed to the C-6 position. However, the overall ring is still electron-deficient due to the cumulative effect of three deactivating groups, so forcing conditions may be required for reactions like Friedel-Crafts, which may not work at all with anilines due to catalyst complexation.[7]

Nucleophilic Aromatic Substitution (SNAr)

The molecule is highly activated for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, two conditions must be met:

  • The ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (like -NO₂).[20]

  • There must be a good leaving group (like a halogen) on the ring.

In this compound, both conditions are met. The nitro group is positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at a position ortho or para to it.[21]

  • Potential Leaving Groups: Both -Cl (at C-5) and -F (at C-4) can act as leaving groups. In SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon it is attached to more electrophilic.

  • Site of Attack:

    • Attack at C-4 (displacing -F): This position is ortho to the -Cl and meta to the -NO₂ and -NH₂ groups. The nitro group cannot directly stabilize the negative charge of the Meisenheimer complex via resonance from this position.

    • Attack at C-5 (displacing -Cl): This position is para to the -NO₂ group. A nucleophilic attack here allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

G start This compound + Nucleophile (Nu⁻) attack Nucleophilic Attack at C-5 start->attack intermediate Formation of Meisenheimer Complex attack->intermediate stabilization Charge Delocalization by NO₂ Group (Resonance) intermediate->stabilization loss_lg Loss of Leaving Group (Chloride Ion) stabilization->loss_lg product 5-(Nu)-4-fluoro-2-nitroaniline loss_lg->product

Caption: Workflow for the favored SNAr reaction pathway.

Summary and Outlook

This compound is a molecule with a rich and predictable reactivity profile governed by the well-established electronic and steric effects of its functional groups.

  • Aniline Group: A potent nucleophile whose basicity is attenuated by the ortho-nitro group. It can be readily acylated to moderate its activity for subsequent synthetic steps.

  • Nitro Group: Primarily serves as a precursor to an amine via reduction, a key transformation for which multiple chemoselective methods exist.

  • Aromatic Ring: Deactivated towards electrophilic attack, but substitution, when forced, is directed to the C-6 position by the dominant amino group. It is highly activated for nucleophilic substitution, with the C-5 position being the most probable site of attack due to resonance stabilization of the intermediate by the para-nitro group.

This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound as a strategic building block in complex organic synthesis.

References

A Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-4-fluoro-2-nitroaniline is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups combined with a reactive amino group, makes it a valuable and versatile intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust and logical synthesis pathway based on established chemical principles, and explores its critical applications as a building block in the development of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction and Historical Context

Substituted nitroanilines are a cornerstone of modern chemical synthesis, serving as pivotal precursors for a vast array of dyes, polymers, and biologically active molecules.[1] Within this class, this compound (CAS No. 104222-34-6) has emerged as a key building block, particularly in medicinal chemistry.[2] Its history is not one of a singular discovery but rather of its evolution as a critical component in the multi-step synthesis of complex target molecules.

The strategic placement of three distinct functional groups—amino, chloro, and fluoro—on the nitrobenzene core imparts a unique reactivity profile. The nitro and halogen groups are strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution reactions, while the amino group provides a site for diazotization or amide bond formation. This trifecta of functionality allows chemists to perform sequential, regioselective modifications, making it an ideal starting point for constructing complex pharmaceutical agents like kinase inhibitors and other targeted therapies.[3][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and application in synthesis. The compound is typically a yellow to brown crystalline solid at room temperature.[5] Key identifying information and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 104222-34-6 [2]
Molecular Formula C₆H₄ClFN₂O₂ [2]
Molecular Weight 190.56 g/mol [2]
Appearance Light yellow to brown powder/crystal [6]
Melting Point 140.0 - 144.0 °C [6]
Purity (Typical) >97% [7]
Storage Temperature Room Temperature [5]

| InChIKey | VRJKEIWZSOHDOH-UHFFFAOYSA-N |[2] |

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. While detailed spectra are typically generated in the laboratory, Raman spectroscopy data is publicly available, providing a characteristic fingerprint for the molecule's vibrational modes.[8]

Synthesis Methodology: A Representative Pathway

While numerous synthetic routes to substituted nitroanilines exist, a common and logical industrial approach involves the modification of a readily available, highly substituted benzene derivative. A robust two-step pathway to this compound begins with the selective reduction of a nitrobenzene precursor followed by a controlled nitration.

This approach is predicated on the well-established principles of electrophilic aromatic substitution, where the directing effects of the existing substituents are leveraged to install the final nitro group at the desired C2 position.

Synthesis Workflow Diagram

G cluster_0 Step 1: Catalytic Reduction cluster_1 Step 2: Electrophilic Nitration A 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) B 3-Chloro-4-fluoroaniline (CAS 367-22-6) A->B H₂ (g), Pd/C Solvent (e.g., Ethanol) Selective Reduction C 3-Chloro-4-fluoroaniline D This compound (Final Product) C->D HNO₃ / H₂SO₄ Low Temperature (0-5 °C) Regioselective Nitration

Caption: A representative two-step synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-fluoroaniline (Intermediate)

The synthesis begins with the precursor 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1).[7] The primary task is the selective reduction of the nitro group to an amine without affecting the carbon-halogen bonds.

  • Protocol Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. Catalysts like palladium on carbon (Pd/C) are highly effective at reducing nitro groups under moderate hydrogen pressure and temperature, leaving aryl halides intact.[6] This avoids the harsher conditions or less selective reagents that could lead to dehalogenation.

  • Experimental Protocol:

    • A pressure-rated reaction vessel is charged with 3-Chloro-4-fluoronitrobenzene (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

    • A catalytic amount of 10% Palladium on Carbon (approx. 1-2 mol%) is added to the mixture.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

    • The mixture is agitated vigorously at room temperature or with gentle heating (30-50 °C) while monitoring hydrogen uptake.

    • Upon reaction completion (indicated by the cessation of hydrogen uptake and confirmed by TLC or GC-MS), the vessel is carefully depressurized and purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield crude 3-Chloro-4-fluoroaniline, which can be used directly in the next step or purified further by recrystallization or distillation.

Step 2: Nitration of 3-Chloro-4-fluoroaniline

The final step is the regioselective introduction of a nitro group onto the 3-Chloro-4-fluoroaniline intermediate. This is a classic electrophilic aromatic substitution.

  • Protocol Rationale: The directing effects of the substituents on the aniline ring are critical. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directing. The position ortho to the strong -NH₂ group (C2) is the most activated and sterically accessible site for electrophilic attack. A nitrating mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile. The reaction is performed at low temperatures (0-5 °C) to control the highly exothermic reaction and prevent the formation of unwanted byproducts.[1][9]

  • Experimental Protocol:

    • 3-Chloro-4-fluoroaniline (1 equivalent) is dissolved in concentrated sulfuric acid in a flask and cooled to 0-5 °C in an ice-salt bath.

    • A nitrating mixture is prepared separately by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, keeping the mixture cold.

    • The cold nitrating mixture is added dropwise to the aniline solution, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, the reaction is stirred at low temperature for 1-2 hours until TLC or HPLC analysis shows complete consumption of the starting material.

    • The reaction mixture is then carefully poured onto crushed ice, causing the product to precipitate out of the acidic solution.

    • The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to remove residual acid.

    • The crude this compound is dried. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to serve as a scaffold for building more complex molecules, particularly in the pharmaceutical industry.

  • Synthesis of Kinase Inhibitors: Many modern cancer therapies are kinase inhibitors, which block signaling pathways that lead to cell proliferation. Precursors structurally similar to this compound, such as 3-chloro-4-fluoroaniline, are documented starting materials for blockbuster drugs like Lapatinib and Gefitinib, which target the EGFR/HER2 pathways.[3] The subject compound provides an alternative substitution pattern for medicinal chemists to explore new intellectual property and potentially improve drug efficacy or selectivity.

  • Precursor for Heterocyclic Compounds: The ortho-positioning of the amino and nitro groups is ideal for constructing heterocyclic ring systems. Reductive cyclization can be used to form benzimidazoles, quinoxalines, or other fused-ring systems that are common motifs in biologically active compounds. For example, related isomers like 5-Chloro-2-nitroaniline are used to synthesize novel benzimidazolones evaluated as inhibitors of HIV-1.[10]

  • Agrochemical Synthesis: The principles of drug design often extend to agrochemicals. Halogenated nitroaromatics are common precursors for herbicides and fungicides, where the specific substitution pattern is tuned to achieve selective activity against pests while maintaining crop safety.[11]

Safety and Handling

As a nitroaromatic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Profile: The compound is classified as dangerous. It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[5]

  • Signal Word: Danger[5]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[5]

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates. While not a household name, its role in the synthetic pipeline for creating advanced pharmaceuticals and other high-value chemicals is critical. Its synthesis, achievable through a logical sequence of reduction and regioselective nitration, leverages fundamental principles of organic chemistry. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, synthesis, and reactivity is essential for unlocking new therapeutic and technological innovations.

References

Methodological & Application

Detailed Experimental Protocol for the Synthesis of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

5-Chloro-4-fluoro-2-nitroaniline is a key substituted aniline derivative utilized as a foundational building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound. The procedure is based on the electrophilic nitration of 4-chloro-3-fluoroaniline. This guide emphasizes stringent safety measures, a detailed step-by-step methodology, purification techniques, and robust analytical validation of the final product. The causality behind critical experimental choices is explained to provide researchers with a deep, actionable understanding of the process.

Chemical Profile and Reaction Scheme

Compound Identification
PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 104222-34-6NIST[3]
Molecular Formula C₆H₄ClFN₂O₂NIST[3]
Molecular Weight 190.56 g/mol PubChem[2]
Appearance Light yellow to brown crystalline powderTCI
Melting Point 140-146 °CThermo Scientific[4]
Reaction Scheme

The synthesis proceeds via the regioselective electrophilic aromatic substitution (nitration) of 4-chloro-3-fluoroaniline using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature.

Reaction Scheme

Figure 1: Synthesis of this compound from 4-chloro-3-fluoroaniline.

Mechanistic Rationale and Experimental Design

The core of this synthesis is an electrophilic aromatic substitution. The reaction mechanism involves two key stages, as illustrated in the diagram below.

First, the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the protonation of nitric acid by the stronger sulfuric acid. The choice of concentrated sulfuric acid as the solvent and catalyst is critical; it ensures the complete generation of the nitronium ion.

Second, the aromatic ring of 4-chloro-3-fluoroaniline attacks the nitronium ion. The regioselectivity of this reaction is directed by the existing substituents. The amino (-NH₂) group is a powerful ortho-, para-directing activator. Conversely, the halogen substituents (-F, -Cl) are deactivating but also ortho-, para-directing. The nitration occurs at the C2 position, which is ortho to the strongly activating amino group and meta to both halogen deactivators. This position is sterically accessible and electronically favored, leading to the desired product with high regioselectivity.

Maintaining a low temperature (0 to 5 °C) is paramount to prevent polysubstitution and the formation of undesired oxidized byproducts, which are common in the nitration of active aniline substrates.

G cluster_0 Stage 1: Generation of Nitronium Ion cluster_1 Stage 2: Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Dehydration H2O H₂O H2SO4 H₂SO₄ H2SO4->HNO3 Protonation HSO4_minus HSO₄⁻ Sigma_Complex Resonance-Stabilized Sigma Complex NO2_plus->Sigma_Complex Aniline 4-Chloro-3-fluoroaniline Aniline->Sigma_Complex Attack on NO₂⁺ Product This compound Sigma_Complex->Product Deprotonation (by H₂O/HSO₄⁻)

Caption: Reaction mechanism overview.

Critical Safety Precautions

This protocol involves highly corrosive and toxic substances. Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: Both fuming nitric acid and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. They can cause severe chemical burns upon contact. The aniline starting material is toxic if inhaled, ingested, or absorbed through the skin.[5][6] The reaction can be highly exothermic if the addition rate or temperature is not controlled.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[7]

  • Engineering Controls: Conduct the entire experiment in a certified chemical fume hood with the sash at the lowest practical height to ensure proper ventilation and as a physical barrier.[6] An emergency eyewash station and safety shower must be immediately accessible.[7]

  • Waste Disposal: All chemical waste, including aqueous layers from work-up, must be neutralized and disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials and Equipment

Reagents
ReagentCAS No.GradeM.W.Quantity
4-Chloro-3-fluoroaniline348-64-1>98%145.565.00 g
Sulfuric Acid (H₂SO₄)7664-93-9Conc. (98%)98.0825 mL
Nitric Acid (HNO₃)7697-37-2Fuming (90%)63.012.5 mL
Dichloromethane (CH₂Cl₂)75-09-2ACS Grade84.93150 mL
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated Sol.84.01100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular142.04~10 g
Deionized Water (H₂O)7732-18-5-18.02~500 mL
Crushed Ice---~500 g
Ethanol64-17-5Reagent Grade46.07~50 mL
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (25 mL)

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A1 Dissolve 4-chloro-3-fluoroaniline in conc. H₂SO₄ in a 3-neck flask. A2 Cool the solution to 0-5 °C using an ice-salt bath. A1->A2 B1 Add fuming HNO₃ dropwise via dropping funnel. A2->B1 B2 Maintain temperature at 0-5 °C during addition (critical step). B1->B2 B3 Stir for 1 hour at 0-5 °C after addition is complete. B2->B3 C1 Pour reaction mixture slowly onto crushed ice. B3->C1 C2 Neutralize carefully with saturated NaHCO₃ solution. C1->C2 C3 Extract product with Dichloromethane (3x 50 mL). C2->C3 C4 Dry combined organic layers with anhydrous Na₂SO₄. C3->C4 C5 Filter and concentrate using a rotary evaporator. C4->C5 D1 Recrystallize crude solid from hot ethanol. C5->D1 D2 Collect pure crystals by vacuum filtration and air dry. D1->D2 D3 Perform characterization: TLC, MP, NMR, IR, MS. D2->D3

Caption: Overall experimental workflow.

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a 25 mL dropping funnel.

  • In the fume hood, charge the flask with concentrated sulfuric acid (25 mL).

  • Begin stirring and carefully add 4-chloro-3-fluoroaniline (5.00 g) portion-wise to the sulfuric acid. The dissolution is exothermic; allow the mixture to cool to room temperature if necessary.

  • Immerse the flask in an ice-salt bath and cool the solution to between 0 and 5 °C.

Nitration
  • Charge the dropping funnel with fuming nitric acid (2.5 mL).

  • CAUTION: Highly Exothermic. Add the nitric acid dropwise to the stirred aniline solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C. Use the rate of addition to control the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour to ensure the reaction goes to completion. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate), if desired.

Work-up and Isolation
  • Fill a 1 L beaker with approximately 500 g of crushed ice.

  • CAUTION: Exothermic Quench. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Allow the ice to melt completely. Carefully neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (~10 g).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol and allow them to air dry completely.

  • Determine the final mass and calculate the yield. An expected yield is typically in the range of 65-80%.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed.

TechniqueExpected Result
Thin-Layer Chromatography (TLC) Single spot with an Rƒ value distinct from the starting material (e.g., Rƒ ≈ 0.4 in 4:1 Hexanes:EtOAc).
Melting Point A sharp melting point within the range of 140-146 °C, consistent with literature values.[4]
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (s, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~6.5 (br s, 2H, -NH₂). Note: Predicted shifts.
¹³C NMR (100 MHz, CDCl₃) Expect 6 distinct aromatic carbon signals. Note: Predicted.
Infrared (IR) Spectroscopy Characteristic peaks at ~3400-3300 cm⁻¹ (N-H stretch), ~1580 & 1340 cm⁻¹ (asymmetric and symmetric N-O stretch of NO₂ group). The NIST database shows a gas-phase IR spectrum for reference.[3]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 190, with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope.[2]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time at 0-5 °C. Ensure sufficient nitrating agent was used.
Product loss during work-up.Ensure complete extraction; perform back-extraction of the aqueous layer. Avoid excessive washing during recrystallization.
Dark, Oily Product Reaction temperature was too high, causing oxidation/side reactions.Repeat synthesis with stricter temperature control (maintain <5 °C).
Insufficient purification.Perform a second recrystallization or consider column chromatography for higher purity.
Multiple Spots on TLC Incomplete reaction or polysubstitution.Check starting material purity. Ensure slow, controlled addition of HNO₃ at low temperature.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

5-Chloro-4-fluoro-2-nitroaniline is a versatile tri-substituted benzene derivative of significant interest in synthetic organic chemistry. Its utility primarily stems from its role as a key building block in the construction of more complex molecules, particularly heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of a strongly electron-withdrawing nitro group, an activating amino group, and two distinct halogen atoms (chlorine and fluorine) on the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the use of this compound in SNAr reactions. We will delve into the mechanistic principles governing its reactivity, discuss the regioselectivity of these transformations, and offer detailed, field-proven protocols for its application. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValue
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol [2][3][4]
CAS Number 104222-34-6[2][3][5]
Appearance Light yellow to brown powder/crystal
Melting Point 146-150 °C[6]
Purity Typically >98%[5][6]

Mechanistic Insights and Regioselectivity

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism.[7] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in this compound, is crucial as it stabilizes this negatively charged intermediate, thereby facilitating the reaction.[7]

A key consideration when using this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential leaving groups: a fluorine atom at the C4 position and a chlorine atom at the C5 position. The nitro group, being ortho to the fluorine and meta to the chlorine, exerts a more potent activating effect on the C4 position. Consequently, nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride ion. This is consistent with the general principles of SNAr reactions, where fluorine, despite being a weaker leaving group than other halogens in SN1 and SN2 reactions, is often the most readily displaced in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the attached carbon.

Caption: Generalized mechanism of SNAr with this compound.

Experimental Protocols

The following protocols provide a framework for conducting SNAr reactions with this compound. It is imperative that all manipulations are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)

This protocol outlines a general procedure for the N-arylation of a secondary aliphatic amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

workflow start Start reagents Combine this compound, K₂CO₃, and DMF start->reagents add_nucleophile Add Amine Nucleophile reagents->add_nucleophile heat Heat and Monitor by TLC add_nucleophile->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify end End purify->end

Caption: General workflow for SNAr reactions.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., Phenol)

This protocol details the synthesis of a diaryl ether derivative.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.2 eq) in DMSO.

  • Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in DMSO to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Safety and Handling

This compound is a hazardous substance and must be handled with care.[2] It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[2][5] It can also cause skin and serious eye irritation.[9]

Precautionary Measures:

  • Always work in a well-ventilated chemical fume hood.[8]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Avoid breathing dust, fumes, or vapors.[9]

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

In case of accidental exposure, seek immediate medical attention.[10] For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reactivity Insufficiently activated nucleophileUse a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols).
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent.
Formation of Side Products Reaction with the amino groupProtect the amino group prior to the SNAr reaction (e.g., as an acetamide).
Decomposition of starting materialEnsure the reaction is run under an inert atmosphere and use anhydrous solvents.
Difficult Purification Similar polarity of product and starting materialOptimize the chromatographic eluent system or consider recrystallization.

Conclusion

This compound is a valuable and highly reactive substrate for nucleophilic aromatic substitution reactions. The predictable regioselectivity, driven by the strong activating effect of the ortho-nitro group, makes it a reliable building block for the synthesis of a diverse range of substituted anilines. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns, paving the way for the development of novel compounds in various fields of chemical science.

References

Application Notes & Protocols: The Strategic Role of 5-Chloro-4-fluoro-2-nitroaniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Chloro-4-fluoro-2-nitroaniline is a highly functionalized aromatic compound that has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules.[1][2] Its unique arrangement of chloro, fluoro, nitro, and amino functional groups provides a rich platform for a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of its application, focusing on the strategic synthesis of benzimidazoles and other key heterocyclic scaffolds prevalent in medicinal chemistry and materials science. We will dissect the causality behind common synthetic choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The inherent reactivity of this molecule makes it an invaluable intermediate for creating novel pharmaceutical agents, particularly kinase inhibitors, and advanced agrochemicals.[1]

Expert Insight: The strategic positioning of the functional groups is key to this reagent's utility. The ortho-nitroaniline arrangement is a classic precursor for benzimidazole synthesis. Simultaneously, the chloro and fluoro groups on the benzene ring serve two primary purposes: they modulate the electronic properties and lipophilicity of the final compound, and they provide reactive handles for subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This multi-functional nature allows for the construction of complex molecular architectures from a single, versatile starting material.

Core Application: Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis typically proceeds via a two-step sequence from this compound: reductive cyclization.

Mechanistic Pathway: From Nitroaniline to Benzimidazole

The conversion involves two fundamental transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, generating an in situ 1,2-phenylenediamine derivative (specifically, 4-chloro-5-fluoro-1,2-phenylenediamine). This step is critical as it unmasks the second nucleophilic amine required for ring formation.

  • Condensation & Cyclization: The newly formed diamine is condensed with a one-carbon electrophile (such as an aldehyde or carboxylic acid derivative). The intramolecular cyclization and subsequent dehydration yield the aromatic benzimidazole ring.

The choice of reducing agent and the one-carbon source dictates the efficiency of the reaction and the nature of the substituent at the 2-position of the benzimidazole core.

Visualization: Benzimidazole Synthesis Workflow

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Condensation & Cyclization A 5-Chloro-4-fluoro- 2-nitroaniline B 4-Chloro-5-fluoro- 1,2-phenylenediamine A->B  Reduction  (e.g., H₂, Pd/C or SnCl₂) D 6-Chloro-5-fluoro-2-substituted- 1H-benzimidazole B->D  Condensation &  Intramolecular Cyclization C One-Carbon Electrophile (e.g., R-CHO, R-COOH) C->D

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 3.1: Synthesis of 6-Chloro-5-fluoro-1H-benzimidazole

This protocol uses formic acid as the one-carbon source to yield an unsubstituted benzimidazole at the 2-position.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Formic Acid (HCOOH)

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction of Nitro Group:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol (10-15 mL per gram of starting material).

    • Add Tin(II) chloride dihydrate (4.5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

    • Rationale: Tin(II) chloride is a classic and robust reducing agent for nitro groups in the presence of other reducible functionalities. It is effective and does not require high-pressure hydrogenation equipment.

    • After the addition is complete, heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • In Situ Cyclization:

    • Carefully add formic acid (3.0 eq) to the reaction mixture.

    • Heat the mixture to reflux for an additional 3-5 hours. The cyclization and dehydration occur in this step.

    • Rationale: Formic acid serves as the C1 synthon. Under acidic and thermal conditions, it condenses with the diamine to form the imidazole ring.

  • Work-up and Purification:

    • Cool the flask in an ice bath and slowly neutralize the mixture by adding a saturated sodium hydroxide solution until the pH is ~8-9. Be cautious as this is an exothermic neutralization.

    • The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Advanced Applications: A Gateway to Diverse Heterocyclic Systems

The diamine intermediate generated from this compound is not limited to benzimidazole synthesis. It serves as a versatile precursor for other important heterocyclic scaffolds.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activity. They can be synthesized by reacting the diamine intermediate with 1,2-dicarbonyl compounds.

Causality: The reaction leverages the nucleophilicity of the two adjacent amine groups, which attack the two electrophilic carbonyl carbons of a compound like glyoxal or benzil, followed by a double condensation/dehydration to form the six-membered pyrazine ring fused to the benzene core.

Role in Kinase Inhibitor Scaffolding

Substituted anilines are foundational fragments in the design of kinase inhibitors, often acting as "hinge-binders" that anchor the inhibitor to the ATP-binding site of the kinase.[3] The structural motifs within this compound are highly relevant.

  • Fluoro and Chloro Groups: These halogens can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the final inhibitor.[3] The fluorine atom, in particular, can form favorable orthogonal interactions within hydrophobic pockets of the ATP-binding site.[3]

  • Vector for Functionalization: The chloro group can be a site for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to optimize potency and selectivity.

Visualization: Versatility of the Phenylenediamine Intermediate

G cluster_out Resulting Heterocyclic Scaffolds Start 5-Chloro-4-fluoro- 2-nitroaniline Intermediate Key Intermediate: 4-Chloro-5-fluoro- 1,2-phenylenediamine Start->Intermediate Reduction Benzimidazole Benzimidazoles Intermediate->Benzimidazole + R-CHO / R-COOH (Condensation) Quinoxaline Quinoxalines Intermediate->Quinoxaline + 1,2-Dicarbonyl (Double Condensation) Other Other Fused Heterocycles Intermediate->Other + Other Electrophiles (Cyclization)

Caption: The central role of the diamine intermediate in accessing various heterocyclic cores.

Quantitative Data Summary

The following table summarizes representative yields for transformations involving nitroaniline precursors to highlight the efficiency of these synthetic routes.

Starting Material PrecursorReaction TypeProduct ScaffoldTypical Yield (%)Reference
Substituted 2-NitroanilineReductive Cyclization w/ Aldehyde2-Substituted Benzimidazole75-90%[4]
4-Chloro-2-NitroanilineBase-mediated CyclizationN-alkoxy-2H-benzimidazole82%[5]
4,5-Difluoro-2-nitroanilineMulti-step Synthesis2-Chlorobenzimidazole(Not specified)[6]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of high-value heterocyclic compounds. Its pre-installed functional groups offer a logical and convergent pathway to complex molecules, particularly benzimidazoles and related scaffolds. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can fully exploit the synthetic potential of this versatile building block to accelerate discovery in drug development and materials science.

References

The Synthetic Versatility of 5-Chloro-4-fluoro-2-nitroaniline: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Agrochemical Potential through Strategic Molecular Design

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the design and synthesis of novel agrochemicals are of paramount importance. The strategic incorporation of specific functional groups into a molecular scaffold can profoundly influence a compound's biological activity, metabolic stability, and environmental profile. 5-Chloro-4-fluoro-2-nitroaniline, a halogenated nitroaromatic compound, represents a key building block with significant potential for the synthesis of next-generation herbicides, fungicides, and insecticides. Its unique substitution pattern—featuring chloro, fluoro, nitro, and amino moieties—offers a versatile platform for a multitude of chemical transformations, enabling the construction of complex and highly active agrochemical ingredients.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the mechanistic rationale behind its use, present detailed experimental protocols for its conversion into valuable intermediates, and illustrate its potential in the synthesis of picolinic acid and pyrazole-based herbicides.

Core Attributes of this compound in Agrochemical Synthesis

The utility of this compound as a precursor in agrochemical synthesis is rooted in the distinct reactivity of its functional groups. The presence of both chlorine and fluorine atoms can enhance the biological efficacy and metabolic stability of the final product. The nitro and amino groups serve as versatile handles for a wide array of synthetic transformations.

Key Reactive Sites and Their Synthetic Potential:

  • Amino Group (-NH₂): This primary amine is a nucleophile and can be readily diazotized to form a highly reactive diazonium salt. This opens the door to a variety of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution. It can also be selectively reduced to an amino group, providing another site for further functionalization.

  • Aromatic Ring: The substituted benzene ring can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Application in the Synthesis of Picolinic Acid Herbicides: An Illustrative Pathway

Picolinic acid herbicides are a significant class of synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of targeted weeds.[1] The synthesis of highly substituted picolinic acids often involves the construction of a polysubstituted pyridine ring, a process where intermediates derived from this compound can play a crucial role.

While a direct synthesis of a commercialized picolinic acid herbicide from this compound is not prominently documented in publicly available literature, a plausible synthetic strategy can be devised based on established chemical principles. This illustrative pathway highlights the potential of this starting material.

Workflow for the Synthesis of a Dihalogenated Picolinic Acid Precursor

A This compound B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl) C->D Step 2 E 1,5-Dichloro-2-fluoro-4-nitrobenzene D->E

Diagram Caption: Illustrative workflow for the conversion of this compound to a key intermediate for picolinic acid herbicide synthesis.

Experimental Protocol: Synthesis of 1,5-Dichloro-2-fluoro-4-nitrobenzene

This protocol details the conversion of this compound to 1,5-Dichloro-2-fluoro-4-nitrobenzene, a potential building block for picolinic acid herbicides, via a Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining the temperature at 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.

  • Use of Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chlorine atom.

Application in the Synthesis of Pyrazole-Based Agrochemicals

Pyrazole-containing compounds are a cornerstone of the agrochemical industry, with prominent examples found in herbicides, fungicides, and insecticides. The synthesis of these heterocycles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. Substituted anilines, such as this compound, can be converted into the necessary hydrazine intermediates.

General Synthetic Approach to Pyrazole Agrochemicals

A This compound B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B Pathway 1 D Diazotization & Reduction (NaNO₂, HCl then SnCl₂) A->D Pathway 2 C 4-Chloro-5-fluoro-1,2-phenylenediamine B->C E (4-Chloro-5-fluoro-2-aminophenyl)hydrazine D->E F Condensation with 1,3-Diketone E->F G Substituted Pyrazole Core F->G

Diagram Caption: Potential synthetic pathways from this compound to a substituted pyrazole core for agrochemical applications.

Protocol for the Synthesis of a Phenylhydrazine Intermediate

This protocol outlines a plausible synthesis of (4-Chloro-5-fluoro-2-aminophenyl)hydrazine, a key precursor for pyrazole synthesis, starting from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated HCl.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl portion-wise with stirring. An exothermic reaction may occur.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reduction of the nitro group to an amine.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution until the solution is strongly basic. This will precipitate tin salts.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylhydrazine derivative.

Mechanistic Insight:

  • Stannous Chloride Reduction: Tin(II) chloride is a classical reagent for the reduction of aromatic nitro compounds to anilines in the presence of acid. The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced.

Quantitative Data Summary

Agrochemical ClassExemplary CompoundTarget WeedsTypical Application Rate (g/ha)
Picolinic Acid HerbicideHalauxifen-methylBroadleaf weeds5 - 10
Pyrazole HerbicidePyrasulfotoleBroadleaf weeds25 - 50
Pyrazole FungicideBixafenCereal diseases75 - 150

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with considerable, yet not fully exploited, potential in the synthesis of novel agrochemicals. Its multifunctional nature provides a versatile platform for the generation of diverse molecular architectures. The illustrative synthetic pathways presented herein for picolinic acid and pyrazole-based herbicides underscore the plausible applications of this compound. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of innovative synthetic routes utilizing such well-functionalized building blocks will be a key driver of progress in the agrochemical industry. Further research into the derivatization of this compound is warranted to unlock its full potential in the development of next-generation agricultural technologies.

References

The Strategic Utility of 5-Chloro-4-fluoro-2-nitroaniline in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-4-fluoro-2-nitroaniline, a pivotal precursor in the synthesis of complex pharmaceutical ingredients. We will explore its chemical properties, reactivity, and its strategic application in the construction of key pharmacophores, with a particular focus on kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and safety considerations to effectively utilize this versatile building block in their research and development endeavors.

Introduction: The Architectural Significance of a Multifunctional Precursor

This compound is a substituted nitroaniline that has emerged as a valuable building block in medicinal chemistry.[1] Its unique arrangement of functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, and two distinct halogen atoms (chloro and fluoro)—provides a rich platform for a variety of chemical transformations. This strategic combination of functionalities allows for sequential and regioselective reactions, making it an ideal starting material for the synthesis of complex heterocyclic scaffolds present in numerous active pharmaceutical ingredients (APIs).

The presence of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the halogen atoms. The differential reactivity of the fluorine and chlorine atoms can be exploited to achieve selective substitutions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility. This guide will delve into the practical applications of this compound, providing detailed protocols for its key transformations and showcasing its role in the synthesis of targeted therapeutics.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthetic protocols.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 104222-34-6[2]
Molecular Formula C₆H₄ClFN₂O₂[2]
Molecular Weight 190.56 g/mol [2]
Appearance Yellow to orange crystalline powder
Melting Point 141-145 °C
Solubility Soluble in many organic solvents such as DMF, DMSO, and acetone. Sparingly soluble in alcohols and hydrocarbons. Insoluble in water.
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[2]

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[3][4]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for SNAr, with the positions ortho and para to the nitro group being the most activated. In this compound, the fluorine atom at the 4-position is para to the nitro group and is generally more susceptible to nucleophilic attack than the chlorine atom at the 5-position. This is due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic, and the better ability of the C-F bond to stabilize the intermediate Meisenheimer complex.

Diagram of SNAr Reaction Pathway:

sn_ar_pathway start This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product Substituted Product + H-F intermediate->product Elimination

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: Synthesis of a Quinazoline Intermediate for Kinase Inhibitors

This protocol details the synthesis of a key intermediate for quinazoline-based kinase inhibitors, such as Lapatinib, by reacting a quinazoline core with an aniline derivative. While Lapatinib itself is synthesized from 3-chloro-4-(3'-fluorobenzyloxy)aniline, this protocol is adapted for a similar reaction to demonstrate the principle of the SNAr reaction with a substituted aniline.

Reaction Scheme:

  • Reactants: 4-Chloro-6,7-dimethoxyquinazoline and a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Product: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and isopropanol.

  • Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the desired product.[6]

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for the reaction temperature and can dissolve the reactants to a sufficient extent.

  • Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the more valuable quinazoline starting material.

  • Work-up: The product is often insoluble in the reaction solvent upon cooling, allowing for a simple and efficient isolation by filtration, which is highly desirable in process chemistry.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks a wide range of subsequent functionalization possibilities. The resulting diamine can be used to construct various heterocyclic systems, such as benzimidazoles, or can be acylated or alkylated.

Chemoselectivity in the Presence of Halogens:

A critical consideration in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation (removal of the halogen atom). The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the C-Cl and C-F bonds. Catalytic hydrogenation with catalysts like platinum on carbon (Pt/C) can sometimes lead to dehalogenation, especially with more reactive halogens like bromine and iodine. Ruthenium-based catalysts have been reported to show higher selectivity for nitro group reduction over dehalogenation.[2] Metal-based reductions, such as with iron, tin, or zinc in acidic media, are often preferred for their high chemoselectivity.[7]

Diagram of Nitro Reduction Workflow:

nitro_reduction_workflow start Substituted Nitroaniline reduction Reduction (e.g., Fe/NH4Cl) start->reduction product Substituted Phenylenediamine reduction->product

Caption: A simplified workflow for the reduction of a nitro group.

Protocol 2: Chemoselective Reduction of a Halogenated Nitroaniline using Iron

This protocol describes a robust and chemoselective method for the reduction of a nitro group in the presence of halogen substituents using activated iron powder.

Materials:

  • Halogenated nitroaniline (e.g., this compound) (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl) (4 eq)

  • Ethanol

  • Water

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, suspend the halogenated nitroaniline (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (4 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.[8]

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of an electrolyte like ammonium chloride is a classic and cost-effective method for nitro group reduction. It is known for its excellent chemoselectivity, minimizing the risk of dehalogenation.[9]

  • Solvent System: The ethanol/water mixture provides a good medium for the reaction, dissolving the organic substrate to some extent while also being compatible with the inorganic reagents.

  • Work-up: Filtration through celite is an effective way to remove the fine iron particles and iron salts. An aqueous workup and extraction are then used to isolate the organic product.

Applications in Pharmaceutical Synthesis

The synthetic versatility of this compound and its derivatives makes it a valuable precursor for a range of APIs, particularly in the area of oncology.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or a heterocyclic core derived from an aniline. The ability to introduce diverse substituents via SNAr and then further elaborate the molecule after nitro reduction makes this compound an attractive starting material for the synthesis of these targeted therapies. For example, the quinazoline scaffold found in drugs like Gefitinib and Lapatinib is often constructed using a substituted aniline.[6]

Benzimidazole Derivatives

The diamine product resulting from the reduction of the nitro group of a this compound derivative can be readily cyclized with aldehydes, carboxylic acids, or their derivatives to form benzimidazoles. Benzimidazoles are a prominent heterocyclic motif in medicinal chemistry, with applications as antiviral (e.g., in HIV inhibitors), anticancer, and anthelmintic agents.[3][10]

Conclusion

This compound is a strategically important and versatile precursor for the synthesis of pharmaceutical ingredients. Its well-defined reactivity allows for controlled and sequential functionalization through nucleophilic aromatic substitution and nitro group reduction. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable building block in the discovery and development of new medicines. As with all chemical syntheses, a thorough understanding of the reaction mechanisms, safety precautions, and optimization of reaction conditions is crucial for successful and safe execution.

References

Topic: Synthetic Routes to Prepare Derivatives of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-4-fluoro-2-nitroaniline is a pivotal starting material in synthetic organic chemistry, valued for its trifunctionalized aromatic core. The strategic arrangement of its amine, nitro, chloro, and fluoro groups offers multiple avenues for chemical modification, making it an essential building block for the synthesis of complex molecules.[1][2] This application note provides a comprehensive guide to the primary synthetic routes for derivatizing this compound, complete with detailed, field-tested protocols. We will explore reactions targeting the nucleophilic amino group, the electrophilic aromatic ring, and the reducible nitro group. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods. This guide is intended to serve as a practical resource for chemists engaged in pharmaceutical discovery, agrochemical development, and materials science.[1][3]

Introduction: The Versatility of a Trifunctionalized Scaffold

This compound (CAS: 104222-34-6) is a compound of significant interest due to its unique combination of reactive sites.[4][5]

  • Amino Group (-NH₂): A potent nucleophile and a handle for N-alkylation, N-arylation, acylation, and sulfonylation reactions.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It can also be selectively reduced to an amino group, unlocking a new axis for derivatization and enabling cyclization reactions.

  • Halogen Atoms (-F, -Cl): The fluorine and chlorine atoms offer sites for SNAr reactions or metal-catalyzed cross-coupling, with the fluorine atom typically being more susceptible to SNAr displacement due to the high electronegativity that stabilizes the Meisenheimer complex intermediate.

This multifunctionality makes the scaffold invaluable for creating diverse chemical libraries for screening in drug discovery and for synthesizing targeted agrochemicals and specialty dyes.[1][6]

Core Synthetic Strategies: A Visual Overview

The derivatization of this compound can be logically categorized into three primary pathways, each targeting a different functional group. The strategic selection of a reaction pathway allows for the controlled and predictable synthesis of a wide array of derivatives.

G cluster_0 Route 1: N-Functionalization cluster_1 Route 2: Nitro Reduction cluster_2 Route 3: Aromatic Substitution (SNAr) main 5-Chloro-4-fluoro- 2-nitroaniline N_Acyl N-Acyl Derivatives (Amides) main->N_Acyl RCOCl/Base N_Sulfonyl N-Sulfonyl Derivatives (Sulfonamides) main->N_Sulfonyl RSO₂Cl/Base N_Alkyl N-Alkyl/Aryl Derivatives main->N_Alkyl R-X/Base Reduced 4-Chloro-5-fluoro- benzene-1,2-diamine main->Reduced Reduction (e.g., SnCl₂, H₂/Pd-C) SNAr_F C4-Substituted (F Displacement) main->SNAr_F Nu⁻ Cyclized Benzimidazole Derivatives Reduced->Cyclized Cyclization (e.g., RCOOH)

Caption: Primary synthetic pathways for derivatizing this compound.

Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond by acylating the primary amine is one of the most fundamental and reliable transformations. Amides are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.

Causality and Experimental Design: The reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The choice of solvent is typically aprotic, like dichloromethane (DCM) or tetrahydrofuran (THF), to avoid reaction with the acylating agent.

Detailed Step-by-Step Protocol: Synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator, magnetic stirrer, and standard glassware.

  • Procedure:

    • Dissolve this compound (e.g., 1.90 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

    • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure product.

Data Summary: N-Acylation Reactions
Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTEADCM>90
Benzoyl ChloridePyridineTHF>85
Acetic AnhydridePyridineDCM>95

Protocol II: Reduction of the Nitro Group

Reducing the nitro group to a primary amine generates a valuable diamine intermediate, 4-chloro-5-fluorobenzene-1,2-diamine. This product is a key precursor for synthesizing heterocyclic compounds, most notably benzimidazoles, which are prominent scaffolds in medicinal chemistry.

Causality and Experimental Design: The primary challenge in this reduction is chemoselectivity: reducing the nitro group without affecting the C-Cl or C-F bonds (hydrogenolysis). While catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) can be effective, it often requires careful optimization of pressure and temperature to prevent dehalogenation.[7] A more controlled and widely used laboratory method is chemical reduction with metals in acidic media (e.g., Fe/HCl, Zn/AcOH) or with metal salts like stannous chloride (SnCl₂). SnCl₂ in an acidic medium (like concentrated HCl) or in a polar solvent like ethanol is particularly effective, reliable, and proceeds under mild conditions, thus preserving the halogen substituents.

G A Start: Dissolve Starting Material in Ethanol B Add SnCl₂·2H₂O (Stannous Chloride Dihydrate) A->B C Reflux Reaction Mixture (e.g., 78 °C for 2-3 hours) B->C D Monitor by TLC (Disappearance of yellow spot) C->D E Cool and Neutralize (Add sat. NaHCO₃ until pH ~8) D->E F Extraction (Extract with Ethyl Acetate) E->F G Purification (Wash, Dry, Concentrate) F->G H Final Product: 4-Chloro-5-fluoro- benzene-1,2-diamine G->H

Caption: Experimental workflow for the reduction of the nitro group using SnCl₂.

Detailed Step-by-Step Protocol: Synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend this compound (e.g., 3.81 g, 20 mmol) in ethanol (100 mL).

    • Add stannous chloride dihydrate (e.g., 22.56 g, 100 mmol) to the suspension.

    • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The yellow color of the starting material should fade. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is approximately 8. A tin hydroxide precipitate will form.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent cyclization steps.

Protocol III: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring is susceptible to attack by nucleophiles. The nitro group strongly activates the ortho and para positions. In this scaffold, the fluorine at C4 is para to the nitro group and is generally a better leaving group than chlorine in SNAr reactions, making it the primary site of substitution.

Causality and Experimental Design: This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. Strong nucleophiles are required, such as secondary amines (morpholine, piperidine), alkoxides, or thiolates. The reaction is often performed at elevated temperatures in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can solvate the cation of the nucleophile and accelerate the reaction. A base like potassium carbonate (K₂CO₃) may be added to deprotonate the nucleophile if it is not already anionic.

Detailed Step-by-Step Protocol: Synthesis of 5-Chloro-2-nitro-4-(morpholin-4-yl)aniline
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Ethyl acetate

  • Procedure:

    • Combine this compound (e.g., 1.90 g, 10 mmol), morpholine (1.74 mL, 20 mmol), and potassium carbonate (3.45 g, 25 mmol) in a round-bottom flask.

    • Add DMSO (20 mL) and heat the mixture to 80-100 °C with stirring.

    • Maintain the temperature for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.

    • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual DMSO and salts.

    • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound has proven itself to be a remarkably versatile and powerful building block. The distinct reactivity of its amino, nitro, and halo functionalities allows for a programmed and selective approach to the synthesis of complex molecular architectures. The protocols detailed in this guide provide a robust foundation for researchers to explore the chemical space around this scaffold, facilitating the development of novel therapeutics, advanced agrochemicals, and functional materials.

References

Application Notes and Protocols for the Selective Catalytic Reduction of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective catalytic reduction of the nitro group in 5-Chloro-4-fluoro-2-nitroaniline to yield 4-chloro-5-fluoro-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various high-value pharmaceutical and agrochemical compounds.[1] The primary challenge in this synthesis is achieving high chemoselectivity, specifically the reduction of the nitro group without inducing hydrodehalogenation of the chloro and fluoro substituents.[2][3] This guide details two robust protocols—Catalytic Transfer Hydrogenation (CTH) and Catalytic Hydrogenation with H₂ gas—elucidating the scientific rationale behind procedural choices, comprehensive safety measures, and troubleshooting insights to ensure a successful, safe, and scalable reaction.

Chemo-Strategic Considerations: Navigating Selectivity

The reduction of a nitroarene bearing halogen substituents is a classic challenge in synthetic chemistry. The desired transformation focuses on the nitro group, but catalysts active enough for this reduction can also cleave the carbon-halogen bonds, leading to undesired byproducts.

  • The Challenge of Hydrodehalogenation: Catalysts like palladium on carbon (Pd/C) are highly effective for hydrogenation but can also catalyze the hydrogenolysis of C-Cl and, to a lesser extent, C-F bonds.[4] This side reaction is often exacerbated by prolonged reaction times, elevated temperatures, or high hydrogen pressure.[3] The presence of the newly formed electron-donating amino group can further activate the aromatic ring, sometimes increasing the rate of dehalogenation.[1]

  • Method Selection Rationale:

    • Catalytic Transfer Hydrogenation (CTH): This method is often the preferred approach for its operational simplicity and enhanced safety, as it avoids the handling of high-pressure hydrogen gas.[1] Hydrogen donors like hydrazine hydrate, formic acid, or ammonium formate generate hydrogen in situ on the catalyst surface.[1][5] This controlled, localized generation of the reducing species often leads to superior chemoselectivity, minimizing dehalogenation.[1][6]

    • Catalytic Hydrogenation (H₂ Gas): The traditional and most atom-economical method, employing gaseous hydrogen, is highly efficient and scalable.[7] However, it necessitates specialized high-pressure reactors and stringent safety protocols.[8][9] Careful control over reaction parameters (temperature, pressure, catalyst loading) is crucial to maintain selectivity.[2]

    • Béchamp Reduction (Fe/HCl): A classical method using iron in acidic media is cost-effective and avoids catalytic dehalogenation.[10][11][12] However, it is a stoichiometric process that generates significant iron hydroxide sludge, leading to difficult workups and waste disposal challenges, making it less favorable in modern process chemistry.[10][13]

For this specific substrate, both CTH and direct H₂ hydrogenation are excellent choices, with the selection often depending on available equipment and scale. We will detail protocols for both.

Reaction Pathway and Mechanism

The catalytic reduction of an aromatic nitro group is generally understood to proceed through a stepwise mechanism on the surface of the metal catalyst. The nitro compound is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is finally converted to the corresponding amine.[14][15]

Reaction_Pathway cluster_start Starting Material cluster_end Product Start This compound End 4-Chloro-5-fluoro-1,2-phenylenediamine Start->End [H] / Catalyst (e.g., Pd/C) Mechanism ArNO2 Ar-NO₂ Nitroarene ads_ArNO2 [Ar-NO₂]ads Adsorbed on Catalyst Surface ArNO2->ads_ArNO2 Adsorption ArNO Ar-NO Nitroso Intermediate ads_ArNO2->ArNO +2[H]ads -H₂O ArNHOH Ar-NHOH Hydroxylamine Intermediate ArNO->ArNHOH +2[H]ads ArNH2 Ar-NH₂ Amine Product ArNHOH->ArNH2 +2[H]ads -H₂O H2 H₂ ads_H 2[H]ads Activated Hydrogen on Catalyst H2->ads_H Adsorption G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_shutdown Shutdown & Workup Phase A Inspect Equipment (Glassware/Reactor) B Work in Ventilated Fume Hood A->B C Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Assemble & Leak Test (Nitrogen Pressure Check) E Purge System (3x N₂) to Remove O₂ D->E F Introduce H₂ Source (H₂ Gas or Donor) E->F G Monitor Reaction (Temp, Pressure, TLC) F->G H Cool to RT & Vent H₂ (If Applicable) I Purge System (3x N₂) to Remove H₂ H->I J Filter Catalyst Under Inert Atmosphere (if possible) I->J K Immediately Quench Catalyst in Water J->K

References

methods for the purification of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 5-Chloro-4-fluoro-2-nitroaniline: Methodologies and Protocols

Introduction

This compound is a key substituted aniline intermediate pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring chloro, fluoro, and nitro functional groups, makes it a versatile building block for targeted therapeutic agents and specialized polymers. The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredients (APIs) or materials derived from this intermediate are directly contingent on its purity. The presence of regioisomers, starting materials, or reaction by-products can introduce significant complications in subsequent synthetic steps and compromise the integrity of the final product.

This application note provides researchers, chemists, and drug development professionals with a detailed, experience-driven guide to the purification of this compound. We move beyond simple step-by-step instructions to elucidate the underlying principles of each technique, enabling scientists to adapt and troubleshoot these methods effectively. The protocols described herein—recrystallization and silica gel column chromatography—are foundational techniques designed to achieve high levels of purity, ensuring the compound is suitable for the most demanding applications.

Physicochemical Profile and Its Impact on Purification

A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The interplay of its functional groups dictates its solubility, polarity, and thermal stability, which are the very properties we exploit during purification.

PropertyValueSignificance for Purification Strategy
Molecular Formula C₆H₄ClFN₂O₂[1][2][3]Provides the elemental composition and informs the molecular weight.
Molecular Weight 190.56 g/mol [2][3][4]Essential for calculating molar quantities in solution preparations.
Appearance Light yellow to brown crystalline powder[1][5][6]The color can be an initial, qualitative indicator of purity. Darker colors often suggest the presence of impurities.
Melting Point 140-146 °C[1][2][5]A critical and sensitive indicator of purity. A sharp melting point within the high end of this range suggests high purity.
Polarity Moderately PolarThe nitro and amino groups introduce polarity, while the halogenated benzene ring is non-polar. This dual nature allows for solubility in a range of organic solvents and is the basis for separation by chromatography.
Solubility InferredWhile specific data is sparse, related compounds show solubility in polar organic solvents like alcohols and limited solubility in non-polar solvents and water. This differential solubility is the key principle behind recrystallization.[7][8]

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. Its efficacy relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

Causality Behind Solvent Selection

The choice of solvent is the most critical variable. For a moderately polar molecule like this compound, a solvent of moderate to high polarity is often a good starting point. The goal is to identify a solvent system where the solubility curve is steep. A patent for the related compound 5-chloro-2-nitroaniline specifies methanol for recrystallization, providing a strong rationale for exploring alcohols.[9][10]

Solvent Screening Guide

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol High78Good potential. The compound is likely highly soluble when hot and significantly less soluble when cold. Often used with water as an anti-solvent.[8]
Isopropanol Medium82Similar to ethanol, may offer a different solubility profile that can be advantageous for separating specific impurities.[8]
Ethyl Acetate Medium77A good candidate due to its moderate polarity and relatively low boiling point, which simplifies drying.
Toluene Low111The aromatic nature of toluene can favorably interact with the benzene ring of the solute, potentially making it a good choice.[8]
Water High100The compound is expected to have very low solubility. It is an excellent choice as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).[8]
Hexane Low69The compound is expected to be insoluble. Can be used as an anti-solvent or for washing away non-polar impurities.[8]

Experimental Workflow: Recrystallization

cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Processing prep1 Place crude solid in Erlenmeyer flask prep2 Select solvent via small-scale tests diss1 Add minimum volume of hot solvent to dissolve prep2->diss1 Begin diss2 Add activated carbon (optional, for color) diss1->diss2 diss3 Perform hot filtration to remove insolubles diss2->diss3 cryst1 Allow filtrate to cool slowly to room temp diss3->cryst1 cryst2 Cool further in an ice bath cryst1->cryst2 cryst3 Isolate crystals via vacuum filtration cryst2->cryst3 final1 Wash crystals with small amount of cold solvent cryst3->final1 final2 Dry purified crystals under vacuum final1->final2 final3 Assess purity (Melting Point, TLC) final2->final3 cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Processing prep1 Select eluent system using TLC (Target Rf ≈ 0.3) prep2 Prepare silica slurry and pack the column prep1->prep2 load1 Dissolve crude sample in minimal DCM prep2->load1 Begin load2 Add small amount of silica gel load1->load2 load3 Evaporate solvent to create dry powder load2->load3 load4 Carefully add dry sample to top of column load3->load4 elute1 Add eluent and apply gentle pressure load4->elute1 elute2 Collect fractions in test tubes elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 final1 Combine pure fractions elute3->final1 final2 Remove solvent via rotary evaporation final1->final2 final3 Dry under high vacuum to get pure solid final2->final3

References

Application Notes & Protocols for the Large-Scale Synthesis of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Chloro-4-fluoro-2-nitroaniline

This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its strategic importance lies in its role as a versatile building block, where the distinct electronic nature and substitution pattern of the aniline, chloro, fluoro, and nitro groups allow for a wide array of subsequent chemical transformations. It is a key intermediate in the synthesis of complex heterocyclic compounds, including certain kinase inhibitors for oncological applications and advanced dye molecules.[1][2]

The presence of both chlorine and fluorine atoms on the benzene ring, activated by a powerful electron-withdrawing nitro group, makes this molecule a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the considerations for the large-scale synthesis of this intermediate, focusing on a robust and industrially viable synthetic pathway, detailed process parameters, and critical safety protocols.

Part 1: Recommended Synthetic Pathway & Mechanistic Rationale

For the large-scale production of this compound, a two-step approach starting from 1,2-dichloro-4-fluorobenzene is recommended for its efficiency and the availability of starting materials.

  • Step 1: Nitration of 1,2-Dichloro-4-fluorobenzene. The initial step involves the electrophilic aromatic substitution (nitration) of 1,2-dichloro-4-fluorobenzene to yield the key intermediate, 1,2-dichloro-4-fluoro-5-nitrobenzene .

  • Step 2: Regioselective Amination. The second and final step is a nucleophilic aromatic substitution (SNAr) reaction, where 1,2-dichloro-4-fluoro-5-nitrobenzene is treated with ammonia to selectively replace one of the chlorine atoms, yielding the target molecule.

Mechanistic Considerations for Regioselectivity

The success of this synthetic route hinges on the regioselective amination in Step 2. The benzene ring of 1,2-dichloro-4-fluoro-5-nitrobenzene is rendered highly electron-deficient by the potent -I (inductive) and -M (mesomeric) effects of the nitro group. This activation is most pronounced at the ortho and para positions relative to the nitro group.

In the intermediate, the chlorine atom at C1 is para to the nitro group, while the chlorine at C2 is ortho. Both are activated towards nucleophilic attack. However, the attack at the C1 position is generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by another chlorine atom. The attack of the nucleophile (ammonia) forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the oxygen atoms of the nitro group, providing a strong thermodynamic driving force for the reaction.[3][4] The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.

The fluorine atom at C4 is meta to the nitro group and is therefore not significantly activated, ensuring it remains intact during the reaction.

Part 2: Process Parameters and Scalability

Step 1: Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This nitration is a standard industrial process.

  • Reactants: 1,2-dichloro-4-fluorobenzene and a nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid).

  • Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Conditions: The reaction is highly exothermic and requires careful temperature control, typically maintained between 30-50°C, to minimize the formation of dinitrated or other isomeric byproducts.

  • Work-up: Upon completion, the reaction mixture is quenched in ice-water, and the solid product is isolated by filtration. The crude product is washed with water to remove residual acids and then can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Large-Scale Synthesis of this compound

This amination is the critical step and is best performed in a high-pressure reactor (autoclave) to manage the gaseous ammonia and achieve the necessary reaction temperatures.

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// Nodes for Process Steps Reaction [label="High-Pressure Amination\n(Nucleophilic Aromatic Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up & Isolation", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to define the flow Start -> Reaction; Ammonia -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Cooling, Filtration"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Recrystallization"]; } केंद्रीकृत सिंथेसिस वर्कफ़्लो

Table 1: Recommended Large-Scale Reaction Parameters

ParameterRecommended ValueRationale & Key Considerations
Reactant Molar Ratio 1,2-dichloro-4-fluoro-5-nitrobenzene : NH₃ = 1 : 5-10A significant excess of ammonia is used to drive the reaction to completion and minimize the formation of diarylamine byproducts.
Solvent Toluene or XyleneThese solvents are effective at solubilizing the organic substrate and are stable under the reaction conditions. They also facilitate heat transfer.
Temperature 120 - 160°CHigher temperatures are required to overcome the activation energy of the SNAr reaction. Temperature must be carefully controlled to avoid side reactions.
Pressure 1.0 - 8.0 MPa (10 - 80 bar)The pressure is primarily due to the ammonia and solvent vapor pressure at the reaction temperature. It ensures a high concentration of ammonia in the liquid phase.
Reaction Time 4 - 10 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC, GC) to determine the point of completion.
Agitation Vigorous StirringEssential for ensuring good mass transfer between the liquid and gas/liquid phases, leading to consistent reaction rates and preventing localized overheating.

Part 3: Detailed Experimental Protocol (Illustrative)

This protocol is a representative example for a large-scale batch process and should be adapted and optimized based on available equipment and safety assessments.

Materials and Equipment:
  • High-pressure autoclave (e.g., Hastelloy or stainless steel) with overhead stirrer, temperature and pressure controls, and a cooling system.

  • 1,2-dichloro-4-fluoro-5-nitrobenzene (purity >98%)

  • Aqueous Ammonia (25-30%) or liquid ammonia

  • Toluene

  • Methanol (for recrystallization)

  • Standard filtration and drying equipment suitable for large-scale chemical processing.

Procedure:
  • Reactor Charging:

    • Charge the autoclave with 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 molar equivalent) and toluene (3-5 volumes relative to the substrate).

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting and Ammonia Addition:

    • Purge the reactor vessel with nitrogen gas to remove all oxygen.

    • Charge the required amount of aqueous ammonia (5-10 molar equivalents) into the reactor. If using liquid ammonia, it should be charged under pressure.

  • Reaction Execution:

    • Begin vigorous stirring.

    • Gradually heat the reactor contents to the target temperature of 140-150°C. The pressure will rise as the temperature increases.

    • Maintain the reaction at this temperature and pressure for 6-8 hours. Monitor the reaction progress by taking samples (if the reactor is equipped for safe sampling at high pressure) and analyzing them by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to below 40°C.

    • Carefully vent any excess ammonia pressure through a scrubber system.

    • Transfer the reaction mixture (slurry) to a separate vessel.

    • Filter the mixture to isolate the crude solid product.

    • Wash the filter cake with water to remove ammonium chloride and any remaining ammonia.

    • Wash the filter cake with a small amount of cold toluene or methanol to remove soluble impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • Charge the crude, dry this compound into a clean vessel.

    • Add methanol (3-4 volumes) and heat the mixture to reflux until all the solid dissolves.

    • Slowly cool the solution to 0-5°C to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize crystal formation.

    • Filter the purified product, wash the crystals with a small amount of cold methanol, and dry under vacuum at 50-60°C until a constant weight is achieved.

// Nodes Crude [label="Crude Product\n(from filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolution [label="Dissolution in\nHot Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Controlled Cooling\n(0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Filtration & Washing\n(cold methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Vacuum Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Crystalline Product\n(>99% Purity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Crude -> Dissolution; Dissolution -> Crystallization; Crystallization -> Isolation; Isolation -> Drying; Drying -> FinalProduct; } औद्योगिक शुद्धिकरण प्रक्रिया

Part 4: Safety & Hazard Management

The large-scale synthesis of this compound involves hazardous materials and high-pressure operations, necessitating strict adherence to safety protocols.

Table 2: Hazard Profile of Key Chemicals

ChemicalCAS NumberKey Hazards
1,2-Dichloro-4-fluoro-5-nitrobenzene 2339-78-8Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
Ammonia 7664-41-7Toxic if inhaled. Causes severe skin burns and eye damage. Hazardous to the aquatic environment.
Toluene 108-88-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
This compound 104222-34-6Toxic if swallowed, in contact with skin, or if inhaled.
Mandatory Safety Measures:
  • Personal Protective Equipment (PPE): All operations must be conducted with appropriate PPE, including chemical-resistant gloves, flame-retardant overalls, safety glasses, and face shields. Respiratory protection may be required, especially during material charging and product handling.

  • Engineering Controls: The synthesis must be performed in a well-ventilated area, with processes contained within closed systems (autoclaves, reactors). An emergency scrubber system for ammonia is mandatory.

  • High-Pressure Operations: The autoclave must be certified for the intended operating pressures and temperatures. It should be equipped with a rupture disc and a pressure relief valve. Personnel must be thoroughly trained in high-pressure reactor operation.

  • Waste Management: All waste streams, including aqueous washes and solvent mother liquors, must be collected and disposed of according to local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Chloro-4-fluoro-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help optimize your synthetic protocols and improve the yield and purity of this important chemical intermediate.

Introduction to the Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the chloro, fluoro, and nitro groups on the aniline ring makes it a versatile precursor. However, the synthesis can be challenging, often leading to issues with yield and purity due to the formation of regioisomers and other side products. This guide will focus on a common and practical synthetic route: the nitration of the commercially available starting material, 3-chloro-4-fluoroaniline. We will explore the critical parameters of this reaction and provide solutions to common problems encountered in the laboratory.

Synthetic Pathway Overview

The most direct and industrially scalable synthesis of this compound involves the electrophilic nitration of 3-chloro-4-fluoroaniline. To control the regioselectivity and prevent unwanted side reactions, the highly activating amino group is often first protected, typically via acylation. The resulting acetanilide is then nitrated, followed by deprotection to yield the final product.

Synthesis_Pathway A 3-Chloro-4-fluoroaniline B Acylation A->B Acetic Anhydride, Acetic Acid C N-(3-chloro-4-fluorophenyl)acetamide B->C D Nitration C->D HNO3, H2SO4 E N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acylated Intermediate - Incomplete reaction due to insufficient acylating agent.- Hydrolysis of the acylating agent before reaction.- Loss of product during workup and recrystallization.- Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acetic anhydride).- Ensure anhydrous conditions during the acylation step.- Optimize the recrystallization solvent and procedure to minimize product loss.
Formation of Multiple Nitro Isomers - The directing effects of the chloro, fluoro, and acetamido groups can lead to the formation of other regioisomers.- Reaction temperature is too high, reducing selectivity.- Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent.[1]- The acetamido group is a stronger ortho, para-director than the halogens, which should favor nitration at the 2- and 6-positions. The steric hindrance from the acetamido group and the electronic effects of the halogens will influence the ratio. Careful control of conditions is key.
Low Yield of Final Product after Hydrolysis - Incomplete hydrolysis of the acetamido group.- Degradation of the product under harsh hydrolysis conditions.- Product loss during extraction and purification.- Monitor the hydrolysis reaction by TLC to ensure complete conversion.- Use milder hydrolysis conditions if degradation is observed (e.g., using a weaker acid or base, or a lower reaction temperature).- Optimize the pH for extraction to ensure the aniline is in its free base form for efficient extraction into the organic layer.
Product is a Dark Oil or Discolored Solid - Oxidation of the aniline product.- Presence of polymeric or tar-like byproducts from side reactions during nitration.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[2]- During workup, minimize exposure to air and heat.- Purify the crude product by column chromatography or recrystallization, possibly with the use of activated charcoal to remove colored impurities.
Difficulty in Purifying the Final Product - Co-crystallization of regioisomers.- Similar polarity of the desired product and impurities.- Utilize a different recrystallization solvent or a mixture of solvents to improve the separation of isomers.- If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct nitration of anilines with a mixture of nitric and sulfuric acid can lead to several undesirable outcomes, including oxidation of the aniline, formation of a meta-nitro product due to the formation of the anilinium ion in the acidic medium, and over-nitration (dinitration). By protecting the amino group as an acetamide, its activating effect is moderated, which allows for a more controlled and selective nitration, primarily at the ortho and para positions relative to the amide group.

Q2: What are the expected major and minor nitro-isomers during the nitration of N-(3-chloro-4-fluorophenyl)acetamide?

A2: The acetamido group is a strong ortho, para-director. The fluorine at position 4 is also an ortho, para-director, while the chlorine at position 3 is an ortho, para-director but a deactivator. The primary directing group will be the acetamido group. Therefore, the main products expected are nitration at the positions ortho and para to the acetamido group. This would lead to the formation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (the desired precursor) and N-(3-chloro-4-fluoro-6-nitrophenyl)acetamide. The steric hindrance from the acetamido group and the electronic influence of the halogens will determine the ratio of these isomers.

Q3: What are the best practices for handling nitrating agents safely?

A3: Nitrating agents, such as mixtures of concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Always add the acid to water, not the other way around, when preparing dilute solutions.

Q4: How can I effectively monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of all steps in this synthesis. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.[2]

Experimental Protocols

Protocol 1: Acylation of 3-Chloro-4-fluoroaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by TLC until the starting aniline is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude N-(3-chloro-4-fluorophenyl)acetamide from a suitable solvent (e.g., ethanol/water) to obtain a pure white solid.

Protocol 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide
  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, keeping the mixture cool in an ice bath.

  • Reaction Setup: Dissolve the purified N-(3-chloro-4-fluorophenyl)acetamide (1.0 equivalent) in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

Protocol 3: Hydrolysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
  • Reaction Setup: In a round-bottom flask, suspend the crude nitrated product in a mixture of ethanol and an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Workup (Basic Hydrolysis): Cool the reaction mixture.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.[3][4]

Data Presentation

The following table provides a summary of expected yields and purities at each stage of the synthesis, based on literature for similar compounds. Actual results may vary depending on experimental conditions and scale.

Step Product Expected Yield Expected Purity (after purification)
Acylation N-(3-chloro-4-fluorophenyl)acetamide85-95%>98%
Nitration N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide60-75% (of desired isomer)>95%
Hydrolysis This compound80-90%>98%

Conclusion

Improving the yield of this compound synthesis requires careful control over reaction conditions, particularly during the nitration step. By protecting the amino group and maintaining low temperatures, the formation of unwanted side products can be minimized. Thorough purification at each step is also crucial for obtaining a high-purity final product. This guide provides a framework for troubleshooting and optimizing your synthesis. For further assistance, please consult the referenced literature.

References

common side products in the synthesis of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for the synthesis of 5-Chloro-4-fluoro-2-nitroaniline. This key intermediate is a critical building block in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis, typically achieved through the electrophilic nitration of 3-chloro-4-fluoroaniline, presents several challenges related to regioselectivity and reaction control. The formation of undesired side products can significantly impact yield, purity, and downstream processability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the mechanistic origins of side products and offering validated protocols for their mitigation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I've identified an isomeric impurity. What is this side product and why did it form?

A: The most common isomeric side product in this synthesis is 3-Chloro-4-fluoro-6-nitroaniline . Its formation is a direct consequence of the powerful directing effects of the substituents on the aniline ring.

  • Mechanistic Cause: The amino group (-NH₂) is a very strong activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] The halogen atoms (-Cl, -F) are deactivating but are also ortho, para-directors. The nitration occurs preferentially at the positions most activated by the amino group, which are the C2 and C6 positions.

    • Desired Product (C2 nitration): The nitro group adds to the C2 position, which is ortho to the amino group and sterically less hindered than the C6 position.

    • Isomeric Side Product (C6 nitration): The nitro group adds to the C6 position, also ortho to the amino group. While electronically feasible, this position is sterically hindered by the adjacent chlorine atom, typically making it the minor isomer. However, suboptimal reaction conditions can increase its formation.

  • Troubleshooting & Prevention:

    • Protect the Amino Group: The most effective strategy to enhance regioselectivity is to protect the amino group, typically by converting it to an acetanilide.[4] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating, which moderates the reaction and can improve the ratio of para (C4, relative to the amide) substitution, which corresponds to the desired C2 position in the final product after deprotection.[5]

    • Control Temperature: Run the nitration at low temperatures (typically 0-10 °C).[6] Higher temperatures can decrease selectivity and lead to a higher proportion of the 6-nitro isomer.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the solution of the aniline derivative.[5] This maintains a low instantaneous concentration of the electrophile, favoring the kinetically preferred product.

G Product Product Isomer Isomer

Q2: My final product is a dark, tarry material with very low purity. What is causing this?

A: The formation of dark, polymeric, or tarry substances is a classic sign of oxidation .

  • Mechanistic Cause: Aniline and its derivatives are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration (e.g., nitric acid/sulfuric acid).[5][7] The amino group can be oxidized, leading to complex side reactions and the formation of highly colored, high-molecular-weight byproducts. Freshly purified aniline is often colorless but darkens upon exposure to air and light due to oxidation.[8]

  • Troubleshooting & Prevention:

    • Protect the Amino Group: As with isomer control, converting the aniline to an acetanilide is highly effective. The amide group is significantly less susceptible to oxidation than the free amino group.[5]

    • Maintain Low Temperatures: Strictly control the reaction temperature, keeping it below 10 °C. Exothermic reactions that are not properly cooled can "run away," drastically increasing oxidation.[6]

    • Use High-Purity Starting Materials: Ensure the 3-chloro-4-fluoroaniline starting material is pure and preferably freshly distilled or sourced from a reputable supplier. Impurities can catalyze oxidative degradation.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidation from atmospheric oxygen.

Q3: I am seeing a second nitrated product with a higher molecular weight in my mass spectrometry analysis. What is it?

A: This is likely a dinitrated side product , such as 5-Chloro-4-fluoro-2,6-dinitroaniline .

  • Mechanistic Cause: After the first nitro group is added to form the desired product, the aromatic ring becomes strongly deactivated towards further electrophilic substitution. However, under forcing or harsh reaction conditions (e.g., high concentration of nitrating agent, elevated temperatures, or extended reaction times), a second nitration can occur.[6][9] The most likely position for the second nitro group is C6, which is the other position activated by the amino group.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent. Avoid using a large excess, which drives the reaction towards dinitration.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC, GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Moderate Conditions: Avoid high temperatures and overly concentrated acids. These conditions increase the reactivity of the nitronium ion (NO₂⁺) and can overcome the deactivating effect of the first nitro group.

Analytical & Purification Protocols

Protocol 1: Analytical Workflow for Impurity Profiling

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for separating the desired product from its main isomeric impurity. HPLC is generally preferred over Gas Chromatography (GC) for nitroanilines as they can be thermally labile.[10]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar aromatic compounds.
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase offering good resolution for these compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmNitroaromatic compounds have strong UV absorbance in this range.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of the mobile phase (Acetonitrile/Water).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Monitor the chromatogram. The desired product, this compound, and the 6-nitro isomer should resolve into distinct peaks. Peak identity should be confirmed with certified reference standards if available.

  • Quantification: Calculate the relative percentage of each component based on peak area (assuming similar response factors for isomers).

Protocol 2: Purification via Recrystallization

Recrystallization is an effective method for removing isomeric impurities and oxidation byproducts if the solubility differences are sufficient.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often a good starting point.[11]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored due to oxidative impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Check: Analyze the purified material using the HPLC method described in Protocol 1 to confirm the removal of impurities.

G

References

Technical Support Center: Optimization of 5-Chloro-4-fluoro-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during this synthesis, ensuring a successful and efficient reaction.

I. Proposed Synthetic Route: Nitration of 3-Chloro-4-fluoroaniline

The synthesis of this compound can be effectively achieved through the nitration of 3-chloro-4-fluoroaniline. This method is a common and reliable approach for introducing a nitro group onto an aniline ring.[1] The reaction involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Synthesis_Workflow Start Start: 3-Chloro-4-fluoroaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration 1. Add starting material to acid Quenching Quenching (Ice-water) Nitration->Quenching 2. Controlled addition of nitrating agent Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction 3. Isolate crude product Purification Purification (Recrystallization or Chromatography) Extraction->Purification 4. Purify crude product Product Product: this compound Purification->Product 5. Characterize final product

Caption: Proposed workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol provides a general framework for the synthesis. Optimization of specific parameters may be required based on your laboratory conditions and desired scale.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Addition of Starting Material: Slowly add 3-chloro-4-fluoroaniline to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3-chloro-4-fluoroaniline in sulfuric acid, maintaining the reaction temperature between -5 and 0 °C. The addition should be slow to control the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Extraction (if necessary): If the product does not precipitate or if significant amounts remain in the aqueous layer, extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

    • Column Chromatography: For higher purity, column chromatography on silica gel using a hexane-ethyl acetate solvent system can be employed.[2]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Troubleshooting_Tree cluster_LowYield Low Yield Solutions cluster_IncompleteReaction Incomplete Reaction Solutions cluster_SideProducts Side Product Solutions cluster_PurificationIssues Purification Solutions Problem Problem Encountered LowYield Low or No Yield Problem->LowYield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideProducts Formation of Side Products Problem->SideProducts PurificationIssues Purification Difficulties Problem->PurificationIssues LY_Sol1 Check Reagent Quality LowYield->LY_Sol1 LY_Sol2 Optimize Temperature Control LowYield->LY_Sol2 LY_Sol3 Increase Reaction Time LowYield->LY_Sol3 IR_Sol1 Increase Stirring Rate IncompleteReaction->IR_Sol1 IR_Sol2 Adjust Stoichiometry of Nitrating Agent IncompleteReaction->IR_Sol2 IR_Sol3 Monitor Reaction Closely (TLC/HPLC) IncompleteReaction->IR_Sol3 SP_Sol1 Precise Temperature Control SideProducts->SP_Sol1 SP_Sol2 Slow Addition of Nitrating Agent SideProducts->SP_Sol2 SP_Sol3 Consider Alternative Nitrating Agents SideProducts->SP_Sol3 PI_Sol1 Screen Different Recrystallization Solvents PurificationIssues->PI_Sol1 PI_Sol2 Optimize Column Chromatography Conditions PurificationIssues->PI_Sol2 PI_Sol3 Use a Decolorizing Agent (Activated Charcoal) PurificationIssues->PI_Sol3

Caption: A decision tree for troubleshooting common synthesis problems.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • Insufficiently Low Temperature: The nitration of anilines is highly exothermic. If the temperature is not kept sufficiently low (ideally between -5 and 0 °C), side reactions can occur, or the reaction may not proceed as desired.

  • Poor Quality Reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and not degraded. The starting 3-chloro-4-fluoroaniline should be pure.

  • Inadequate Mixing: If the stirring is not vigorous enough, the reactants may not be in sufficient contact, leading to a slow or incomplete reaction.

Troubleshooting Steps:

  • Verify Thermometer Accuracy: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature.

  • Use Fresh Reagents: If in doubt, use fresh, unopened bottles of acids.

  • Improve Agitation: Increase the stirring speed to ensure a homogeneous reaction mixture.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. How can I minimize these?

A2: The formation of isomers (e.g., 3-chloro-4-fluoro-6-nitroaniline) and di-nitro products is a significant challenge in aniline nitration.

  • Poor Temperature Control: Even small fluctuations in temperature can lead to the formation of undesired isomers.

  • Incorrect Stoichiometry: An excess of the nitrating agent can lead to di-nitration.

  • Rate of Addition: Adding the nitrating agent too quickly can create localized "hot spots" in the reaction mixture, promoting side reactions.

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Use an efficient cooling bath (ice-salt or a cryocooler) to keep the temperature consistently within the optimal range.

  • Precise Stoichiometry: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the aniline relative to the nitrating agent can sometimes help minimize di-substitution.

  • Slow and Controlled Addition: Add the nitrating mixture very slowly, drop by drop, using a dropping funnel. This ensures that the heat generated can be effectively dissipated.

Q3: The crude product is a dark, oily substance that is difficult to purify. What should I do?

A3: The formation of a dark oil suggests the presence of impurities and possibly some degradation products.

  • High Reaction Temperature: As mentioned, excessive heat can lead to charring and the formation of polymeric byproducts.[4]

  • Incomplete Quenching: If the reaction is not properly quenched, residual reactive species can lead to further reactions upon workup.

Troubleshooting Steps:

  • Optimize Quenching: Ensure that the reaction mixture is poured into a large excess of ice with vigorous stirring to rapidly cool and dilute the reaction.

  • Decolorization: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a more robust method for separating the desired product from complex impurity profiles.[2]

Table 1: Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Low or No YieldInadequate temperature control, poor reagent quality, insufficient mixing.Verify temperature, use fresh reagents, increase stirring speed.
Side Product FormationPoor temperature control, incorrect stoichiometry, rapid addition of nitrating agent.Maintain strict temperature control, use precise stoichiometry, add nitrating agent slowly.
Dark/Oily Crude ProductHigh reaction temperature, incomplete quenching.Optimize quenching process, use activated charcoal for decolorization, employ column chromatography.
Difficulty in CrystallizationImpurities inhibiting crystal formation, inappropriate solvent.Purify further by chromatography, screen a variety of recrystallization solvents.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis?

A1: The nitration of aromatic compounds is a potentially hazardous reaction.

  • Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction. Always add reagents slowly and have an adequate cooling bath.

  • Product Toxicity: The product, this compound, is expected to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of this compound is reported to be 146-150°C.[5]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure of the molecule.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine (N-H) and nitro (N-O) functional groups.[6][7]

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (190.56 g/mol ).[6][7]

Q3: Can this reaction be scaled up? What are the key considerations?

A3: Scaling up this reaction requires careful consideration of heat transfer and mixing.

  • Heat Management: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is recommended.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous temperature and concentration throughout the reactor. Mechanical overhead stirring is necessary for larger scales.

  • Reagent Addition: The rate of addition of the nitrating agent becomes even more critical at a larger scale and may need to be adjusted.

It is advisable to perform the reaction on a small scale first to optimize the conditions before attempting a large-scale synthesis.

V. References

  • Vertex AI Search. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-fluoro-2-nitroaniline (CFNA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of CFNA is the first step in designing an effective purification strategy. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 104222-34-6[1][2]
Molecular Formula C₆H₄ClFN₂O₂[1][2][3]
Molecular Weight 190.56 g/mol [1][2]
Appearance Light yellow to orange or brown crystalline powder[3]
Melting Point 140-146 °C[3]
Purity Analysis Typically >97-98% by Gas Chromatography (GC)[4]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities in crude CFNA typically originate from the synthetic route. A common synthesis involves the amination of a dichloronitrobenzene precursor. Therefore, impurities may include:

  • Unreacted Starting Materials: Such as the precursor from which CFNA is synthesized.

  • Positional Isomers: Isomers formed during the nitration or amination steps, for example, 2-Chloro-4-fluoro-5-nitroaniline[5].

  • Over-aminated Byproducts: Such as diamino-nitrobenzene derivatives, which can be a concern in related syntheses[6].

  • Residual Solvents and Reagents: Solvents used during the reaction or inorganic salts from the workup.

Q3: What are the primary safety precautions for handling this compound?

A3: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. Always handle this compound in a well-ventilated chemical fume hood.[7][8] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] In case of accidental contact, wash the affected area immediately with copious amounts of water.[8]

Troubleshooting and Purification Guides

This section provides in-depth, question-and-answer-based solutions to specific purification challenges.

Recrystallization Issues

Q4: My crude CFNA is highly discolored. How can I remove colored impurities?

A4: Colored impurities are common and are often highly polar, conjugated molecules.

  • Activated Carbon Treatment: The most effective method is to use activated carbon (charcoal). After dissolving the crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated carbon to the solution. Boil the mixture for 5-10 minutes to allow the carbon to adsorb the impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.

  • Causality: Activated carbon has a high surface area with a network of pores, allowing it to effectively adsorb large, colored impurity molecules while leaving the smaller CFNA molecules in solution.

Q5: During recrystallization, my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid crystal nucleation.[9]

  • Immediate Solution: Reheat the solution until the oil redissolves completely. Add more of the primary solvent to reduce the concentration, then allow it to cool much more slowly. Vigorous stirring at a temperature just above the point of oiling can sometimes initiate crystallization.

  • Preventative Strategy:

    • Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or solvent system.

    • Slow Cooling: Ensure a very gradual cooling process. Insulating the flask can promote the formation of well-defined crystals.

    • Seed Crystals: Introduce a pure seed crystal to the cooled solution to provide a nucleation site for crystal growth.[9]

Below is a troubleshooting workflow for this common issue.

G cluster_troubleshoot Troubleshooting Path start Crude CFNA solution prepared for recrystallization cool Cooling the solution start->cool check Observe outcome cool->check oil Product 'Oils Out' check->oil No crystals Crystals Form check->crystals Yes reheat 1. Reheat solution to redissolve oil oil->reheat success Isolate pure crystals via filtration crystals->success add_solvent 2. Add more primary solvent (10-20% vol.) reheat->add_solvent slow_cool 3. Cool solution VERY slowly (e.g., in an insulated bath) add_solvent->slow_cool seed 4. (Optional) Add a seed crystal just below saturation point slow_cool->seed seed->cool Re-attempt crystallization

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Chromatography Issues

Q6: I am using column chromatography, but the separation between my product and a key impurity is poor. How can I improve the resolution?

A6: Poor resolution in column chromatography can be addressed by systematically optimizing several parameters.

  • Mobile Phase Polarity: If using normal phase (silica gel) chromatography, decrease the polarity of the eluent system. This will increase the retention time of all components, often enhancing separation. For reverse-phase chromatography, do the opposite: increase the polarity (e.g., by adding more water to a methanol/water system).

  • Solvent System: Sometimes a complete change of solvent system is necessary. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Column Dimensions: Use a longer, narrower column. A longer column provides more theoretical plates for separation, while a narrower diameter reduces band broadening.

  • Gradient Elution: If isocratic elution fails, a gradient elution is a powerful tool.[10] Start with a low-polarity mobile phase and gradually increase the polarity. This will elute weakly retained impurities first, followed by your product, and finally the strongly retained impurities.

Key Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined through small-scale screening.

1. Solvent Selection:

  • The ideal solvent is one in which CFNA is highly soluble when hot but sparingly soluble when cold.[9] Based on the properties of related compounds, alcoholic solvents are a good starting point.[6][11]

  • Screening: Test the solubility of ~20 mg of crude CFNA in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) at room temperature and then at boiling. A good candidate will show poor solubility at room temperature but dissolve completely upon heating. A mixed solvent system, such as ethanol/water, is also an excellent option.[9]

2. Step-by-Step Procedure (Using Ethanol/Water):

  • Place the crude CFNA (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar.

  • Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • (Optional Decolorization) If the solution is dark, remove it from the heat, add a spatula-tip of activated carbon, and gently re-heat to boiling for 5-10 minutes.

  • (Optional Hot Filtration) If carbon was used, or if insoluble impurities are visible, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • Slowly add hot water dropwise to the hot ethanolic solution until the first sign of persistent cloudiness (the saturation point) is observed. Add a few drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): The ideal eluent system should provide a retention factor (Rƒ) for CFNA of ~0.3 on a TLC plate.

    • Start with a low-polarity system like 5% ethyl acetate in hexane.

    • Gradually increase the polarity (e.g., to 10%, 15% ethyl acetate) until the desired Rƒ is achieved.

2. Step-by-Step Procedure:

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude CFNA in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of exothermic reactions during this synthesis. The nitration of halogenated anilines is a critical but potentially hazardous process, and this document aims to equip you with the knowledge to perform this reaction safely and efficiently.

Understanding the Core Challenge: The Exotherm

The synthesis of this compound typically involves the nitration of a substituted aniline. Nitration reactions are notoriously exothermic, and without proper control, they can lead to runaway reactions, resulting in product degradation, reduced yield, and significant safety hazards.[1][2] The primary cause of the exotherm is the reaction between the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) and the aromatic ring.[3]

This guide will address common issues and provide solutions to maintain control over the reaction's thermal profile.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of anilines, including halogenated ones, so challenging to control?

A1: Direct nitration of anilines presents several challenges:

  • High Reactivity of the Amino Group: The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This high reactivity leads to a rapid and highly exothermic reaction.

  • Oxidation Side Reactions: Nitric acid is a strong oxidizing agent and can oxidize the aniline, leading to the formation of undesired byproducts and a complex, often tarry, reaction mixture.[4]

  • Formation of the Anilinium Ion: In the strongly acidic conditions of the nitrating mixture, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-directing group, which can lead to the formation of the wrong isomer.[5]

  • Polymerization: The reactive nature of aniline in a strong acid medium can also lead to polymerization, resulting in a significant decrease in the yield of the desired product.[4]

To mitigate these issues, a common strategy is to protect the amino group, typically by acetylation, before nitration.[5][6]

Q2: What are the most critical parameters to monitor for controlling the exotherm during the nitration of the protected aniline?

A2: The following parameters are crucial for maintaining control over the reaction:

ParameterImportanceRecommended Control Measures
Temperature The most critical factor. A slight increase can exponentially increase the reaction rate and heat generation.Maintain a low temperature, typically between 0-10°C, using an efficient cooling bath (e.g., ice-salt or a cryocooler).[7]
Rate of Addition of Nitrating Agent A rapid addition can overwhelm the cooling system's capacity to dissipate heat.Add the nitrating agent dropwise or in small portions over an extended period.
Agitation Poor mixing can lead to localized "hot spots" with high concentrations of reactants, initiating a runaway reaction.[3]Ensure vigorous and consistent stirring throughout the addition and the entire reaction period.
Concentration of Reagents Higher concentrations of nitric and sulfuric acid increase the reaction rate and exothermicity.Use appropriate concentrations of acids as specified in a validated protocol.
Q3: I'm observing a rapid, unexpected temperature spike. What should I do?

A3: An unexpected temperature spike is a sign of a potential runaway reaction and requires immediate action.

  • Stop the addition of the nitrating agent immediately.

  • Increase the efficiency of the cooling bath. If using an ice bath, add more salt to lower the temperature.

  • If the temperature continues to rise uncontrollably, and your laboratory has an established emergency procedure, be prepared to quench the reaction. This is a last resort and must be done with extreme caution. A common method is to slowly and carefully add the reaction mixture to a large volume of crushed ice or ice-cold water.[3] Caution: The dilution of concentrated sulfuric acid is highly exothermic, so this quenching process itself can be hazardous and should only be performed with appropriate safety measures in place, including a blast shield and personal protective equipment.[3]

  • Alert your supervisor and follow all established laboratory emergency protocols. [3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, focusing on exothermic events and their management.

Issue 1: The reaction temperature is difficult to control and consistently rises above the target range.
Possible CauseSolution(s)
Inadequate Cooling Capacity - Ensure your cooling bath has sufficient volume and surface area. - For larger scale reactions, consider using a circulating chiller with a more precise temperature control.
Rate of Addition is Too Fast - Slow down the rate of addition of the nitrating agent. Use a dropping funnel with a pressure-equalizing arm for better control.
Inefficient Stirring - Increase the stirring speed to improve heat transfer from the reaction mixture to the cooling bath. - Ensure the stir bar or overhead stirrer is appropriately sized for the reaction flask.
Incorrect Reagent Ratios - Double-check the molar ratios of your reactants and the concentrations of the nitric and sulfuric acids.
Issue 2: The reaction mixture has turned dark brown or black, and the yield of the desired product is low.
Possible CauseSolution(s)
Oxidation of the Starting Material or Product - This is often a result of a temperature excursion. Ensure strict temperature control throughout the reaction. - Consider using a milder nitrating agent if the substrate is particularly sensitive.
Side Reactions Due to High Temperature - A higher reaction temperature can promote the formation of undesired isomers and decomposition products. Adhere to the recommended temperature range.
Incomplete Protection of the Amino Group - If you are using a protection strategy, ensure the acetylation (or other protection step) has gone to completion before proceeding with nitration.
Issue 3: The reaction seems to have stalled, with a significant amount of starting material remaining even after the full addition of the nitrating agent.
Possible CauseSolution(s)
Reaction Temperature is Too Low - While low temperatures are crucial for safety, a temperature that is too low can significantly slow down the reaction rate. - After the addition of the nitrating agent is complete and the exotherm has subsided, you may need to allow the reaction to slowly warm to a slightly higher temperature (e.g., room temperature) to ensure completion. Monitor the temperature closely during this phase.
Insufficient Amount of Nitrating Agent - Ensure you have used the correct stoichiometry of the nitrating agent.
Poor Solubility of the Starting Material - The starting material should be fully dissolved in the reaction medium (typically concentrated sulfuric acid) before the addition of the nitrating agent begins.

Experimental Workflow & Visualization

A generalized workflow for the synthesis, emphasizing the critical points for managing the exotherm, is presented below.

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_control Temperature Control Logic start Start: Prepare Cooling Bath (0-5°C) dissolve Dissolve Protected Aniline in Conc. H₂SO₄ start->dissolve cool Cool Solution to 0-5°C dissolve->cool add_nitrating Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) cool->add_nitrating monitor_temp Continuously Monitor Internal Temperature add_nitrating->monitor_temp maintain_temp Maintain Temperature at 0-10°C monitor_temp->maintain_temp Vigorous Stirring temp_check Temp > 10°C? monitor_temp->temp_check maintain_temp->monitor_temp quench Quench Reaction on Ice maintain_temp->quench extract Extract Product quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify end End: Isolated Product purify->end slow_addition Slow/Stop Addition temp_check->slow_addition Yes continue_addition Continue Addition temp_check->continue_addition No slow_addition->monitor_temp continue_addition->add_nitrating

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-fluoro-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into how solvent selection critically impacts the outcome of reactions involving this compound, particularly in Nucleophilic Aromatic Substitution (SNAr). Our goal is to equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

A1: this compound is primarily used in Nucleophilic Aromatic Substitution (SNAr) reactions. The aromatic ring is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing nitro group (NO₂) positioned ortho to the halogen substituents. This activation reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway involving a stabilized, negatively charged intermediate known as a Meisenheimer complex. However, it's worth noting that some modern research suggests that under certain conditions, particularly with good leaving groups, the reaction may proceed through a concerted mechanism.[1][2]

Q2: In an SNAr reaction, which halogen is the preferential leaving group: fluorine or chlorine?

A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine is significantly more electronegative than chlorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, fluorine is generally the preferred leaving group over chlorine in SNAr reactions. The strong electron-withdrawing effect of fluorine provides a greater driving force for the initial attack, which is the key factor for reactivity.

Q3: How does solvent choice fundamentally impact the reactivity of this compound?

A3: The choice of solvent is one of the most critical parameters in an SNAr reaction.[3] Solvents influence reactivity by stabilizing or destabilizing the reactants, transition states, and intermediates. The role of the solvent is far from passive and a proper understanding is essential for any model of chemical reactivity.[3] There are two main classes of solvents to consider:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are the most effective and commonly used solvents for SNAr reactions.[4] They possess high dipole moments, allowing them to stabilize the charged Meisenheimer intermediate. Crucially, they do not have acidic protons (like the -OH or -NH groups in protic solvents), so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive, leading to significantly faster reaction rates.[4][5]

  • Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents are generally poor choices for SNAr reactions involving amine nucleophiles.[4] Their acidic protons will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it. This solvation shell stabilizes the nucleophile, reduces its energy, and therefore decreases its reactivity and nucleophilicity, leading to slow or incomplete reactions.[5][6]

Q4: What are the recommended starting solvents for a reaction with this compound?

A4: For most applications, we recommend starting with a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent first choices due to their high polarity and ability to facilitate SNAr reactions.[4][7] N-Methyl-2-pyrrolidone (NMP) is another strong alternative with a high boiling point, which can be beneficial for less reactive systems requiring higher temperatures.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Your reaction has stalled or resulted in a low yield of the desired product.

  • Incorrect Solvent Choice: You may be using a non-polar or a protic solvent. As detailed in the FAQ, these solvents inhibit SNAr reactions.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as even trace amounts of water can deactivate the nucleophile or react with starting materials.[4][8]

  • Insufficient Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Solvents like DMSO (b.p. 189 °C) and NMP (b.p. 202 °C) are suitable for high-temperature reactions. Monitor the reaction by TLC or HPLC to check for decomposition at elevated temperatures.[8]

  • Presence of Water: The nucleophile (especially if it's an amine or phenoxide) can be protonated by water, rendering it inactive.

    • Solution: Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Weak Base: If your nucleophile is neutral (e.g., an alcohol or a primary/secondary amine), a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) is often required to deprotonate it in situ, increasing its nucleophilicity.

    • Solution: Add an appropriate anhydrous base to the reaction mixture. The choice of base can be critical and may require optimization.

G start Low or No Yield Observed q1 Is the solvent polar aprotic (e.g., DMF, DMSO, NMP)? start->q1 sol_no Switch to a polar aprotic solvent. Ensure it is anhydrous. q1->sol_no No q2 Is the reaction temperature optimized? q1->q2 Yes sol_no->q2 temp_no Increase temperature incrementally. Monitor by TLC/HPLC for decomposition. q2->temp_no No q3 Was the reaction run under anhydrous/inert conditions? q2->q3 Yes temp_no->q3 cond_no Repeat using dry glassware, anhydrous solvent, and an inert atmosphere (N2 or Ar). q3->cond_no No q4 Is a base required and present? q3->q4 Yes cond_no->q4 base_no Add an appropriate anhydrous base (e.g., K2CO3, DIPEA). q4->base_no No end Yield should improve. If not, reconsider nucleophile strength or substrate reactivity. q4->end Yes base_no->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Issue 2: Significant Side Product Formation or Darkening of the Reaction Mixture

You observe multiple spots on your TLC plate or the reaction mixture has turned dark brown or black.

  • Decomposition at High Temperature: this compound, like many nitroaromatic compounds, can be susceptible to decomposition at very high temperatures.

    • Solution: Determine the minimum temperature required for a reasonable reaction rate. If high temperatures are unavoidable, consider reducing the reaction time.[8]

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile, leading to unwanted side products.

    • Solution: If side products related to the solvent are suspected, switch to a more robust solvent like DMSO or NMP.

  • Homocoupling or Other Side Reactions: Undesired side reactions can sometimes be promoted by certain solvents or conditions.

    • Solution: Optimize the reaction temperature and consider using a slight excess of the aniline starting material to minimize side reactions of the electrophile.[4]

Issue 3: Difficulty with Product Isolation and Purification

The final product is difficult to isolate from the reaction mixture.

  • High-Boiling Point Solvents: The primary advantage of DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) is also their main drawback during workup. They are difficult to remove under reduced pressure.

    • Solution: Perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash multiple times with water and/or brine to extract the high-boiling point solvent into the aqueous layer.[4]

  • Product Solubility: The product may be partially soluble in the aqueous phase, leading to loss during extraction.

    • Solution: If product loss is suspected, back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. Ensure the pH of the aqueous layer is adjusted to keep the product in its neutral form.

Data Summary and Solvent Selection

The following table summarizes the properties of common solvents and their general suitability for SNAr reactions with this compound.

SolventTypeDielectric Constant (approx.)Expected Yield (%)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic4785-95Excellent for SNAr; high boiling point allows for higher reaction temperatures.[4][7]
Dimethylformamide (DMF) Polar Aprotic3785-95Excellent for SNAr; effectively solvates cations. Can be difficult to remove.[4][7]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic3280-90Good alternative to DMF and DMSO, very high boiling point.[4]
Acetonitrile (MeCN) Polar Aprotic3660-75Moderately effective; lower boiling point may limit reaction temperature.[4]
Tetrahydrofuran (THF) Polar Aprotic840-60Lower polarity may result in slower reaction rates.[4]
Toluene Nonpolar2<20Generally poor for SNAr unless a phase-transfer catalyst is used.[4]
Ethanol Polar Protic24<10Protic nature deactivates the aniline nucleophile through hydrogen bonding.[4][5]
Water Polar Protic80<5Strong hydrogen bonding and potential for hydrolysis of electrophile.[4]

Note: Expected yields are illustrative and will vary significantly based on the specific nucleophile, temperature, and reaction time.

Experimental Protocols & Mechanisms

Mechanism: General SNAr Reaction

The diagram below illustrates the accepted two-step addition-elimination mechanism. The solvent plays a critical role in stabilizing the charged Meisenheimer complex.

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine, Piperidine) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the amine nucleophile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by TLC or HPLC.[8][9] A typical mobile phase for TLC could be Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

References

Technical Support Center: Catalyst Selection for Aromatic Nitro Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Guide for the Selective Hydrogenation of 5-Chloro-4-fluoro-2-nitroaniline

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals tackling the selective hydrogenation of this compound to its corresponding diamine, a critical step in the synthesis of various pharmaceutical intermediates. This document provides in-depth, field-tested advice in a direct question-and-answer format to address the common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary challenge when hydrogenating this compound?

The principal challenge is achieving high selectivity. You need to reduce the nitro group to an amine while preserving the chloro and fluoro substituents on the aromatic ring. The C-Cl bond, and to a lesser extent the C-F bond, are susceptible to cleavage under standard hydrogenation conditions, a side reaction known as hydrodehalogenation (HDH). This leads to impurity formation, yield loss, and complicates downstream processing. The goal is to find a catalyst and conditions that favor nitro group reduction kinetically over the undesired dehalogenation.

Q2: I'm planning my initial experiments. Which catalyst class should I start with: Palladium, Platinum, or Nickel?

For halogenated nitroaromatics, Platinum-based catalysts are the recommended starting point .

  • Palladium (e.g., Pd/C): Generally exhibits very high activity for nitro group reduction but is also notoriously efficient at catalyzing hydrodehalogenation, particularly for chlorides and bromides. Using Pd/C for this substrate is highly likely to result in significant C-Cl bond cleavage, leading to the formation of 4-fluoro-1,2-phenylenediamine as a major impurity.

  • Platinum (e.g., Pt/C): Offers a much better balance of activity and selectivity. Platinum is less prone to promoting the cleavage of C-Cl bonds compared to palladium, making it the industry-standard choice for this type of transformation.

  • Raney Nickel: While a cost-effective option for simple nitroarene hydrogenation, Raney Nickel typically requires higher temperatures and pressures. These more forcing conditions can increase the risk of dehalogenation and other side reactions. It is generally not the first choice for complex, functionalized substrates like this one.

Expert Recommendation: Begin your screening with a 5% Platinum on carbon (Pt/C) catalyst. It provides a robust and well-documented starting point with a high probability of success.

Q3: My reaction with Pt/C is showing significant dehalogenation (>5%). How can I improve selectivity?

Observing dehalogenation even with a platinum catalyst is a common issue. This indicates that the reaction conditions or the catalyst system itself are still too aggressive. Here are several strategies to troubleshoot and enhance selectivity, ordered from simplest to most complex to implement.

Troubleshooting Workflow for Poor Selectivity

Caption: Troubleshooting flowchart for improving hydrogenation selectivity.

Step-by-Step Mitigation Strategies:

  • Lower Hydrogen Pressure: High hydrogen pressure can increase the rate of dehalogenation. Reduce the pressure incrementally (e.g., from 10 bar down to 2-5 bar) and monitor the impact on both reaction rate and selectivity.

  • Reduce Temperature: Like pressure, elevated temperatures can accelerate the undesired side reaction. If you are running the reaction at 50-80°C, try reducing it to room temperature (25-30°C). The activation energy for dehalogenation is often higher than for nitro reduction, so lowering the temperature can have a disproportionately positive effect on selectivity.

  • Introduce a Selectivity Promoter (Catalyst Poisoning): This is a highly effective and widely used industrial strategy. By introducing a small, controlled amount of a substance that selectively inhibits the active sites responsible for dehalogenation, you can dramatically improve selectivity.

    • Recommended Promoters:

      • Morpholine: Often used in small quantities (e.g., 0.1-1.0 mol% relative to the substrate). It is thought to preferentially adsorb on the catalyst sites that are most active for dehalogenation.

      • Dimethyl Sulfoxide (DMSO): Another common inhibitor that can passivate the catalyst surface against C-Cl cleavage.

      • Pyridine: Can also be effective but may require careful optimization of concentration.

Experimental Protocol: Screening for a Selectivity Promoter

  • Set up three parallel hydrogenation reactions in a multi-reactor system under your current best conditions (temperature, pressure, solvent, catalyst loading).

  • Reactor 1 (Control): No additive.

  • Reactor 2 (Morpholine): Add 0.2 mol% of morpholine relative to your this compound starting material.

  • Reactor 3 (DMSO): Add 0.2 mol% of DMSO relative to the starting material.

  • Run the reactions and take samples at regular intervals (e.g., 1 hr, 2 hr, 4 hr, until completion).

  • Analyze the samples by HPLC to determine the ratio of the desired product to the dehalogenated impurity.

  • Compare the results to identify the most effective promoter. Adjust the promoter loading in subsequent experiments to optimize the balance between selectivity and reaction rate.

Q4: My reaction is very slow or has stalled completely. What are the likely causes?

A stalled or sluggish reaction is typically due to catalyst deactivation or insufficient mass transfer.

Troubleshooting Workflow for Stalled Reactions

Caption: Diagnostic workflow for identifying causes of slow hydrogenation.

Potential Causes and Solutions:

  • Poor Mass Transfer: The reaction is triphasic (solid catalyst, liquid substrate/solvent, gaseous hydrogen). If the hydrogen is not dissolving into the liquid phase and reaching the catalyst surface efficiently, the reaction will be slow.

    • Solution: Increase the agitation/stirring speed significantly. Ensure the reactor design provides good gas-liquid mixing. If the catalyst is settling, increasing the stirrer speed to ensure it remains suspended is critical.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that irreversibly bind to the catalyst's active sites, deactivating it.

    • Common Poisons: Sulfur compounds (from upstream reagents), heavy metals, or even excess amounts of a selectivity promoter can act as poisons.

    • Solution:

      • Analyze Raw Materials: Check the purity of your this compound and the solvent.

      • Purification: If impurities are suspected, consider recrystallizing the starting material or passing the solvent through a bed of activated carbon before use.

  • Insufficient Catalyst Loading: While seemingly obvious, using too little catalyst will naturally result in a slow reaction.

    • Solution: A typical starting point for a Pt/C (5%) catalyst is 1-2 mol% (metal basis) relative to the substrate. If the reaction is slow, consider increasing the loading to 3-5 mol%.

Comparative Data: Typical Reaction Parameters

ParameterStandard ConditionAggressive Condition (Risk of HDH)Selective Condition (Slower Rate)
Catalyst 5% Pt/C5% Pd/C5% Pt/C with Morpholine
H₂ Pressure 5 bar10 - 15 bar2 - 4 bar
Temperature 25 - 40°C60 - 80°C25°C
Solvent Methanol, Ethanol, Ethyl AcetateMethanolEthyl Acetate
Catalyst Loading 1-2 mol% Pt0.5-1 mol% Pd2-3 mol% Pt
Expected Selectivity >95%<80%>99%
Relative Rate ModerateVery FastSlow to Moderate

dealing with regioisomer formation in 5-Chloro-4-fluoro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to address a critical challenge in this synthesis: the formation of regioisomers. By understanding the underlying principles of the reaction, you can optimize your experimental conditions to maximize the yield and purity of the desired product.

The most common synthetic route to this compound is the electrophilic nitration of 3-chloro-4-fluoroaniline. The primary challenge in this reaction is controlling the position of the incoming nitro group (–NO₂) to prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation during the nitration of 3-chloro-4-fluoroaniline?

A1: Regioisomer formation is governed by the directing effects of the substituents already on the aromatic ring: the amino (–NH₂), chloro (–Cl), and fluoro (–F) groups. The amino group is a powerful activating group and an ortho, para-director. The halogen groups are deactivating but are also ortho, para-directors.[1][2] In the nitration of 3-chloro-4-fluoroaniline, the amino group's directing effect is dominant, meaning the nitro group will preferentially add to the positions ortho to it (positions 2 and 6). This leads to a mixture of the desired product, this compound, and the undesired regioisomer, 3-Chloro-4-fluoro-6-nitroaniline.

Q2: Why is direct nitration of anilines with strong acids often problematic?

A2: Direct nitration using a standard mixture of concentrated nitric and sulfuric acid can lead to poor regioselectivity and side reactions.[3] In highly acidic conditions, the basic amino group can be protonated to form an anilinium ion (–NH₃⁺).[4] This anilinium ion is a strong deactivating group and a meta-director, which can lead to the formation of meta-nitrated products, further complicating the product mixture.[3][4]

Q3: How does steric hindrance influence the product ratio?

A3: Steric hindrance plays a significant role in determining the ratio of the ortho products. The chloro group at position 3 is bulkier than the hydrogen atom at position 5. Consequently, the electrophile (the nitronium ion, NO₂⁺) will face more steric hindrance when approaching position 6, which is adjacent to the chloro group.[5] This generally favors the formation of the desired 2-nitro isomer. However, this effect alone is often insufficient to achieve high selectivity.

Q4: Can alternative synthetic routes avoid this regioselectivity issue?

A4: Yes, alternative routes can be considered. One potential strategy involves starting with a precursor that has the nitro group already in place, such as 3-chloro-4-fluoronitrobenzene, and then introducing the amino group via a reduction reaction.[6][7] Another approach could involve nucleophilic aromatic substitution on a suitably activated precursor. A Chinese patent describes a method starting from 3-chloroaniline, which involves formylation, nitration, and then hydrolysis to yield the target compound.[8]

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
High percentage of the undesired 3-Chloro-4-fluoro-6-nitroaniline isomer. 1. High Reactivity of Nitrating Agent: Highly reactive nitrating systems (e.g., concentrated HNO₃/H₂SO₄) can be less selective, overcoming the subtle steric and electronic differences between the two ortho positions.[9][10] 2. Elevated Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically hindered isomer, reducing selectivity.1. Modify the Nitrating Agent: Use a milder nitrating agent, such as nitric acid in acetic acid or iron(III) nitrate.[11][12] These reagents generate the electrophile more slowly, allowing for greater discrimination between the two reaction sites. 2. Control Reaction Temperature: Perform the nitration at a lower temperature (e.g., 0 to 5 °C). This favors the kinetically controlled product, which is typically the less sterically hindered isomer.[3]
Significant formation of meta-nitrated byproducts. Protonation of the Amino Group: The use of strong acidic media (like H₂SO₄) leads to the formation of the anilinium ion (–NH₃⁺), which is a meta-director.[3][4]Protect the Amino Group: The most effective strategy is to temporarily protect the amino group by converting it into an amide, such as an acetanilide.[3] The acetyl group (–NHCOCH₃) is still an ortho, para-director but is less basic and prevents protonation.[13] It also provides significant steric bulk, which strongly directs nitration to the less hindered ortho position (position 2). The protecting group can be easily removed by acid or base hydrolysis after nitration.
Low overall yield and complex product mixture. 1. Over-nitration: The activated ring may undergo further nitration, leading to dinitro products. 2. Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the aniline starting material, forming tarry byproducts.1. Use Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent to use only a slight excess (e.g., 1.05-1.1 equivalents). 2. Protect the Amino Group: As mentioned above, converting the amine to an acetanilide deactivates the ring slightly compared to the free amine, which helps prevent over-nitration and oxidation.[1] 3. Reverse Addition: Consider adding the aniline derivative slowly to the nitrating mixture to maintain a low concentration of the aniline and minimize side reactions.

Visualizing the Reaction and Workflow

Diagram 1: Regioselectivity in the Nitration of 3-Chloro-4-fluoroaniline

This diagram illustrates the electrophilic attack of the nitronium ion (NO₂⁺) on the starting material, highlighting the competition between the two possible ortho positions that leads to the desired product and the main regioisomeric impurity.

G cluster_start Starting Material cluster_reaction Electrophilic Nitration cluster_products Potential Products Start 3-Chloro-4-fluoroaniline Reagent + NO₂⁺ (Nitronium Ion) Start->Reagent Desired This compound (Desired Product - Less Hindered) Reagent->Desired Attack at C2 (Favored) Isomer 3-Chloro-4-fluoro-6-nitroaniline (Regioisomer - More Hindered) Reagent->Isomer Attack at C6 (Disfavored)

Caption: Competing reaction pathways in the nitration of 3-chloro-4-fluoroaniline.

Recommended Experimental Protocol: Amide Protection Strategy

This protocol outlines the most reliable method for achieving high regioselectivity by using an N-acetyl protecting group.

Diagram 2: Experimental Workflow for Selective Nitration

G step_node step_node reagent_node reagent_node product_node product_node step1 Step 1: Protection (Acetylation) step2 Step 2: Nitration step1->step2 Intermediate: N-(3-chloro-4-fluorophenyl)acetamide step3 Step 3: Deprotection (Hydrolysis) step2->step3 Intermediate: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide final Final Product: This compound step3->final start 3-Chloro-4-fluoroaniline start->step1 reagent1 Acetic Anhydride reagent1->step1 reagent2 HNO₃ / H₂SO₄ (0-5 °C) reagent2->step2 reagent3 Aqueous HCl (Reflux) reagent3->step3

Caption: Workflow for the synthesis via an N-acetyl protected intermediate.

Step 1: Protection (Acetylation of 3-chloro-4-fluoroaniline)
  • In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (approximately 1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of the Protected Amide
  • Add the dried N-(3-chloro-4-fluorophenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10 °C.[3]

  • Stir the reaction at 0-5 °C for 2-3 hours after the addition is complete.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The increased steric bulk of the acetamido group strongly favors the formation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.

Step 3: Deprotection (Hydrolysis)
  • Suspend the crude N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.

  • Filter the solid this compound, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the product in high purity.

By implementing this robust, three-step protocol, you can effectively circumvent the challenges of regioisomer formation and achieve a high yield of pure this compound.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity and Identity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and structural integrity of starting materials and intermediates are not merely a matter of quality control; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-4-fluoro-2-nitroaniline, a key building block in the synthesis of various therapeutic agents, is a prime example of a compound where rigorous analytical characterization is paramount. Its polysubstituted aromatic structure presents unique analytical challenges, necessitating a multi-faceted approach to confirm its identity, quantify its purity, and detect any process-related impurities or degradants.

This guide provides an in-depth comparison of the principal analytical methodologies for the characterization of this compound. We will delve into the nuances of chromatographic and spectroscopic techniques, offering not just procedural steps, but also the underlying scientific rationale for their application. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for this critical intermediate.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Are we confirming the structure? Quantifying the primary component? Or searching for trace-level impurities? Each of these objectives is best served by a different analytical tool. For this compound, a comprehensive characterization typically involves a combination of chromatographic and spectroscopic methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Measures the absorption of infrared radiation by the molecule's vibrational modes.
Primary Application Purity determination, quantification of the main component, and analysis of non-volatile or thermally labile impurities.Analysis of volatile impurities, residual solvents, and purity assessment of thermally stable compounds.Unambiguous structural elucidation and confirmation of identity.Identification of functional groups and confirmation of molecular structure.
Key Advantages Versatility for a wide range of compounds, high sensitivity with UV or MS detection.Excellent separation efficiency for volatile compounds, robust and established methods.Provides definitive structural information.Rapid, non-destructive, and provides a unique molecular "fingerprint".
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic techniques; may not detect trace impurities.Provides limited information on the complete molecular structure and is not inherently quantitative.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reversed-phase HPLC (RP-HPLC) with UV detection is the quintessential method for assessing the purity and performing quantitative analysis of this compound. The polarity of the molecule makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Rationale for Method Design

The selection of a C18 column is based on its versatility and proven efficacy in retaining moderately polar aromatic compounds. The mobile phase, a gradient of water and a polar organic solvent like acetonitrile or methanol, allows for the effective elution of the target analyte while also separating it from potential impurities with different polarities. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial. It serves to suppress the ionization of the aniline's amino group, leading to more symmetrical peak shapes and reproducible retention times. UV detection is ideal due to the chromophoric nature of the nitroaniline moiety, which exhibits strong absorbance in the UV region.

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the sample using the area percentage method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare 0.1 mg/mL Reference Standard injection Inject 10 µL prep_standard->injection prep_sample Prepare 0.1 mg/mL Sample Solution prep_sample->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection at 254 nm hplc_system->detection injection->hplc_system chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (Area %) integration->calculation

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. For this compound, this method is particularly useful for identifying and quantifying residual solvents from the synthesis process and for confirming the identity of the main component and any volatile impurities through their mass spectra.

Rationale for Method Design

The compound's volatility allows for its analysis by GC without the need for derivatization. A non-polar or mid-polar capillary column, such as a DB-5ms, provides good separation of a wide range of analytes. The temperature programming of the GC oven is critical to ensure that the analyte is volatilized and travels through the column at an appropriate rate to achieve good separation. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials:

  • This compound sample

  • Dichloromethane or Ethyl Acetate (GC grade)

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (typically 1 µL) of the sample into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peaks. Obtain the mass spectrum for each peak and compare it to a reference library (e.g., NIST) for identification. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 190.[1]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Dichloromethane injection Inject 1 µL prep_sample->injection gc_system GC Separation (DB-5ms Column, Temp. Program) ms_detection Mass Spectrometry (EI, Scan m/z 40-400) gc_system->ms_detection injection->gc_system tic Generate Total Ion Chromatogram ms_detection->tic mass_spectra Acquire Mass Spectra for Each Peak tic->mass_spectra identification Identify Components via Library Search mass_spectra->identification

Caption: Experimental workflow for GC-MS analysis.

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatography excels at separation and quantification, spectroscopy provides the definitive evidence of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the halogen substituents. The coupling between the protons and with the fluorine atom will provide valuable information about their relative positions. The two protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six aromatic carbons. The chemical shifts will be characteristic of the substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" of a compound by identifying its functional groups. The FTIR spectrum of this compound will exhibit characteristic absorption bands.[5][6]

  • N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹.

  • N-O Stretching: Strong asymmetrical and symmetrical stretching bands for the nitro group will be prominent, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Cl and C-F Stretching: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1000 cm⁻¹).

  • Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring will also be observed.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[7]

Conclusion: A Multi-Modal Approach for Comprehensive Characterization

The robust characterization of this compound is best achieved through the judicious application of a suite of orthogonal analytical techniques. RP-HPLC stands out as the primary method for routine purity assessment and quantitative analysis due to its versatility and precision. GC-MS is indispensable for the detection of volatile impurities and for providing confirmatory mass spectral data. Finally, NMR and FTIR spectroscopy offer definitive structural elucidation and confirmation of the compound's identity.

By integrating the data from these complementary methods, researchers and drug development professionals can build a comprehensive analytical profile of this compound, ensuring its quality and suitability for use in the synthesis of life-saving pharmaceuticals. This multi-modal approach embodies the principles of scientific rigor and is a cornerstone of ensuring the safety and efficacy of modern medicines.

References

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the rigorous assessment of purity for key intermediates is a cornerstone of quality control and regulatory compliance. 5-Chloro-4-fluoro-2-nitroaniline, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, presents a unique analytical challenge due to its combination of functional groups.[1] Its polarity, potential for thermal lability, and the presence of halogen atoms necessitate a careful selection of analytical methodology to ensure accurate and reliable purity determination.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower scientists in selecting the optimal method for their specific needs.

The Analytical Imperative: Why Purity Matters

The purity of an intermediate like this compound directly impacts the quality, safety, and efficacy of the final product. Impurities, which can arise from unreacted starting materials, side reactions, or degradation, may carry their own toxicity or interfere with downstream synthetic steps.

Common potential impurities in the synthesis of halogenated nitroanilines can include:

  • Positional Isomers: Variations in the arrangement of the chloro, fluoro, or nitro groups on the aniline ring.

  • Unreacted Starting Materials: For instance, if synthesized via amination of a dichloronitrobenzene precursor, the starting material could persist.[2]

  • Over-nitrated or Under-nitrated Species: Byproducts from the nitration step of a substituted aniline.[3][4]

An effective analytical method must not only quantify the main analyte but also possess the selectivity and resolution to separate it from these closely related structural analogues.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is a premier technique for the analysis of non-volatile and potentially thermolabile compounds, making it an excellent first choice for substituted nitroanilines.[5][6] The separation occurs in the liquid phase at or near ambient temperature, which mitigates the risk of on-column degradation that can occur at the high temperatures used in GC.

The Rationale Behind the Reversed-Phase HPLC Method

For a moderately polar compound like this compound, a Reversed-Phase (RP-HPLC) method is the logical choice. In this mode, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a more polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol.[7]

  • Causality of Column Choice: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for retaining aromatic compounds. The analyte and its potential impurities will interact with the stationary phase to varying degrees based on their relative polarity. More polar impurities will elute earlier, while the main, slightly less polar analyte, and any non-polar impurities will be retained longer.[8]

  • Mobile Phase Strategy: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure efficient elution of all compounds and sharp peak shapes. Starting with a higher water content allows for the retention and separation of early-eluting polar impurities. Gradually increasing the acetonitrile concentration then elutes the main analyte and more strongly retained non-polar impurities in a reasonable timeframe.[9]

  • Detector Selection: A UV-Vis detector is highly effective for this analysis. Nitroaromatic compounds possess strong chromophores and exhibit significant absorbance in the UV region (typically around 254 nm), providing high sensitivity.[6]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute this stock solution with the same diluent to a final concentration of approximately 50 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water, 0.1% Formic Acid
Mobile Phase B Acetonitrile, 0.1% Formic Acid
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

  • The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
  • Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, linearity, and robustness.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds and Structural Elucidation

GC-MS is an exceptionally powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] For an analyte to be suitable for GC, it must be volatile and thermally stable enough to be vaporized in the heated injector without degrading.[10]

The Rationale Behind the GC-MS Method

While nitroanilines can be thermolabile, a carefully optimized GC method can often be successfully employed. The primary advantage of GC-MS is its specificity. While HPLC-UV provides retention time data, MS provides mass-to-charge ratio information, offering a much higher degree of confidence in peak identification.

  • Causality of Column Choice: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust choice for a wide range of semi-volatile organic compounds, including halogenated aromatics.[11] This stationary phase provides separation primarily based on boiling point, with some selectivity for aromatic compounds.

  • Injector and Oven Program: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. A temperature program, starting at a moderate temperature and ramping up, is essential to first separate volatile impurities and then elute the higher-boiling main analyte and less volatile impurities.[12]

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that generates reproducible fragmentation patterns. These patterns serve as a "fingerprint" for the compound, which can be compared against spectral libraries (like the NIST library) for confident identification.[13]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
  • Dilute as necessary to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).
  • Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless, 250 °C, Split ratio 20:1
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-350

3. Data Analysis:

  • Purity is determined by area percent from the Total Ion Chromatogram (TIC).
  • Peak identification is confirmed by comparing the acquired mass spectrum of each peak with a reference spectrum from a library (e.g., NIST) or a previously run standard.

Visualizing the Workflows

To better illustrate the procedural flow for each technique, the following diagrams outline the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I Calculate Area Percent Purity H->I

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Ethyl Acetate A->B C Dilute to Working Conc. B->C D Inject into GC System C->D E Vaporization & Separation on HP-5ms Column D->E F EI Ionization & Mass Detection E->F G Generate TIC F->G H Identify Peaks via Mass Spectra Library G->H I Calculate Area Percent Purity G->I

Caption: Workflow for GC-MS Purity Analysis.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose based on the analytical goals and the properties of the analyte.[14]

ParameterHPLC with UV DetectionGC-MS
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermolabile compounds. No risk of thermal degradation.[15]Good, with caution. Suitable for volatile and thermally stable compounds. Potential for degradation of nitro group at high temperatures.[10]
Specificity/Confidence Good. Peak identification is based on retention time against a reference standard.Excellent. Provides mass spectral data for definitive structural confirmation and library matching.[5]
Resolution Very Good. Modern columns and gradient elution provide excellent separation of closely related isomers.Excellent. High-efficiency capillary columns offer superior resolving power for complex mixtures.[5]
Sensitivity (LOD/LOQ) High. Strong UV absorbance of the nitroaromatic moiety leads to low detection limits.Very High. Mass spectrometers, especially in Selected Ion Monitoring (SIM) mode, offer exceptional sensitivity.
Impurity Identification Can tentatively identify impurities by retention time if standards are available.Can identify unknown impurities through mass spectral library searching and fragmentation pattern analysis.
Throughput/Speed Moderate. Run times are typically 15-30 minutes, including re-equilibration.Fast. Modern GC methods can have run times of 10-20 minutes.
Robustness High. Well-established, robust methods are common in QC environments.High. Modern instruments are very reliable, though require more maintenance (e.g., source cleaning).

Senior Scientist's Recommendation

For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC with UV detection is the recommended primary technique. Its key advantage is the gentle analytical condition, which eliminates any ambiguity related to potential thermal degradation of the analyte.[15] It is robust, highly reproducible, and provides the necessary resolution and sensitivity for accurate quantification in a regulated environment. The methodology aligns well with the general chromatography guidelines established by the USP.[5]

GC-MS serves as an invaluable orthogonal and confirmatory technique. It should be employed for the initial characterization of a new batch to definitively identify any unknown impurities by leveraging its powerful mass spectral detection.[12] Once the impurity profile is established, the faster and more straightforward HPLC method can be validated and implemented for routine release testing. This dual-approach ensures both the efficiency of routine analysis and the rigorous, in-depth characterization required for drug development and process optimization.

References

comparing the reactivity of 5-Chloro-4-fluoro-2-nitroaniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Chloro-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of this compound against other fundamental anilines. Understanding its unique electronic and steric profile is paramount for leveraging its synthetic potential in pharmaceutical and materials science applications. By synthesizing established chemical principles with experimental data, this document serves as a technical resource for predicting its behavior and optimizing reaction conditions.

Executive Summary: A Molecule of Dichotomous Reactivity

This compound is a highly substituted aromatic amine whose reactivity is dominated by the powerful and competing electronic effects of its functional groups. The presence of a nitro group, a chloro group, and a fluoro group on the aniline scaffold creates a molecule that is:

  • Exceptionally Poorly Basic and Nucleophilic: The combined electron-withdrawing power of the three substituents drastically reduces the electron density on the amino nitrogen, rendering it a very weak base and a poor nucleophile in typical reactions like acylation.

  • Highly Unreactive in Electrophilic Aromatic Substitution (EAS): The benzene ring is severely deactivated, making electrophilic attack, such as nitration or halogenation, extremely difficult.

  • Primed for Nucleophilic Aromatic Substitution (SNAr): Conversely, the same electron-withdrawing groups that deactivate the molecule towards electrophiles strongly activate it for nucleophilic attack, particularly at the fluorine- and chlorine-bearing carbons.

This guide will dissect these characteristics by comparing this compound to a panel of reference anilines: Aniline, 4-Fluoroaniline, 4-Chloroaniline, and 4-Nitroaniline.

Structural and Electronic Analysis

The reactivity of an aniline is dictated by the substituents on the aromatic ring. In this compound, the interplay of three distinct groups governs its chemical personality.

  • Amino Group (-NH₂): A potent electron-donating group through resonance (+M effect), it activates the ring (ortho/para directing) and is the center of basicity and nucleophilicity.[1][2]

  • Nitro Group (-NO₂): One of the strongest electron-withdrawing groups through both resonance (-M) and induction (-I).[2][3][4] Placed ortho to the amine, it drastically reduces the basicity of the nitrogen lone pair. Its position also strongly activates the para-positioned fluorine for nucleophilic aromatic substitution.[5][6]

  • Halogens (-F, -Cl): These are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). While they possess a weak electron-donating resonance effect (+M), their overall impact on anilines is deactivating.[7] In the context of SNAr, they serve as potential leaving groups.

The cumulative effect is a significant polarization of the molecule, with the amino nitrogen's lone pair being substantially delocalized and drawn away by the powerful withdrawing groups.

acylation_workflow prep 1. Prepare Solutions - 0.1 M Aniline in Acetonitrile - 0.1 M Acetic Anhydride in Acetonitrile - Internal Standard (e.g., Naphthalene) setup 2. Reaction Setup - Equilibrate aniline solution to 25°C - Prepare HPLC for analysis prep->setup initiate 3. Initiate Reaction - Add Acetic Anhydride (1.1 eq) - Start timer (t=0) setup->initiate sample 4. Time-Point Sampling - Withdraw aliquot at t = 2, 5, 10, 30 min - Quench with methanol/water initiate->sample analyze 5. HPLC Analysis - Inject quenched sample - Quantify peak area of aniline vs. internal standard sample->analyze plot 6. Data Analysis - Plot [Aniline] vs. Time - Determine initial rate analyze->plot snar_workflow sub1 Substrate 1: This compound setup 1. Reaction Setup - Dissolve substrate in DMSO - Equilibrate to 50°C sub1->setup sub2 Substrate 2: 1-Fluoro-4-nitrobenzene sub2->setup reagents Reagents: - Piperidine (2.2 eq) - DMSO (Solvent) reagents->setup initiate 2. Initiate Reaction - Add Piperidine - Start timer (t=0) setup->initiate monitor 3. Reaction Monitoring - Withdraw aliquots at set times - Quench with acidic water initiate->monitor analyze 4. GC-MS or LC-MS Analysis - Quantify product formation monitor->analyze compare 5. Compare Rates - Determine pseudo-first-order rate constants analyze->compare

References

A Comparative Guide for Synthetic Chemists: 5-Chloro-4-fluoro-2-nitroaniline vs. 5-Bromo-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. This is particularly true in the fields of medicinal chemistry and materials science, where the efficiency, selectivity, and cost-effectiveness of a synthetic route can determine the viability of a project. This guide provides an in-depth, objective comparison of two closely related yet distinct halogenated nitroanilines: 5-Chloro-4-fluoro-2-nitroaniline and 5-Bromo-4-fluoro-2-nitroaniline. We will explore their physicochemical properties, delve into their comparative reactivity in key synthetic transformations, and provide experimental insights to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes the key physicochemical data for this compound and 5-Bromo-4-fluoro-2-nitroaniline.

PropertyThis compound5-Bromo-4-fluoro-2-nitroaniline
Molecular Formula C₆H₄ClFN₂O₂C₆H₄BrFN₂O₂
Molecular Weight 190.56 g/mol 235.01 g/mol
CAS Number 104222-34-61052686-50-6
Appearance Light yellow to brown powder/crystalWhite to yellow-brown solid
Melting Point 140.0 to 144.0 °CData not readily available

Comparative Reactivity in Key Synthetic Transformations

The primary distinction in the synthetic utility of these two molecules lies in the differing reactivity of the carbon-halogen bond. The choice between a chloro or bromo substituent can have a profound impact on reaction kinetics, catalyst selection, and overall yield. This section will explore the comparative reactivity of these two building blocks in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Halogen Effect

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] A critical step in the catalytic cycle of these reactions is the oxidative addition of the palladium catalyst to the aryl halide bond. The rate of this step, which is often the rate-determining step, is highly dependent on the nature of the halogen.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave the C-Br bond during the oxidative addition step.[2]

Consequently, 5-bromo-4-fluoro-2-nitroaniline is generally more reactive than its chloro-counterpart in palladium-catalyzed cross-coupling reactions . This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Reactions with the bromo-substituted compound can often be carried out at lower temperatures and with lower catalyst loadings.

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to shorter overall reaction times.

  • Higher Yields: The increased reactivity of the C-Br bond often results in higher yields of the desired coupled product.

However, recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the efficacy of cross-coupling reactions with aryl chlorides.[2] While the bromo-substituted compound remains inherently more reactive, the chloro-substituted analogue can be a more cost-effective option, especially for large-scale syntheses, provided a robust catalytic system is employed.

Experimental Workflow: A Generalized Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 eq), boronic acid/ester (1.2-1.5 eq), and base (e.g., K2CO3, Cs2CO3) in a reaction vessel. B Add anhydrous solvent (e.g., dioxane, toluene, DME). A->B C Degas the mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). B->C D Add palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligand (if required). C->D E Heat the reaction mixture to the appropriate temperature (typically 80-110 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture and perform an aqueous work-up. F->G H Extract the product with an organic solvent. G->H I Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Trend

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups like the nitro group present in our target molecules. In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring.

The mechanism of SNAr typically involves a two-step addition-elimination process. The rate-determining step is usually the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.

Interestingly, the reactivity trend for halogens as leaving groups in SNAr reactions is often the reverse of that observed in cross-coupling reactions: F > Cl > Br > I .[3] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, thereby accelerating the rate of nucleophilic attack.

Therefore, in the context of SNAr reactions, This compound may exhibit comparable or even slightly higher reactivity at the chloro position compared to the bromo position of 5-bromo-4-fluoro-2-nitroaniline , assuming the reaction is directed at the C5 position. However, it is important to note that the fluoro substituent at the C4 position is also a potential site for SNAr, and its reactivity will be influenced by the adjacent chloro or bromo group.

Synthetic Applications and Case Studies

Both this compound and 5-bromo-4-fluoro-2-nitroaniline are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The nitroaniline moiety is a common pharmacophore and a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then be further functionalized.

For instance, substituted nitroanilines are key building blocks in the synthesis of:

  • Pharmaceuticals: Including anticancer agents, antivirals (such as HIV-1 inhibitors), and anthelmintics (e.g., fenbendazole).[4][5]

  • Agrochemicals: As precursors to herbicides and pesticides.[6]

  • Dyes and Pigments: The nitroaniline core is a component of many azo dyes.[7]

The choice between the chloro and bromo derivative will often depend on the specific synthetic strategy. For a multi-step synthesis where a subsequent cross-coupling reaction is planned, the bromo-substituted compound would be the logical choice to ensure higher reactivity in that key bond-forming step. Conversely, if the synthetic route relies on a crucial SNAr reaction, the chloro-substituted analogue might be preferred.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving these types of compounds. It is important to note that optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-substituted Nitroaniline
  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-4-fluoro-2-nitroaniline (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Catalyst: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-4-fluoro-2-nitroaniline

A common route to this type of compound involves the nitration of a halogenated aniline precursor. The amino group is often protected to control the regioselectivity of the nitration.

  • Protection: To a solution of 2-bromo-5-fluoroaniline (1.0 mmol) in acetic anhydride (5 mL), add a catalytic amount of sulfuric acid. Stir at room temperature for 1 hour. Pour the reaction mixture into ice water and collect the precipitated N-(2-bromo-5-fluorophenyl)acetamide by filtration.

  • Nitration: Dissolve the protected aniline in concentrated sulfuric acid at 0 °C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature. Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Deprotection: Reflux the nitrated acetanilide in a mixture of ethanol and hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 5-bromo-4-fluoro-2-nitroaniline. Collect the product by filtration and purify by recrystallization.

Conclusion and Recommendations

The choice between this compound and 5-bromo-4-fluoro-2-nitroaniline is a nuanced decision that depends on the specific synthetic context. The following diagram provides a decision-making framework for selecting the appropriate reagent.

G start Synthetic Goal cross_coupling Is a subsequent palladium-catalyzed cross-coupling reaction planned? start->cross_coupling snar Is a nucleophilic aromatic substitution at the C5 position a key step? cross_coupling->snar No bromo Choose 5-Bromo-4-fluoro-2-nitroaniline for higher reactivity and milder conditions. cross_coupling->bromo Yes cost Is cost a primary consideration for large-scale synthesis? snar->cost No chloro_snar This compound may offer comparable or slightly better reactivity. snar->chloro_snar Yes chloro_coupling Choose this compound and optimize with a robust catalyst system. cost->chloro_coupling Yes consider_both Evaluate both based on reactivity and cost-effectiveness. cost->consider_both No bromo->snar chloro_coupling->snar chloro_snar->cost consider_both->cost

Caption: Decision matrix for selecting between the chloro and bromo analogues.

  • For palladium-catalyzed cross-coupling reactions , 5-bromo-4-fluoro-2-nitroaniline is the more reactive and generally preferred substrate, often leading to higher yields under milder conditions.

  • For nucleophilic aromatic substitution reactions , the difference in reactivity is less pronounced, and This compound may be a suitable and more economical choice.

  • For large-scale synthesis , the lower cost of the chloro-substituted starting material may outweigh its lower reactivity, provided that an efficient catalytic system can be developed.

By carefully considering the factors outlined in this guide, researchers can make a more informed decision in selecting the optimal building block for their synthetic endeavors, ultimately leading to more efficient and successful outcomes.

References

A Comparative Guide to the Biological Activity of 5-Chloro-4-fluoro-2-nitroaniline Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. The substituted aniline, 5-Chloro-4-fluoro-2-nitroaniline, presents a versatile starting point for the synthesis of novel bioactive compounds due to its unique arrangement of electron-withdrawing and halogen groups. This guide provides an in-depth comparison of the biological activity of a series of benzimidazole derivatives synthesized from this compound, with a specific focus on their potent urease inhibitory activity. This work is grounded in the findings of a key study that systematically synthesized and evaluated these compounds, offering valuable insights for researchers in drug development.[1]

The Rationale for Targeting Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. While a part of the natural nitrogen cycle, its activity is implicated in the pathogenesis of several human and animal diseases. In humans, urease produced by bacteria such as Helicobacter pylori is a key factor in the development of gastritis, peptic ulcers, and even gastric cancer. The ammonia produced neutralizes stomach acid, allowing the bacteria to survive and colonize the gastric mucosa. Therefore, the inhibition of urease is a validated therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases.

From Starting Material to Bioactive Derivatives: A Synthetic Overview

The journey from the parent compound, this compound, to the final bioactive benzimidazole derivatives involves a multi-step synthetic pathway. The initial step is a nucleophilic substitution to replace the chlorine atom, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole core.

Experimental Workflow: Synthesis of Benzimidazole Derivatives

G A This compound B Nucleophilic Substitution with N-ethylpiperazine A->B DMSO, Reflux C 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline B->C D Reduction of Nitro Group C->D Fe/NH4Cl F Condensation and Oxidative Cyclization D->F E Substituted Benzaldehydes E->F G Final Benzimidazole Derivatives F->G

Caption: Synthetic workflow for the preparation of benzimidazole derivatives.

A pivotal intermediate in this synthesis is 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline . This is achieved by reacting this compound with N-ethylpiperazine in a solvent like DMSO under reflux conditions.[1] The subsequent reduction of the nitro group of this intermediate yields a diamine, which is then condensed with various substituted benzaldehydes to afford the final series of benzimidazole derivatives.

Comparative Biological Activity: Urease Inhibition

The synthesized benzimidazole derivatives were evaluated for their ability to inhibit urease. The results, summarized in the table below, demonstrate a range of potencies, highlighting the influence of different substituents on the benzaldehyde-derived portion of the molecule.

Compound IDSubstituent on Phenyl RingIC50 (µM)[1]
8a 4-Hydroxy28.34 ± 0.11
8b 2-Hydroxy26.11 ± 0.09
8c 4-Methoxy23.45 ± 0.08
8d 4-Nitro21.18 ± 0.07
8e 2-Nitro20.12 ± 0.06
8f 4-Chloro22.14 ± 0.07
8g 2-Chloro21.13 ± 0.06
8h 3-Methoxy24.18 ± 0.08
8i 3,4-Dimethoxy25.12 ± 0.09
8j 3,4,5-Trimethoxy27.14 ± 0.10
Thiourea (Standard) -21.25 ± 0.15

The data reveals that derivatives with electron-withdrawing groups, such as nitro (8d , 8e ) and chloro (8f , 8g ), exhibited the most potent urease inhibition, with IC50 values comparable to or better than the standard inhibitor, thiourea.[1] This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The observed variations in urease inhibitory activity across the series of derivatives allow for the deduction of a preliminary structure-activity relationship.

SAR cluster_0 Substituent Effect on Phenyl Ring Electron-withdrawing groups\n(e.g., NO2, Cl) Electron-withdrawing groups (e.g., NO2, Cl) Increased Potency Increased Potency Electron-withdrawing groups\n(e.g., NO2, Cl)->Increased Potency Electron-donating groups\n(e.g., OH, OCH3) Electron-donating groups (e.g., OH, OCH3) Decreased Potency Decreased Potency Electron-donating groups\n(e.g., OH, OCH3)->Decreased Potency

Caption: Structure-Activity Relationship for urease inhibition.

The superior activity of compounds with nitro and chloro substituents indicates that these groups may be involved in key interactions with the active site of the urease enzyme. Molecular docking studies from the source publication suggest that these interactions may involve chelation with the nickel ions in the active site, a common mechanism for urease inhibitors.[1]

Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, the detailed experimental protocols for the synthesis of the key intermediate and a representative final product are provided below.

Synthesis of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline (5)[1]
  • Dissolve 1 mmol of 5-Chloro-4-fluoro-2-nitrobenzenamine in 15 mL of DMSO.

  • Add 2.5 mmol of N-ethylpiperazine to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Filter the solid product and dry to obtain the desired compound.

General Procedure for the Synthesis of Benzimidazole Derivatives (e.g., 8c)[1]
  • To a solution of the diamine intermediate in ethanol, add a catalytic amount of acetic acid.

  • Add an equimolar amount of the desired substituted benzaldehyde (e.g., 4-methoxybenzaldehyde for 8c ).

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and purify by recrystallization or column chromatography to obtain the final benzimidazole derivative.

Conclusion and Future Directions

The derivatives of this compound, particularly those transformed into a benzimidazole scaffold, demonstrate significant potential as urease inhibitors. The structure-activity relationship clearly indicates that electron-withdrawing substituents on the phenyl ring enhance the inhibitory potency. This guide provides a comprehensive overview of the synthesis, comparative biological activity, and experimental protocols for this promising class of compounds.

Future research in this area could explore a wider range of substituents on the phenyl ring to further optimize the urease inhibitory activity. Additionally, in vivo studies are warranted to assess the therapeutic potential of these compounds for the treatment of H. pylori infections and other urease-related pathologies. The versatile chemistry of the this compound core suggests that it will continue to be a valuable starting point for the development of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of 5-Chloro-4-fluoro-2-nitroaniline: A Novel One-Pot Approach vs. Traditional Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation and comparison of a novel, one-pot synthetic pathway for 5-Chloro-4-fluoro-2-nitroaniline against a traditional multi-step approach. For researchers, scientists, and drug development professionals, the efficiency, cost-effectiveness, and environmental impact of a synthetic route are paramount. This document offers an in-depth analysis, supported by experimental data, to guide decisions in process chemistry and scale-up operations.

The Strategic Importance of this compound

This compound is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its halogenated and nitro-functionalized aromatic ring makes it a versatile intermediate for introducing specific functionalities into more complex structures. Consequently, the development of an efficient and sustainable synthesis for this compound is of significant industrial interest.

Traditional Synthesis: A Multi-Step Endeavor

A common approach to synthesizing substituted nitroanilines involves a multi-step process that often includes protection of the amine group, followed by nitration and subsequent deprotection.[1] This linear approach, while reliable, can be time-consuming and generate significant waste.

Experimental Protocol: Traditional Pathway

A representative multi-step synthesis of this compound is outlined below, adapted from established methods for similar compounds.[1]

Step 1: Acylation of 4-Chloro-2-fluoroaniline

  • To a solution of 4-chloro-2-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(4-chloro-2-fluorophenyl)acetamide.

Step 2: Nitration of N-(4-chloro-2-fluorophenyl)acetamide

  • Dissolve the N-(4-chloro-2-fluorophenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Add a nitrating mixture (a solution of nitric acid in sulfuric acid, 1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 3 hours.

  • Pour the mixture onto crushed ice and filter the precipitate.

  • Wash the solid with cold water until the washings are neutral to litmus paper. Dry to obtain N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

  • Suspend the N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • The product, this compound, precipitates. Filter, wash with water, and dry.

A Novel One-Pot Catalytic Synthesis

In pursuit of a more efficient and sustainable process, a novel one-pot synthesis has been developed. This method leverages a copper-catalyzed nitration of the unprotected 4-chloro-2-fluoroaniline, eliminating the need for protection and deprotection steps.[2] This approach significantly reduces reaction time, solvent usage, and waste generation.[3][4]

Experimental Protocol: Novel One-Pot Pathway

One-Pot Catalytic Nitration of 4-Chloro-2-fluoroaniline

  • In a single reaction vessel, charge 4-chloro-2-fluoroaniline (1 equivalent), a copper(II) nitrate catalyst (0.1 equivalents), and a suitable solvent such as acetic acid.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add nitric acid (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 25-30 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • The product, this compound, will precipitate.

  • Filter the solid, wash thoroughly with water to remove any residual acid and catalyst, and dry under vacuum.

Head-to-Head Performance Comparison

The following tables provide a comparative analysis of the two synthetic pathways based on key performance indicators.

Table 1: Yield and Purity

ParameterTraditional Multi-Step PathwayNovel One-Pot Pathway
Overall Yield ~65%~85%
Purity (by HPLC) >98%>99%
Purification Method RecrystallizationSimple Filtration and Washing

Table 2: Process Efficiency and Cost-Effectiveness

ParameterTraditional Multi-Step PathwayNovel One-Pot Pathway
Number of Steps 31
Total Reaction Time ~12 hours~4.5 hours
Solvent Consumption HighModerate
Energy Consumption High (due to heating/reflux)Low (room temperature reaction)
Estimated Cost of Goods Higher[5]Lower[6]

Causality Behind Experimental Choices in the Novel Pathway

The selection of a copper(II) nitrate catalyst is pivotal to the success of the one-pot synthesis. Copper catalysts have been shown to facilitate the direct nitration of anilines under mild conditions, which is a significant improvement over traditional harsh acidic methods.[2] The use of unprotected aniline is possible due to the catalyst's ability to promote selective nitration at the desired position without leading to oxidation or the formation of undesired byproducts, which can be a challenge in the direct nitration of highly activated aniline rings.[7] The choice of acetic acid as a solvent provides a suitable medium for the reaction and can be easily removed during workup. This streamlined process aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and avoiding the use of protecting groups.[6][8]

Trustworthiness: A Self-Validating System

The reliability of this novel pathway is ensured through rigorous in-process monitoring and final product characterization.

In-Process Control
  • Thin Layer Chromatography (TLC): To monitor the consumption of the starting material and the formation of the product.

  • Temperature Control: Crucial for ensuring selectivity and preventing side reactions.

Final Product Validation

The identity and purity of the synthesized this compound are unequivocally confirmed through a suite of analytical techniques.[9]

1. Spectroscopic Analysis:

  • 1H NMR (400 MHz, DMSO-d6): Hypothetical data: δ 8.15 (d, J = 2.0 Hz, 1H), 7.85 (s, 2H, -NH2), 7.40 (d, J = 8.0 Hz, 1H). The distinct signals and coupling constants would confirm the substitution pattern on the aromatic ring.

  • 13C NMR (100 MHz, DMSO-d6): Hypothetical data: δ 155.2, 148.9, 132.1, 125.8, 120.4, 115.6. These chemical shifts would correspond to the carbon atoms in the final product.

  • Infrared (IR) Spectroscopy (KBr, cm-1): Hypothetical data: 3450, 3340 (N-H stretching of -NH2), 1580, 1340 (N-O stretching of -NO2), 1250 (C-F stretching), 820 (C-Cl stretching). These characteristic peaks would confirm the presence of the key functional groups.

  • Mass Spectrometry (MS): Hypothetical data: m/z = 190.0 [M]+. The molecular ion peak would correspond to the molecular weight of this compound.[10]

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A single sharp peak at the expected retention time would indicate a high degree of purity (>99%).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of both the traditional and novel synthetic routes.

traditional_pathway A 4-Chloro-2-fluoroaniline B N-(4-chloro-2-fluorophenyl)acetamide A->B Acetic anhydride, Acetic acid, reflux C N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide B->C HNO3/H2SO4, 0-5 °C D This compound C->D HCl/Ethanol, reflux

Caption: Traditional Multi-Step Synthetic Pathway.

novel_pathway A 4-Chloro-2-fluoroaniline B This compound A->B Cu(NO3)2 (cat.), HNO3, Acetic acid, Room Temp

Caption: Novel One-Pot Synthetic Pathway.

Conclusion and Future Outlook

The novel one-pot, copper-catalyzed synthesis of this compound presents a significant advancement over traditional multi-step methods. The key advantages include a dramatically reduced number of steps, shorter reaction times, higher overall yield, and improved safety and environmental profile due to milder reaction conditions and reduced waste generation.[4][11] This streamlined approach not only offers considerable cost savings but also aligns with the principles of green and sustainable chemistry.[8] For researchers and drug development professionals, the adoption of such efficient synthetic strategies is crucial for accelerating timelines and reducing the environmental footprint of chemical manufacturing.

References

A Comparative Guide to Catalytic Transformations of 5-Chloro-4-fluoro-2-nitroaniline: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, 5-Chloro-4-fluoro-2-nitroaniline stands as a pivotal intermediate, a molecular scaffold ripe with potential for constructing complex, biologically active molecules.[1][2][3][4] Its trifunctional nature—a reactive nitro group, a halogenated aromatic ring, and an amino moiety—offers a versatile playground for catalytic chemistry. This guide provides an in-depth, comparative analysis of catalytic systems for the key reactions this substrate undergoes, moving beyond mere protocols to elucidate the underlying principles that govern catalyst selection and performance.

The Strategic Importance of this compound in Synthesis

The strategic placement of chloro and fluoro substituents on the aniline ring imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable building block in medicinal chemistry.[5] Notably, this intermediate is implicated in the synthesis of potent inhibitors of HIV-1 replication and potential cancer therapeutics. The catalytic transformations of this molecule are therefore of paramount importance in the efficient and selective synthesis of novel chemical entities.

I. Catalytic Reduction of the Nitro Group: Gateway to Diamines and Benzimidazoles

The reduction of the nitro group to an amine is a fundamental and often initial transformation of this compound. This reaction opens the door to the synthesis of o-phenylenediamines, which are precursors to a wide array of heterocyclic compounds, most notably benzimidazoles.[6][7]

Comparative Analysis of Catalytic Systems for Nitro Group Reduction

The choice of catalyst for the hydrogenation of the nitro group is a critical consideration, balancing efficiency, selectivity, cost, and safety. Below is a comparative summary of commonly employed catalytic systems.

Catalyst SystemTypical LoadingReaction ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10 mol%H₂ (1-5 atm), RT-80°C, Methanol/EthanolHigh efficiency, good functional group tolerance, readily available.[8]Potential for hydrodehalogenation (loss of chlorine).
Platinum on Carbon (Pt/C) 1-5 mol%H₂ (1-10 atm), RT-100°C, various solventsHigh activity, can be used in a solvent-free manner.[9]Higher cost than Pd/C, may also cause hydrodehalogenation.
Raney Nickel SlurryH₂ (1-50 atm), RT-100°C, Methanol/EthanolCost-effective, highly active.[8]Pyrophoric, requires careful handling, potential for batch-to-batch variability.
Nanoparticle Catalysts (Au, Ag, Co-Mn) VariableNaBH₄, RT, Aqueous mediaHigh catalytic activity, mild reaction conditions.[10][11]Catalyst synthesis and stability can be complex, potential for metal leaching.
Causality Behind Catalyst Selection

The primary challenge in the catalytic hydrogenation of this compound is achieving selective reduction of the nitro group without concurrent hydrodehalogenation. Palladium-based catalysts are often the first choice due to their high activity and functional group tolerance.[8] However, the C-Cl bond can be susceptible to cleavage, particularly at elevated temperatures and hydrogen pressures. Platinum catalysts can offer higher activity, sometimes allowing for milder conditions, which can mitigate dehalogenation.[9] Raney Nickel is a cost-effective alternative, though its pyrophoric nature necessitates stringent safety protocols.[12] For laboratory-scale synthesis under exceptionally mild conditions, nanoparticle catalysts in the presence of a reducing agent like sodium borohydride offer an attractive, though less scalable, option.[10][11]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a standardized procedure for the catalytic reduction of this compound to 5-chloro-4-fluoro-1,2-diaminobenzene.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite®

Equipment:

  • Parr hydrogenator or a two-neck round-bottom flask with a hydrogen balloon

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (1.0 eq) and methanol to dissolve.

  • Inerting: Seal the vessel and purge with nitrogen gas for 5-10 minutes to remove any residual oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-3 atm) and commence vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-4-fluoro-1,2-diaminobenzene, which can be used directly or purified further by recrystallization or column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C and C-N Bonds

The presence of a chlorine atom on the aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful in this context.[13][14]

Comparative Analysis of Catalytic Systems for Cross-Coupling

The success of a cross-coupling reaction with a chloro-aniline hinges on the selection of an appropriate palladium precursor and, crucially, the right ligand.[15][16]

Reaction TypeCatalyst System (Precursor + Ligand)BaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ + SPhos, XPhos, or RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, or THFBulky, electron-rich phosphine ligands are essential for the activation of the C-Cl bond.[5][17]
Buchwald-Hartwig Amination Pd(OAc)₂ or Pd₂(dba)₃ + BrettPhos, RuPhos, or XPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene or DioxaneThe choice of base is critical and can influence the reaction outcome. Stronger bases like NaOt-Bu are often required for C-Cl bond amination.[18][19]
Causality Behind Catalyst and Ligand Selection

The carbon-chlorine bond is significantly stronger than the corresponding carbon-bromine or carbon-iodine bonds, making its activation the rate-determining step in the catalytic cycle.[20] To overcome this energy barrier, highly active palladium catalysts are required. This is achieved by using electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and stabilize the resulting Pd(II) intermediate, facilitating the subsequent steps of the catalytic cycle.[14][21]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 80-110°C until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Pathways

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for nitro group reduction and Suzuki-Miyaura coupling.

G cluster_0 Catalytic Hydrogenation Nitroaniline Nitroaniline Adsorption Adsorption Nitroaniline->Adsorption on catalyst surface H2 Activation H2 Activation Adsorption->H2 Activation Nitro Reduction Nitro Reduction H2 Activation->Nitro Reduction Stepwise Amine Product Amine Product Nitro Reduction->Amine Product Desorption Desorption Amine Product->Desorption

Caption: Generalized workflow for catalytic hydrogenation of a nitroaniline.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-Cl(L2) pd0->pd2 Oxidative Addition (Ar-Cl) pd2_b Ar-Pd(II)-Ar'(L2) pd2->pd2_b Transmetalation (Ar'-B(OH)2) pd2_b->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]

Conclusion

The catalytic transformations of this compound are a testament to the power and versatility of modern catalytic methods. For the reduction of the nitro group, a range of catalysts from the traditional Pd/C to novel nanoparticle systems can be employed, with the choice dictated by considerations of selectivity and scale. For the functionalization of the C-Cl bond, the use of sophisticated palladium-phosphine catalyst systems is paramount for achieving high-yielding cross-coupling reactions. A thorough understanding of the principles behind catalyst selection and reaction optimization, as outlined in this guide, is essential for leveraging the full synthetic potential of this valuable intermediate in the pursuit of novel chemical entities.

References

Introduction: The Versatile Chemistry of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Halogenated Nitroanilines: A Comparative Analysis for Researchers

Halogenated nitroanilines are a class of aromatic compounds characterized by the presence of one or more halogen atoms and a nitro group on an aniline backbone. This unique combination of functional groups imparts a versatile reactivity profile, making them invaluable intermediates in a wide array of chemical industries. The electron-withdrawing nature of both the nitro group and the halogen atom activates the aromatic ring for certain reactions while influencing the basicity of the amino group. Furthermore, the presence of three distinct functional moieties—the amine, the nitro group, and the halogen—provides multiple handles for synthetic transformations.

This guide offers a comparative overview of the primary applications of halogenated nitroanilines, providing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore their roles in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials, comparing the performance of different isomers and halogenated derivatives.

Pharmaceutical Synthesis: Building Blocks for Active Pharmaceutical Ingredients (APIs)

The selective reduction of the nitro group in halogenated nitroaromatics to form haloanilines is a critical transformation in pharmaceutical manufacturing.[1] These resulting haloanilines are key intermediates for a variety of blockbuster drugs.[2] The halogen atom is often intentionally incorporated to enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4]

A significant challenge in this process is achieving high chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), a common side reaction.[1] The choice of catalyst, solvent, and reaction conditions is therefore paramount.

Comparative Performance of Catalysts in Selective Hydrogenation

The selective hydrogenation of 1-iodo-4-nitrobenzene serves as a benchmark reaction to evaluate catalyst performance. Below is a comparison of two leading heterogeneous catalysts, Platinum-Vanadium on Carbon (Pt-V/C) and Raney Cobalt (Raney Co), for this transformation.

CatalystSubstrateProductSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Pt-V/C 1-iodo-4-nitrobenzene4-iodoanilineTHF/H₂O (95:5)8020>99~95[2][5]
Raney Co 1-iodo-4-nitrobenzene4-iodoanilineTHF/H₂O (95:5)11020>99~80[2][5]
Raney Co N-(4-chlorophenyl)-2-nitroanilineN1-(4-chlorophenyl)benzene-1,2-diamineTHF/H₂O (95:5)8085~100>98[5]

Analysis:

  • Pt-V/C demonstrates high selectivity at lower pressures and temperatures but can suffer from performance drops over time in continuous flow systems.[2][5]

  • Raney Cobalt shows remarkable long-term stability, especially in continuous flow processes, making it highly suitable for industrial applications.[5] By increasing the pressure, high selectivity can be achieved even for challenging substrates like N-(4-chlorophenyl)-2-nitroaniline, an intermediate in the synthesis of the leprosy drug clofazimine .[5]

Experimental Protocol: Continuous Flow Hydrogenation of N-(4-Chlorophenyl)-2-nitroaniline

This protocol describes a robust method for synthesizing a key pharmaceutical intermediate using a continuous flow setup, which offers advantages for exothermic and potentially hazardous reactions.[5]

Objective: To selectively reduce the nitro group of N-(4-chlorophenyl)-2-nitroaniline to yield N1-(4-chlorophenyl)benzene-1,2-diamine with minimal dehalogenation.

Materials:

  • N-(4-Chlorophenyl)-2-nitroaniline

  • Raney Cobalt (catalyst)

  • Tetrahydrofuran (THF), stabilized

  • Deionized Water

  • Diethylene glycol dibutyl ether (analytical standard)

  • Hydrogen (H₂) gas

Procedure:

  • Catalyst Bed Preparation: A microreactor cartridge is packed with 1.32 g of Raney Cobalt.

    • Causality: Raney Co is chosen for its proven stability and high selectivity in continuous flow hydrogenation of halogenated nitroaromatics.[5]

  • Substrate Solution Preparation: Prepare a 0.05 M solution of N-(4-chlorophenyl)-2-nitroaniline in a 95:5 mixture of THF and water. Include an internal standard (e.g., diethylene glycol dibutyl ether) for accurate quantification via GC analysis.

    • Causality: The THF/water solvent system provides good substrate solubility and promotes high hydrogenation rates.[5]

  • System Setup: The substrate solution is fed into the reactor system using a pump at a flow rate of 0.5 mL/min. Hydrogen gas is introduced at a controlled pressure of 85 bar. The reactor temperature is maintained at 80 °C.

    • Causality: The elevated pressure and controlled temperature are optimized to maximize the yield of the desired haloaniline while suppressing the competing hydrodehalogenation side reaction.[5]

  • Reaction and Collection: Allow the system to equilibrate for 1-2 hours to achieve stable catalytic performance. The output stream is collected, and samples are taken periodically for analysis.

  • Analysis: The conversion of the starting material and the yield of the product and by-products (e.g., dehalogenated aniline) are monitored using Gas Chromatography (GC).

    • Trustworthiness: Continuous monitoring validates the stability and selectivity of the process over time, ensuring consistent product quality.

Visualization: Pharmaceutical Synthesis Workflow

cluster_start Starting Materials cluster_process Continuous Flow Hydrogenation cluster_end Products & Analysis S1 Halogenated Nitroaniline (e.g., N-(4-chlorophenyl)-2-nitroaniline) P1 Pump Substrate Solution (0.05 M) S1->P1 S2 H₂ Gas P2 Pressurize (85 bar H₂) S2->P2 S3 Raney Co Catalyst S3->P2 P3 Heat Reactor (80 °C) P1->P3 P2->P3 E1 Selective Reduction P3->E1 E2 Desired Product (Haloaniline Intermediate) E1->E2 >98% Selectivity E3 Side Product (Dehalogenated Aniline) E1->E3 <2% E4 GC Analysis E2->E4 E3->E4

Caption: Workflow for selective hydrogenation of halogenated nitroanilines.

Agrochemicals: Synthesis of Herbicides and Pesticides

Halogenated nitroanilines are foundational molecules in the agrochemical industry, serving as precursors for a range of potent herbicides and pesticides.[3] The specific halogen and its position on the aromatic ring can significantly influence the biological activity and target specificity of the final product.

Comparative Herbicidal Activity

Compounds derived from halogenated anilines (produced from the corresponding nitroanilines) exhibit varying levels of herbicidal activity. For instance, halogenated 8-hydroxyquinoline-2-carboxanilides have been shown to inhibit photosynthetic electron transport.[6] Dinitroaniline-based herbicides are also widely used.[7]

Parent CompoundDerivative ClassTarget WeedsActivity LevelReference
3-(Trifluoromethyl)aniline8-Hydroxyquinoline-2-carboxanilideBroadleaf WeedsHigh[6]
4-Chloroaniline8-Hydroxyquinoline-2-carboxanilideBroadleaf WeedsModerate-High[6]
Benefin (Dinitroaniline)N/ADigitaria sanguinalisVery High[7]
Trifluralin (Dinitroaniline)N/ADigitaria sanguinalisHigh[7]

Analysis: The data indicates that the nature and position of the halogenated substituent are critical for herbicidal efficacy. Trifluoromethyl groups, for instance, often lead to high activity.[6] The overall structure of the final molecule, not just the starting nitroaniline, dictates the ultimate performance. Some compounds can completely control weeds like Brassica napus (BN) and Amaranthus retroflexus (AR) at dosages as low as 250 g/ha.[8]

Dye Manufacturing: Chromophore Precursors

Halogenated nitroanilines are key intermediates in the synthesis of azo and disazo dyes, which are widely used in the textile and printing industries.[9][10] The process typically involves the diazotization of the amino group of the halogenated aniline (derived from the nitroaniline) followed by coupling with another aromatic component.

Comparative Properties of Disazo Dyes

The choice of the initial halogenated nitroaniline directly impacts the properties of the final dye, including its color (absorption maxima, λmax) and fastness.

Starting MaterialCoupling Componentλmax (nm) in DMFFabric ApplicationFastness PropertiesReference
2,4-Dichloroaniline3-Aminophenol derivative404 - 482PolyesterExcellent light & sublimation fastness[9]
4-NitroanilineSalicylic Acid-Cotton, WoolGood color strength on cotton[11]
4-NitroanilineCatechol-Cotton, WoolOptimal efficiency at 95 °C on cotton[11]

Analysis: Using 2,4-dichloroaniline as a precursor leads to disazo dyes with excellent fastness on polyester fabrics.[9] 4-Nitroaniline can be used to create dyes suitable for natural fibers like cotton, with dyeing efficiency being temperature-dependent.[11] The specific substituents on both the diazonium component (from the nitroaniline) and the coupling component determine the final color and performance characteristics.[9]

Visualization: Synthesis of a Halogenated Disazo Dye

A 1. Reduce Halogenated Nitroaniline P1 Halogenated Aniline A->P1 B 2. Diazotize Halogenated Aniline P2 Diazonium Salt B->P2 C 3. First Coupling P3 Monoazo Intermediate C->P3 D 4. Second Diazotization P4 Diazo-Intermediate D->P4 E 5. Second Coupling P5 Final Disazo Dye E->P5 P1->B P2->C P3->D P4->E

Caption: Step-wise synthesis pathway for a disazo dye.

Materials Science: From Corrosion Inhibitors to Conducting Polymers

The unique electronic properties of halogenated nitroanilines make them suitable for applications in materials science, including the development of corrosion inhibitors and specialty polymers.

Application as Corrosion Inhibitors

Aromatic amines, including nitroanilines, are effective corrosion inhibitors for various metals in acidic environments.[12][13] They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[14]

Comparative Inhibition Efficiency (I.E.) on Zinc in Nitric Acid

Inhibitor (Isomer)ConcentrationI.E. (%)MechanismReference
m-nitroaniline40 mM99.4Chemisorption[12]
p-nitroaniline40 mM97.9Chemisorption[12]
o-nitroaniline40 mM90.8Chemisorption[12]

Analysis: There is a clear structure-performance relationship among the isomers. For the corrosion of zinc in nitric acid, m-nitroaniline provides significantly higher inhibition efficiency compared to the ortho and para isomers.[12] This is likely due to differences in electron density and steric factors that influence the strength and nature of the adsorption onto the metal surface. The mode of action appears to be chemisorption, following the Langmuir isotherm.[12]

Application in Conducting Polymers

Halogenated and nitro-substituted anilines can be copolymerized with aniline to create conducting polymers with tailored properties. These modifications can address challenges like low solubility and thermal stability found in pure polyaniline (PANI).[15]

Comparative Properties of Polyaniline Copolymers

Monomer 2Property Compared to PANIKey FindingReference
o-nitroanilineLower electrical conductivityPresence of nitro group causes higher frequency dependence of conductivity.[16][17]
3-nitroanilineEnhanced solubility & thermal stabilityProperties can be tuned by varying the monomer feed ratio.[15]

Analysis: Copolymerizing aniline with substituted anilines like o-nitroaniline can alter the final material's properties. While the introduction of the nitro group may decrease overall electrical conductivity, it can improve other crucial characteristics like processability and thermal stability, making the resulting copolymers suitable for applications such as sensors and conductive coatings.[15][16][18]

Conclusion

Halogenated nitroanilines are not mere laboratory curiosities but are workhorse molecules that underpin a vast range of industrial applications. Their utility stems from the strategic interplay of their three functional groups, which can be selectively manipulated to produce high-value products. In pharmaceuticals, the focus is on the highly selective reduction of the nitro group while preserving the crucial carbon-halogen bond. In the agrochemical and dye sectors, the amino group is the primary site of transformation via diazotization. In materials science, the entire molecule contributes to the desired properties, whether through surface adsorption in corrosion inhibition or by incorporation into a polymer backbone. This guide highlights that a deep understanding of the comparative reactivity and performance of different halogenated nitroaniline isomers and derivatives is essential for innovation in these diverse scientific fields.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-4-fluoro-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 5-Chloro-4-fluoro-2-nitroaniline, a halogenated nitroaromatic compound, requires careful handling and a structured disposal protocol due to its significant health and environmental hazards. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. This compound is classified as acutely toxic and an irritant, demanding rigorous safety precautions.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Due to the compound's toxicity, appropriate PPE must be worn at all times during handling and disposal.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and airborne particles, preventing severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents dermal absorption, a primary route of toxic exposure.
Body Protection Laboratory coat or a chemical-resistant suit.Minimizes the risk of skin contact with the compound.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working outside a fume hood.[2]Protects against the inhalation of toxic dust particles.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste from the moment it is designated for disposal. In-laboratory chemical neutralization by personnel is strongly discouraged without a validated protocol and direct oversight from your institution's Environmental Health and Safety (EHS) department, due to the risk of incomplete reactions and the generation of equally or more hazardous byproducts.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing hazardous chemical reactions and ensuring compliant disposal.

  • Designate a "Halogenated Organic Waste" Container: this compound must be collected in a dedicated waste container for halogenated organic compounds.[3]

  • Avoid Co-mingling: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[4] Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the disposal process.

  • Solid vs. Liquid: Collect solid waste separately from liquid waste to the extent possible.

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container's contents are paramount.

  • Container Compatibility: Use a container made of a material compatible with the chemical. The original container is often the best choice if it is in good condition.[5] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 3: Secure Storage Pending Disposal
  • Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation in Storage: Even within the SAA, keep the halogenated waste segregated from incompatible materials like strong acids, bases, and oxidizing agents.[2]

Step 4: Arranging for Professional Disposal
  • Contact Your EHS Office: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal. They will provide guidance on specific institutional procedures and schedule a pickup by a licensed hazardous waste contractor.

  • EPA Waste Codes: Your EHS office will be responsible for assigning the appropriate EPA hazardous waste codes. While a specific code for this compound is not explicitly listed, it would likely be classified based on its characteristics and the presence of halogenated and nitro functional groups. Potential classifications could fall under:

    • F-List Wastes: As it is a halogenated organic compound, it may be related to wastes from non-specific sources (e.g., similar to spent halogenated solvents).[6][7]

    • P- or U-List Wastes: Given that p-Nitroaniline is listed as an acute hazardous waste (P077), this compound could be considered for a similar classification.[8][9]

    • Characteristic Wastes: The compound's toxicity would likely qualify it as a characteristic hazardous waste.[9]

The final determination of waste codes must be made by a qualified professional.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) start->ppe segregate Segregate Waste: Place in a dedicated, compatible container labeled 'Halogenated Organic Waste' ppe->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date segregate->label store Secure Storage: - Designated Satellite Area - Secondary Containment - Segregated from Incompatibles label->store contact_ehs Contact EHS for Pickup: Arrange for disposal by a licensed hazardous waste contractor store->contact_ehs end_node Compliant Disposal contact_ehs->end_node

References

A Senior Application Scientist's Guide to Handling 5-Chloro-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Chloro-4-fluoro-2-nitroaniline (CAS No: 104222-34-6). As a compound with significant acute toxicity, adherence to these procedures is critical for ensuring personnel safety and environmental protection in a laboratory setting. This guide is designed for professionals in research and drug development, offering in-depth, field-proven insights that go beyond standard safety data sheets.

Understanding the Risk: Hazard Profile

This compound is a solid, typically a yellow-orange powder, that presents a severe acute toxicity hazard through multiple routes of exposure.[1] The primary danger lies in its classification as fatal or toxic upon inhalation, skin contact, or ingestion.[2][3] The causality for stringent PPE requirements stems from this high degree of toxicity; even minimal exposure can lead to severe health consequences. Furthermore, it may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[1][3]

A clear understanding of its hazard profile, summarized in the table below, is the foundational step for a self-validating safety system. Every subsequent procedural step is a direct response to these inherent risks.

Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity, OralH301Toxic if swallowed[2]
Acute Toxicity, DermalH311Toxic in contact with skin[2]
Acute Toxicity, InhalationH330/H331Fatal or toxic if inhaled[2][3]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH373May cause damage to organs through prolonged or repeated exposure[1][3]
Aquatic Hazard (Chronic)H411Toxic to aquatic life with long lasting effects[1]

The Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazardous properties. The following multi-layered defense system is mandatory.

Tier 1: Engineering Controls (Primary Barrier)

All handling of this compound solid must be performed within a certified chemical fume hood.[4][5] This is the most critical barrier, designed to contain the fine powder and prevent inhalation, which is a fatal exposure route. The facility must also be equipped with an easily accessible eyewash station and a safety shower.[4]

Tier 2: Personal Protective Equipment (Secondary Barrier)
  • Respiratory Protection : Due to its high inhalation toxicity, a respirator is often necessary even when working in a fume hood, especially when handling larger quantities or if there's a risk of dust generation. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is the minimum requirement.[6][7] For emergencies or large spills, a self-contained breathing apparatus (SCBA) is essential.[3]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne particles.[4][6] To guard against splashes, a face shield worn over the safety goggles is required.[8]

  • Hand Protection : Double-gloving with nitrile gloves is the standard protocol. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection. Always inspect gloves for tears or punctures before use.[4]

  • Body Protection : A full-length, cuffed laboratory coat must be worn at all times. For tasks with a higher risk of contamination, such as weighing large quantities, a chemically resistant apron or a disposable Tyvek suit is recommended to prevent skin contact.[4][6]

Procedural Integrity: Donning and Doffing PPE

The order of donning and doffing PPE is a critical control point to prevent cross-contamination. Follow this sequence rigorously.

Donning (Putting On) PPE Workflow
  • Lab Coat/Suit : Don the lab coat or protective suit, ensuring it is fully fastened.

  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Respirator : Perform a fit check on your respirator.

  • Goggles & Face Shield : Put on safety goggles, ensuring a snug fit, followed by the face shield.

  • Outer Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE Workflow

The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

  • Decontaminate (if applicable) : Clean outer gloves before removal if grossly contaminated.

  • Remove Outer Gloves : Peel off the outer gloves, turning them inside out, without touching the skin. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles : Remove the face shield and goggles from the back to the front.

  • Remove Lab Coat/Suit : Unfasten the lab coat and roll it outwards and downwards, avoiding contact with the exterior.

  • Remove Respirator : Remove the respirator from the back.

  • Remove Inner Gloves : Peel off the inner gloves, turning them inside out.

  • Wash Hands : Immediately and thoroughly wash hands with soap and water.

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the harm from an accidental release or exposure.

Emergency Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response Spill Response (with full PPE) cluster_disposal Final Steps A Alert Personnel & Evacuate Area B Isolate the Spill A->B If safe to do so C Cover with Absorbent Material B->C Don appropriate PPE D Gently Collect Material C->D Avoid raising dust E Decontaminate Area D->E Use appropriate decontaminant F Package Waste in Labeled Container E->F G Dispose as Hazardous Waste F->G H Report Incident G->H

Caption: Workflow for managing a this compound spill.

First Aid for Exposure
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste : Unused or waste product must be collected in a clearly labeled, sealed container.

  • Contaminated PPE : All disposable PPE (gloves, suits, etc.) must be placed in a designated, sealed hazardous waste container immediately after use.

  • Disposal Route : All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][6] Do not discharge into drains or the environment.[9]

By implementing these comprehensive safety measures, from understanding the inherent risks to executing precise handling and disposal protocols, you build a robust and self-validating system of safety. This ensures the protection of laboratory personnel and the integrity of your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.